molecular formula C105H160N30O26S4 B15617970 MCH(human, mouse, rat)

MCH(human, mouse, rat)

カタログ番号: B15617970
分子量: 2386.8 g/mol
InChIキー: MWLPXSMFEPHETN-QRXCLJFASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MCH(human, mouse, rat) is a useful research compound. Its molecular formula is C105H160N30O26S4 and its molecular weight is 2386.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality MCH(human, mouse, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MCH(human, mouse, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H160N30O26S4/c1-53(2)42-70-86(144)118-50-80(138)119-64(24-16-36-114-103(108)109)90(148)133-83(55(5)6)100(158)130-73(45-58-28-30-60(136)31-29-58)93(151)124-69(26-18-38-116-105(112)113)101(159)135-39-19-27-78(135)99(157)132-77(98(156)128-74(46-59-49-117-63-23-15-14-22-61(59)63)95(153)121-66(32-33-79(107)137)91(149)134-84(56(7)8)102(160)161)52-165-164-51-76(97(155)123-68(35-41-163-10)88(146)126-70)131-87(145)65(25-17-37-115-104(110)111)120-92(150)71(43-54(3)4)127-89(147)67(34-40-162-9)122-96(154)75(48-82(141)142)129-94(152)72(44-57-20-12-11-13-21-57)125-85(143)62(106)47-81(139)140/h11-15,20-23,28-31,49,53-56,62,64-78,83-84,117,136H,16-19,24-27,32-48,50-52,106H2,1-10H3,(H2,107,137)(H,118,144)(H,119,138)(H,120,150)(H,121,153)(H,122,154)(H,123,155)(H,124,151)(H,125,143)(H,126,146)(H,127,147)(H,128,156)(H,129,152)(H,130,158)(H,131,145)(H,132,157)(H,133,148)(H,134,149)(H,139,140)(H,141,142)(H,160,161)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLPXSMFEPHETN-QRXCLJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H160N30O26S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comparative Analysis of the Melanin-Concentrating Hormone (MCH) Signaling Pathway in the Human and Rodent Brain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system is a critical neuromodulatory pathway implicated in the regulation of energy homeostasis, appetite, mood, and sleep-wake cycles.[1] MCH, a cyclic 19-amino acid neuropeptide, is primarily synthesized in neurons of the lateral hypothalamus and zona incerta.[2] These neurons project extensively throughout the central nervous system, influencing a wide array of physiological and behavioral processes.[2] The effects of MCH are mediated by two G protein-coupled receptors, MCHR1 and MCHR2.[2] A key distinction between the human and rodent MCH systems lies in the expression of these receptors. While MCHR1 is conserved across mammals, MCHR2 is present in humans and other primates but is absent in rodents.[2][3] This guide provides a comprehensive technical overview of the MCH signaling pathway, highlighting the key differences and similarities between the human and rodent brain to aid researchers and drug development professionals in their investigations of this important system.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on MCH receptor binding affinities, expression levels, and peptide concentrations in the human and rodent brain.

Table 1: MCH Receptor Binding Affinity (Kd)

SpeciesReceptorBrain RegionRadioligandKd (nM)Reference(s)
HumanMCHR1Thalamus[¹²⁵I]-MCH~0.2-3.1[4]
HumanMCHR2Recombinant Cells[¹²⁵I]-MCH~9.6[4]
Rodent (Rat)MCHR1Hypothalamus[¹²⁵I]-MCHNot Specified[5]
Rodent (Mouse)MCHR1Recombinant Cells[¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH~0.123[6]

Table 2: MCH Receptor Density (Bmax)

SpeciesReceptorBrain RegionRadioligandBmax (fmol/mg protein)Reference(s)
HumanMCHR1Thalamus[¹²⁵I]-MCH~5.8[4]
Rodent (Rat)MCHR1Brain HomogenateNot SpecifiedNot Specified[7]

Table 3: MCH Peptide and mRNA Levels

SpeciesMeasurementBrain RegionConditionValue/ChangeReference(s)
HumanMCH ConcentrationCerebrospinal FluidNormal~90 pg/mL[8]
Rodent (Rat)MCH-like ImmunoreactivityHypothalamusNormalHigh Concentration[9][10]
Rodent (Rat)MCH mRNAHypothalamusDiet-induced Obesity↑ ~49%[5]
Rodent (Mouse)MCH ConcentrationCerebrospinal FluidNormalNot Specified[8]

MCH Signaling Pathways: A Visual Guide

The signaling cascades initiated by MCH receptor activation are complex and differ between MCHR1 and MCHR2.

MCHR1 Signaling Pathway

In both humans and rodents, MCHR1 couples to multiple G proteins, primarily Gi/o and Gq.[3] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] Conversely, coupling to Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3] These pathways ultimately modulate neuronal excitability and gene expression.

MCHR1_Signaling_Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP - PKA PKA cAMP->PKA - Neuronal_Activity_Gi Neuronal Activity & Gene Expression PKA->Neuronal_Activity_Gi Modulation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 + PKC PKC DAG->PKC + Neuronal_Activity_Gq Neuronal Activity & Gene Expression Ca2->Neuronal_Activity_Gq Modulation PKC->Neuronal_Activity_Gq Modulation

MCHR1 Signaling Cascade
MCHR2 Signaling Pathway (Human)

Exclusive to humans and some other mammals, MCHR2 primarily couples to the Gq protein.[3] Its activation leads to a PLC-mediated increase in intracellular calcium, similar to one of the arms of the MCHR1 pathway. Notably, MCHR2 does not appear to significantly couple to the Gi/o pathway, and therefore does not modulate cAMP levels.[3]

MCHR2_Signaling_Pathway cluster_Gq_MCHR2 Gq Pathway MCH MCH MCHR2 MCHR2 (Human) MCH->MCHR2 Gq Gq MCHR2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 + PKC PKC DAG->PKC + Neuronal_Activity_Gq Neuronal Activity & Gene Expression Ca2->Neuronal_Activity_Gq Modulation PKC->Neuronal_Activity_Gq Modulation

MCHR2 Signaling Cascade

Experimental Protocols: Key Methodologies

Detailed below are protocols for key experiments used to characterize the MCH signaling pathway.

Protocol 1: Radioligand Binding Assay for MCH Receptors

This protocol is adapted from methodologies used to determine receptor affinity (Kd) and density (Bmax).[6][7][11]

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Brain Tissue Homogenization) start->prep incubation Incubation with Radioligand (e.g., [¹²⁵I]-MCH) prep->incubation separation Separation of Bound and Free Ligand (Vacuum Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Scatchard Plot for Kd and Bmax) quantification->analysis end End analysis->end

Radioligand Binding Workflow

1. Membrane Preparation:

  • Euthanize the animal (rat or mouse) and rapidly dissect the brain region of interest (e.g., hypothalamus, thalamus) on ice.

  • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

2. Binding Assay:

  • For saturation binding, set up assay tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of the radioligand (e.g., [¹²⁵I]-MCH).

  • For non-specific binding determination, include a parallel set of tubes with a high concentration of unlabeled MCH (e.g., 1 µM).

  • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Quantification:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Protocol 2: In Situ Hybridization for MCHR1 mRNA

This protocol is based on methods for localizing MCHR1 mRNA expression in brain tissue.[12][13][14][15]

1. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing in a sucrose/PBS solution (e.g., 30%) until it sinks.

  • Freeze the brain and cut coronal or sagittal sections (e.g., 20-30 µm) on a cryostat.

  • Mount the sections onto coated glass slides.

2. Probe Synthesis and Hybridization:

  • Synthesize a digoxigenin (B1670575) (DIG)- or radio-labeled antisense RNA probe complementary to the MCHR1 mRNA sequence.

  • Pre-treat the tissue sections to improve probe penetration (e.g., proteinase K digestion, acetylation).

  • Hybridize the sections with the labeled probe in a hybridization buffer overnight at an elevated temperature (e.g., 60-65°C).

3. Signal Detection:

  • Perform stringent washes to remove non-specifically bound probe.

  • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

  • Visualize the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.

  • For radio-labeled probes, expose the slides to autoradiographic film or a phosphorimager screen.

4. Analysis:

  • Image the sections using a microscope and document the anatomical distribution of the MCHR1 mRNA signal.

Protocol 3: Immunohistochemistry for MCH Peptide

This protocol outlines the immunodetection of MCH peptide in brain sections.[9][10][16][17][18]

1. Tissue Preparation:

  • Prepare fixed, cryoprotected brain sections as described for in situ hybridization.

2. Immunostaining:

  • Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS with normal serum and a detergent like Triton X-100).

  • Incubate the sections with a primary antibody specific for MCH overnight at 4°C.

  • Wash the sections to remove unbound primary antibody.

  • Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

3. Imaging:

  • Visualize and capture images of the fluorescent signal using a confocal or epifluorescence microscope.

Protocol 4: Calcium Imaging of MCH Neuron Activity

This protocol is for monitoring the activity of MCH neurons in acute brain slices using calcium indicators.[19][20][21][22]

1. Brain Slice Preparation:

  • Anesthetize a mouse (e.g., MCH-Cre line expressing a fluorescent reporter) and perfuse with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare acute coronal hypothalamic slices (e.g., 250-300 µm thick) using a vibratome in ice-cold aCSF.

  • Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.

2. Calcium Indicator Loading:

  • Incubate the slices in a solution containing a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator like GCaMP).

3. Imaging:

  • Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.

  • Identify MCH neurons (e.g., by their fluorescence if using a reporter line).

  • Record changes in intracellular calcium levels in response to neuronal activity or pharmacological manipulations using a fluorescence microscope equipped with a sensitive camera.

4. Data Analysis:

  • Analyze the changes in fluorescence intensity over time to determine the patterns of MCH neuron activity.

Conclusion

The MCH signaling pathway presents a compelling target for therapeutic intervention in a range of disorders. Understanding the nuances between the human and rodent MCH systems, particularly the presence of MCHR2 in humans, is paramount for the successful translation of preclinical findings. This guide provides a foundational resource for researchers, offering a comparative overview of the signaling pathways, quantitative data, and detailed experimental methodologies to facilitate further investigation into this complex and functionally significant neuromodulatory system.

References

The Role of Melanin-Concentrating Hormone in the Orchestration of Sleep: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH), a neuropeptide synthesized primarily in the lateral hypothalamus and zona incerta, has emerged as a critical regulator of sleep-wake cycles, with a particularly profound influence on Rapid Eye Movement (REM) sleep. This technical guide provides an in-depth examination of the function of the MCH system in sleep regulation, synthesizing findings from foundational neuroanatomical studies to cutting-edge optogenetic and chemogenetic manipulations. We present a comprehensive overview of the signaling pathways, neuronal circuitry, and the complex interplay of MCH with other sleep-regulating systems. Detailed experimental protocols for key research methodologies are provided to facilitate the replication and extension of these findings. Furthermore, quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, sleep research, and pharmacology who are investigating the MCH system as a potential therapeutic target for sleep and other neurological disorders.

Introduction to the Melanin-Concentrating Hormone (MCH) System

The MCH system is comprised of a distinct population of neurons located in the lateral hypothalamus and zona incerta that project widely throughout the central nervous system.[1][2] These neurons synthesize the 19-amino acid cyclic neuropeptide MCH, which exerts its effects through two G-protein coupled receptors (GPCRs): MCHR1 and MCHR2.[1][2] While MCHR1 is found across vertebrates, MCHR2 is not present in rodents.[1][2] In addition to the MCH peptide, MCH neurons are known to co-express other neurotransmitters, including GABA and glutamate (B1630785), adding complexity to their modulatory actions.[3][4][5]

Early evidence for the role of MCH in sleep regulation came from studies showing increased c-Fos expression, a marker of neuronal activity, in MCH neurons following periods of REM sleep rebound.[6] Subsequent electrophysiological recordings revealed that MCH neurons are largely silent during wakefulness, exhibit low firing rates during non-REM (NREM) sleep, and are maximally active during REM sleep.[7] This firing pattern strongly suggests a role for MCH neurons in the promotion and maintenance of sleep, particularly REM sleep.

The Role of MCH in Sleep Regulation: Experimental Evidence

A substantial body of evidence from pharmacological, genetic, and targeted neuronal manipulation studies has elucidated the multifaceted role of the MCH system in sleep regulation.

Pharmacological and Genetic Studies

Intracerebroventricular (ICV) administration of MCH has been shown to increase time spent in both NREM and REM sleep in a dose-dependent manner.[1][2][7] More targeted microinjections of MCH into specific brain regions known to regulate sleep, such as the dorsal raphe nucleus and the basal forebrain, also promote REM sleep.[2][7] Conversely, the administration of MCHR1 antagonists has been demonstrated to decrease both NREM and REM sleep and increase wakefulness.[2][7]

Genetic knockout studies in mice have provided further support for the role of MCH in sleep. Mice lacking the MCH peptide exhibit reduced NREM and REM sleep.[1] However, studies on MCHR1 knockout mice have yielded more complex and sometimes conflicting results, with some showing subtle changes in sleep architecture and even an increase in REM sleep, suggesting potential compensatory mechanisms or a role for other signaling molecules co-released by MCH neurons.[6]

Optogenetic and Chemogenetic Studies

The advent of optogenetics and chemogenetics has allowed for the precise temporal control of MCH neuron activity, providing more definitive insights into their function.

Optogenetic activation of MCH neurons has consistently been shown to promote sleep. Stimulation of MCH neurons at the onset of the active (dark) phase in nocturnal rodents hastens sleep onset and increases the total time spent in both NREM and REM sleep.[3][8][9] Some studies have highlighted a more prominent role in REM sleep, demonstrating that optogenetic activation of MCH neurons during NREM sleep increases the probability of transitioning to REM sleep, and stimulation during REM sleep prolongs its duration.[10][11][12]

Chemogenetic activation of MCH neurons using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has been shown to specifically increase REM sleep without significantly altering NREM sleep or wakefulness.[13]

Conversely, optogenetic silencing of MCH neurons has yielded less dramatic effects, with some studies reporting no significant change in overall sleep architecture, while others have observed a slowing of the hippocampal theta rhythm during REM sleep.[10][14] Temporally controlled ablation of MCH neurons has been shown to increase wakefulness and decrease NREM sleep duration, without a significant effect on REM sleep.[5][10] These findings suggest that while MCH neuron activity is sufficient to promote sleep, particularly REM sleep, the sleep-wake network may exhibit a degree of resilience to the acute loss of their inhibitory input.

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from seminal studies investigating the role of MCH in sleep regulation.

Table 1: Effects of Optogenetic and Chemogenetic Manipulation of MCH Neurons on Sleep

Study (First Author, Year)Animal ModelManipulationStimulation/Inhibition ParametersKey Findings
Konadhode, 2013Wild-type miceOptogenetic Activation (ChR2)10 Hz, 1 min on/4 min off for 24hNREM sleep increased by ~60% and REM sleep by ~95% in the first 6 hours of stimulation.[8][11]
Jego, 2013pMCH-Cre miceOptogenetic Activation (ChETA)20 Hz at REM sleep onsetExtended REM sleep duration by ~47%.[12]
Tsunematsu, 2014MCH-tTA; TetO ChR2 miceOptogenetic Activation (ChR2)10 Hz for 3 hoursIncreased transitions from NREM to REM sleep, increasing total REM sleep time.[9][10]
Vetrivelan, 2016MCH-Cre miceChemogenetic Activation (hM3Dq)CNO injectionSpecific increase in REM sleep.[13]
Jego, 2013pMCH-Cre miceOptogenetic Silencing (eNpHR3.0)Continuous light at REM onsetNo significant reduction in REM sleep duration, but a slowing of REM sleep theta rhythm.[12][14]
Tsunematsu, 2014MCH-tTA; TetO DTA miceAblationDiphtheria toxin A expressionIncreased wakefulness and decreased NREM sleep; no significant change in REM sleep.[5][10]

Signaling Pathways and Neuronal Circuitry

MCHR1 Signaling Pathway

MCH exerts its effects primarily through the MCHR1 receptor, which couples to multiple G-proteins, including Gi/o and Gq.[15][16]

  • Via Gi/o: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[15][16] This can lead to the inhibition of neuronal activity.

  • Via Gq: Coupling to Gq activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).[5][17]

  • Downstream Effects: The activation of these pathways can modulate the activity of various ion channels and downstream signaling molecules, such as the extracellular signal-regulated kinase (ERK), ultimately influencing neuronal excitability.[13][15][16]

MCHR1_Signaling_Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gi/o MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC ERK ERK Activation PKC->ERK

Caption: MCHR1 Signaling Pathways.
Neuronal Circuitry

MCH neurons project to a wide array of brain regions involved in sleep-wake regulation.[1][2] These projections are primarily inhibitory in nature. Key downstream targets include:

  • Wake-Promoting Nuclei: MCH neurons send inhibitory projections to major arousal centers, including the tuberomammillary nucleus (TMN; histaminergic), the locus coeruleus (LC; noradrenergic), the dorsal raphe nucleus (DRN; serotonergic), and the pedunculopontine tegmental nucleus (PPT; cholinergic).[1][2] By inhibiting these wake-promoting regions, MCH neurons facilitate the transition to and maintenance of sleep.

  • REM Sleep Regulatory Centers: MCH neurons also project to key areas involved in REM sleep control, such as the sublaterodorsal nucleus (SLD) and the ventrolateral periaqueductal gray (vlPAG).[1][2] The inhibition of REM-off neurons in the vlPAG is thought to be a critical mechanism by which MCH neurons promote REM sleep.

  • Co-transmission of GABA and Glutamate: MCH neurons co-express GABA and, in some cases, glutamate.[3][4][5] The release of GABA from MCH terminals directly inhibits target neurons.[3][11] In some projections, such as to the lateral septum, MCH neurons release glutamate, which then activates local inhibitory interneurons, resulting in a net inhibitory effect.[4]

MCH_Sleep_Circuit cluster_hypothalamus Lateral Hypothalamus cluster_wake Wake-Promoting Centers cluster_rem REM Sleep Centers cluster_sleep_states Behavioral States MCH_neurons MCH Neurons (+GABA, +Glutamate) TMN TMN (Histamine) MCH_neurons->TMN - LC LC (Norepinephrine) MCH_neurons->LC - DRN DRN (Serotonin) MCH_neurons->DRN - PPT PPT (Acetylcholine) MCH_neurons->PPT - vlPAG vlPAG (REM-Off) MCH_neurons->vlPAG - NREM NREM Sleep MCH_neurons->NREM promotes transition REM REM Sleep MCH_neurons->REM promotes & maintains Wake Wakefulness TMN->Wake + LC->Wake + DRN->Wake + PPT->Wake + SLD SLD (REM-On) vlPAG->SLD - SLD->REM + Wake->NREM NREM->REM REM->Wake

Caption: MCH Neuronal Circuitry in Sleep-Wake Regulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MCH in sleep regulation.

EEG/EMG Electrode Implantation and Sleep Recording in Mice

Objective: To chronically monitor brain electrical activity (EEG) and muscle tone (EMG) to accurately score sleep-wake states.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Surgical drill

  • Stainless steel screws (for EEG electrodes)

  • Teflon-coated stainless steel wires (for EMG electrodes)

  • Dental cement

  • Miniature connector pins and housing

  • Recording cables and commutator

  • EEG/EMG amplification and data acquisition system

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse with isoflurane (B1672236) (1-2% in oxygen) and mount it in a stereotaxic frame.

  • EEG Electrode Implantation: Drill small burr holes through the skull over the frontal and parietal cortices. Screw in stainless steel screws, ensuring they make contact with the dura mater but do not penetrate the brain.

  • EMG Electrode Implantation: Insert the tips of two Teflon-coated stainless steel wires into the nuchal (neck) muscles.

  • Connector Assembly: Solder the EEG screws and EMG wires to a miniature connector pin. Secure the entire assembly to the skull with dental cement.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Habituation and Recording: Habituate the mouse to the recording chamber and tethered cable for 2-3 days. Record EEG and EMG signals continuously for baseline and experimental periods.

  • Sleep Scoring: Manually or semi-automatically score the recorded data in 10-second epochs as wake, NREM sleep, or REM sleep based on standard criteria (e.g., NREM: high-amplitude, low-frequency EEG and low EMG; REM: low-amplitude, high-frequency (theta) EEG and muscle atonia).

EEG_EMG_Workflow A Anesthesia & Stereotaxic Mounting B EEG Electrode Implantation (Frontal & Parietal Screws) A->B C EMG Electrode Implantation (Nuchal Wires) A->C D Connector Assembly & Cementation B->D C->D E Post-Surgical Recovery (1 week) D->E F Habituation to Recording Setup (2-3 days) E->F G Continuous EEG/EMG Recording F->G H Sleep State Scoring (Wake, NREM, REM) G->H I Data Analysis H->I

Caption: EEG/EMG Implantation and Recording Workflow.
Optogenetic Manipulation of MCH Neurons

Objective: To selectively activate or inhibit MCH neurons with high temporal precision to assess their causal role in sleep-wake transitions.

Materials:

  • Cre-driver mouse line (e.g., MCH-Cre)

  • Cre-dependent viral vector expressing an opsin (e.g., AAV-DIO-ChR2-eYFP for activation, AAV-DIO-eNpHR3.0-eYFP for inhibition)

  • Stereotaxic injection apparatus

  • Fiber optic cannula

  • Laser or LED light source and controller

  • EEG/EMG recording setup

Procedure:

  • Viral Vector Injection: In MCH-Cre mice, perform stereotaxic injections of the Cre-dependent opsin-expressing virus into the lateral hypothalamus (approximate coordinates from bregma: AP -1.5 mm, ML ±1.0 mm, DV -5.2 mm).

  • Fiber Optic Implantation: Implant a fiber optic cannula just above the injection site.

  • Virus Expression and Recovery: Allow 3-4 weeks for viral expression and recovery from surgery.

  • Optogenetic Stimulation/Inhibition: Connect the implanted cannula to a light source via a patch cord. Deliver light pulses at specific frequencies and durations (e.g., for activation with ChR2: 10-20 Hz blue light; for inhibition with eNpHR3.0: continuous yellow light).

  • Simultaneous Sleep Recording: Concurrently record EEG and EMG to analyze the effects of optogenetic manipulation on sleep architecture in real-time.

Chemogenetic Manipulation of MCH Neurons

Objective: To selectively activate or inhibit MCH neurons over a longer timescale than optogenetics.

Materials:

  • MCH-Cre mice

  • Cre-dependent DREADD-expressing virus (e.g., AAV-hSyn-DIO-hM3Dq-mCherry for activation, AAV-hSyn-DIO-hM4Di-mCherry for inhibition)

  • Clozapine-N-oxide (CNO) or other DREADD agonist

  • EEG/EMG recording setup

Procedure:

  • Viral Vector Injection: Perform stereotaxic injections of the DREADD-expressing virus into the lateral hypothalamus of MCH-Cre mice.

  • Virus Expression and Recovery: Allow at least 3 weeks for viral expression and recovery.

  • CNO Administration: Administer CNO (typically via intraperitoneal injection) to activate or inhibit the DREADD-expressing MCH neurons.

  • Sleep Recording: Record EEG and EMG for several hours following CNO administration to assess the effects on sleep-wake states.

Conclusion and Future Directions

The evidence overwhelmingly supports a significant role for the MCH system as a key promoter of sleep, with a particularly strong influence on the generation and maintenance of REM sleep. The inhibitory projections of MCH neurons to major arousal centers provide a clear mechanism for their sleep-promoting effects. The development and application of advanced techniques such as optogenetics and chemogenetics have been instrumental in dissecting the precise contributions of this neuronal population to the complex orchestration of sleep-wake cycles.

For drug development professionals, the MCH system, particularly the MCHR1 receptor, represents a promising target for the development of novel hypnotics. MCHR1 antagonists could potentially be effective in treating disorders of excessive sleepiness, such as narcolepsy, by reducing the inhibitory tone on arousal systems.[6] Conversely, MCHR1 agonists might offer a novel approach to treating insomnia. However, the widespread projections of MCH neurons and their involvement in other physiological functions, such as feeding and mood, necessitate careful consideration of potential side effects.

Future research should continue to unravel the complexities of the MCH system. This includes further investigation into the distinct roles of MCH neuron subpopulations, the interplay between MCH and its co-transmitters GABA and glutamate in different projection pathways, and the downstream intracellular signaling events that mediate the effects of MCH on neuronal excitability. A deeper understanding of these aspects will be crucial for the development of targeted and effective therapies for sleep disorders and other neurological conditions.

References

Unraveling the Hypothalamic Landscape of MCH Receptor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, MA – December 17, 2025 – In the intricate neural circuitry of the hypothalamus, the Melanin-Concentrating Hormone Receptor 1 (MCHR1) stands as a pivotal regulator of energy homeostasis, feeding behavior, and other vital physiological processes. For researchers and drug development professionals seeking to modulate these pathways, a comprehensive understanding of MCHR1's distribution and signaling is paramount. This technical guide synthesizes key findings on the quantitative distribution of MCHR1 in the mouse hypothalamus, details the experimental methodologies for its study, and visualizes its core signaling cascade.

Quantitative Distribution of MCHR1 in Mouse Hypothalamic Nuclei

The distribution of MCHR1-expressing neurons throughout the mouse hypothalamus is extensive, with notable concentrations in nuclei critical for metabolic regulation. Quantitative analyses, primarily through immunohistochemistry and in situ hybridization, have revealed the colocalization of MCHR1 with various neuropeptidergic neurons, providing insights into the functional circuits it governs.

A seminal study by Chee et al. (2013) utilized a cre-recombinase-based reporter mouse line (Mchr1-cre/tdTomato) to meticulously map and quantify MCHR1-expressing cells and their neurochemical identity. The findings from this and other corroborating studies are summarized below.

Hypothalamic NucleusTotal MCHR1-Expressing Cells (tdTomato-positive) per 450µm x 450µm area (mean ± SEM)Percentage of MCHR1 Cells Colocalized with Other Neuropeptides (mean ± SEM)Reference
Paraventricular Nucleus (PVH) 105.8 ± 9.6Dynorphin: 25.4 ± 2.1%Oxytocin: 21.3 ± 1.9%Vasopressin: 18.7 ± 2.3%Enkephalin: 15.2 ± 1.5%Thyrotropin-releasing hormone (TRH): 12.1 ± 1.1%Corticotropin-releasing factor (CRF): 9.8 ± 0.9%[1][2]
Lateral Hypothalamus (LH) 85.4 ± 7.8Neurotensin: 35.7 ± 3.2%Orexin/Hypocretin: No significant colocalization observedMelanin-concentrating hormone (MCH): No significant colocalization observed[1][2]
Arcuate Nucleus (ARC) 123.5 ± 11.2Neuropeptide Y (NPY): 45.2 ± 4.1%Proopiomelanocortin (POMC): 38.6 ± 3.5% (A vast majority of leptin-sensitive POMC neurons express MCHR1)[1][2]

Note: The cell counts are corrected for double-counting using the Abercrombie equation and represent relative comparisons rather than absolute cell numbers.[1]

Experimental Protocols

The characterization of MCHR1 distribution relies on precise and validated experimental techniques. Below are detailed methodologies for the key experiments cited in the quantitative data.

Immunohistochemistry (IHC) for MCHR1 and Neuropeptides

This protocol is adapted from methodologies described for detecting MCHR1 reporter expression and colocalization with other neural markers.[1]

  • Tissue Preparation:

    • Adult male C57BL/6J mice are deeply anesthetized with an overdose of sodium pentobarbital.

    • Transcardial perfusion is performed with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

    • Brains are post-fixed in 4% PFA overnight at 4°C and then cryoprotected in a 30% sucrose (B13894) solution in PBS until they sink.

    • Coronal sections of the hypothalamus (30 µm) are cut on a freezing microtome and stored in a cryoprotectant solution at -20°C.

  • Staining Procedure:

    • Free-floating sections are washed three times in PBS.

    • Sections are incubated in a blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

    • Primary antibody incubation is carried out for 48 hours at 4°C with gentle agitation. Primary antibodies and their dilutions are listed in the table below.

    • Sections are washed three times in PBS.

    • Incubation with the appropriate species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594) is performed for 2 hours at room temperature in the dark.

    • Sections are washed three times in PBS.

    • Sections are mounted on glass slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.

  • Primary Antibodies:

    Target Host Species Dilution Manufacturer
    DsRed (for tdTomato) Rabbit 1:5000 Clontech
    Dynorphin Guinea Pig 1:1000 Neuromics
    Oxytocin Mouse 1:2000 Millipore
    Vasopressin Guinea Pig 1:1000 Peninsula
    NPY Rabbit 1:2000 Millipore

    | POMC | Rabbit | 1:1000 | Phoenix Pharmaceuticals |

In Situ Hybridization (ISH) for MCHR1 mRNA

This protocol outlines the detection of MCHR1 mRNA to validate the distribution seen with reporter mouse lines.[1]

  • Probe Preparation:

    • A cDNA clone for mouse MCHR1 is used as a template for in vitro transcription.

    • A 35S-UTP-labeled antisense riboprobe is generated using a transcription kit (e.g., MAXIscript, Ambion).

    • The labeled probe is purified using a spin column.

  • Hybridization:

    • Brain sections are mounted on coated slides.

    • Sections are acetylated and dehydrated through a series of ethanol (B145695) concentrations.

    • The hybridization buffer containing the 35S-labeled MCHR1 probe is applied to the sections.

    • Hybridization is carried out overnight at 55-60°C in a humidified chamber.

  • Post-Hybridization and Detection:

    • Sections are washed in decreasing concentrations of SSC buffer to remove the non-specifically bound probe.

    • RNase A treatment is performed to digest any remaining single-stranded RNA.

    • Slides are dehydrated, air-dried, and apposed to autoradiographic film for 1-2 weeks.

    • For cellular resolution, slides are dipped in photographic emulsion and exposed for 4-6 weeks before being developed and counterstained.

MCHR1 Signaling Pathway and Experimental Workflow

The functional consequences of MCH binding to MCHR1 are mediated through a complex intracellular signaling cascade. MCHR1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gαi and Gαq.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq/11 MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC PLC Gaq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity Modulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca²⁺]i IP3->Ca Release PKC PKC DAG->PKC Ca->Neuronal_Activity Modulation PKC->Neuronal_Activity Modulation

Caption: MCHR1 signaling cascade in hypothalamic neurons.

The experimental workflow to determine the distribution of MCHR1 in the mouse hypothalamus is a multi-step process that integrates genetic models with histological techniques.

MCHR1_Distribution_Workflow Mouse_Model Mchr1-cre Mouse Model Reporter_Cross Cross with tdTomato Reporter Mouse_Model->Reporter_Cross Tissue_Prep Perfusion & Brain Sectioning Reporter_Cross->Tissue_Prep IHC Immunohistochemistry (tdTomato & Neuropeptides) Tissue_Prep->IHC ISH In Situ Hybridization (MCHR1 mRNA) Tissue_Prep->ISH Imaging Confocal Microscopy IHC->Imaging ISH->Imaging Quantification Cell Counting & Colocalization Analysis Imaging->Quantification Data_Analysis Statistical Analysis & Visualization Quantification->Data_Analysis

Caption: Experimental workflow for MCHR1 distribution analysis.

This guide provides a foundational understanding of MCHR1 distribution and signaling in the mouse hypothalamus, offering valuable data and protocols for researchers in neuroscience and drug development. The intricate interplay of MCHR1 with various neuropeptidergic systems underscores its potential as a therapeutic target for metabolic and neurological disorders.

References

role of MCH in energy homeostasis and feeding behavior

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Melanin-Concentrating Hormone (MCH) in Energy Homeostasis and Feeding Behavior

Abstract

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized by neurons in the lateral hypothalamic area and zona incerta. Since its identification as a potent orexigenic factor, MCH has been recognized as a critical integrator of energy homeostasis, influencing both energy intake and expenditure. Acting primarily through the G protein-coupled receptor, MCHR1, in mammals, the MCH system modulates a complex network of neural circuits that govern feeding behavior, metabolic rate, and motivated behaviors. This technical guide provides a comprehensive overview of the MCH system, detailing its signaling pathways, its multifaceted roles in energy balance, and the key experimental methodologies used to elucidate its function. Quantitative data from seminal pharmacological and genetic studies are summarized, and detailed protocols for these experiments are provided for researchers. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MCH neurobiology and its potential as a therapeutic target for metabolic disorders such as obesity.

The MCH System: Anatomy and Molecular Components

MCH Neurons and Projections

Mammalian MCH is a 19-amino acid cyclic peptide produced from the precursor pro-MCH (PMCH).[1][2] MCH-synthesizing neurons are primarily located in the lateral hypothalamus (LH) and the zona incerta.[3][4][5] These neurons have widespread projections throughout the central nervous system, innervating regions crucial for regulating feeding, reward, and arousal, including the cerebral cortex, hippocampus, nucleus accumbens, amygdala, and various brainstem nuclei.[3][6][7][8][9] This extensive projection pattern suggests MCH plays an integrative role in coordinating complex behaviors with metabolic state.[10]

MCH Receptors and Signaling

MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2.[4] While some species like humans and dogs express both, rodents express only MCHR1, which has become the primary focus of research into MCH's role in energy balance.[4][6][11] MCHR1 is widely distributed in the brain, with high expression in hypothalamic nuclei involved in feeding regulation.[12]

Upon MCH binding, MCHR1 couples to multiple G proteins, primarily Gαi/o and Gαq, to activate diverse intracellular signaling pathways.[12] Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[12] Coupling to Gαq activates phospholipase C, resulting in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C.[12] These signaling cascades ultimately modulate neuronal excitability and gene expression to influence physiological outcomes.

MCH_Signaling_Pathway MCH MCH Peptide MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq PLC Phospholipase C AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAP Kinase Activation Gi->MAPK Activates Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i PLC->Ca Response Cellular Responses: • Altered Ion Channel Activity • Changes in Gene Expression • Decreased Neuronal Excitability cAMP->Response Ca->Response MAPK->Response

MCH Signaling Pathway via the MCHR1 Receptor.

Role of MCH in Feeding Behavior and Energy Intake

MCH is a potent orexigenic (appetite-stimulating) peptide.[1] Its expression is upregulated during periods of negative energy balance, such as fasting, and in genetic models of obesity like the leptin-deficient ob/ob mouse.[2][10]

Pharmacological Evidence

Central administration of MCH robustly stimulates food intake.[10] Intracerebroventricular (ICV) injection of MCH in rodents leads to a significant, dose-dependent increase in feeding that is more modest in magnitude but similar in duration to that of Neuropeptide Y (NPY).[6] Chronic infusion of MCH results in sustained hyperphagia and leads to an increase in body weight and adiposity.[1][6][13] The orexigenic effect of MCH is particularly pronounced for palatable, high-fat diets.[7]

Genetic Evidence

Genetic manipulation of the MCH system in mice has provided definitive evidence for its role in energy balance. Mice lacking the MCH peptide (Pmch⁻/⁻) are lean, hypophagic, and resistant to diet-induced obesity.[2][10] Conversely, transgenic mice overexpressing MCH are hyperphagic and develop moderate obesity.[6]

Similarly, mice with a genetic deletion of the MCH receptor (MCHR1-KO) are lean and resistant to diet-induced obesity.[2][6] Interestingly, some MCHR1-KO models exhibit hyperphagia, suggesting their lean phenotype is primarily due to increased energy expenditure and hyperactivity.[2][6]

Model / InterventionKey Findings on Feeding and Body WeightReferences
Pharmacological
Acute ICV MCH (Rat)Stimulates food intake; 38% increase in cumulative intake with chronic infusion on a high-fat diet.[6]
Chronic MCH Infusion (Mouse)Increases food intake, body weight, and fat mass.[1][13]
MCHR1 Antagonist (Rat/Mouse)Blocks MCH-induced feeding; chronic administration reduces body weight gain in DIO models.[5][6]
Genetic
MCH Knockout (MCH-KO) MouseLean phenotype, reduced body weight (25-30% less), decreased food intake, resistant to DIO.[10]
MCH Overexpressing MouseModerate obesity and increased food intake.[6]
MCHR1 Knockout (MCHR1-KO) MouseLean, reduced fat mass, resistant to DIO. Often hyperphagic but hyperactive.[2][6]

Role of MCH in Energy Expenditure and Metabolism

Beyond its effects on food intake, MCH plays a crucial role in conserving energy by reducing energy expenditure.[14]

  • Metabolic Rate: Central MCH administration decreases energy expenditure and oxygen consumption.[13][14] Genetic deletion of MCH or MCHR1 results in an increased metabolic rate.[2][10][14]

  • Locomotor Activity: The effects of the MCH system on locomotor activity are complex and can vary between genetic models.[6] However, MCHR1-KO mice are consistently hyperactive, which contributes significantly to their lean phenotype.[2]

  • Thermogenesis: MCH signaling reduces thermogenesis in brown adipose tissue (BAT) and lowers core body temperature.[14] Deletion of MCH signaling components leads to increased sympathetic activity, higher core body temperature, and enhanced cold tolerance.[6][14]

  • Peripheral Metabolism: MCH signaling can directly influence peripheral lipid metabolism.[6] It promotes fat storage in white adipose tissue and regulates liver metabolism, independent of its effects on food intake.[8][14]

Interaction with Other Regulatory Systems

MCH neurons are integrated into a larger hypothalamic network that controls energy balance. They receive inputs from and project to other key neuronal populations.

  • Arcuate Nucleus (ARC): MCH neurons receive inputs from both orexigenic NPY/AgRP neurons and anorexigenic POMC/CART neurons in the ARC, allowing them to integrate peripheral signals like leptin and insulin.[8][14] MCH neurons, in turn, project back to the ARC and can negatively regulate POMC neurons.[8][14]

  • Orexin (B13118510) System: MCH and orexin (hypocretin) neurons are co-localized in the lateral hypothalamus and have opposing roles in arousal and energy expenditure, though both can promote food intake.[7] Orexin excites MCH neurons, while MCH can inhibit orexin neurons, suggesting a complex interplay to fine-tune behavioral and metabolic responses.[7][15][16]

Hypothalamic_Regulation cluster_ARC Arcuate Nucleus (ARC) cluster_LH Lateral Hypothalamus (LH) AgRP NPY / AgRP Neurons MCH MCH Neurons AgRP->MCH (+) POMC POMC / CART Neurons POMC->MCH (-) MCH->POMC (-) Orexin Orexin Neurons MCH->Orexin (-) FoodIntake ↑ Food Intake ↓ Energy Expenditure MCH->FoodIntake Arousal ↓ Arousal ↓ Energy Expenditure MCH->Arousal Orexin->MCH (+) Arousal_Ox ↑ Arousal ↑ Energy Expenditure Orexin->Arousal_Ox Leptin Leptin / Insulin (Adiposity Signals) Leptin->AgRP (-) Leptin->POMC (+)

Interactions of MCH neurons with other key regulators.

Key Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection

This protocol allows for the direct administration of substances like MCH or MCHR1 antagonists into the brain's ventricular system, bypassing the blood-brain barrier.

Methodology:

  • Animal Preparation: Anesthetize the mouse or rat using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotaxic frame to ensure the skull is level.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify the bregma landmark.

  • Cannula Implantation: Drill a small hole at the stereotaxic coordinates for the lateral ventricle (e.g., in mice: -0.22 mm posterior to bregma, 1.0 mm lateral to the midline, -2.5 mm ventral from the skull surface).

  • Implantation: Lower a guide cannula to the target depth and secure it to the skull using dental cement and surgical screws. A dummy cannula is inserted to maintain patency.

  • Recovery: Allow the animal to recover for at least one week post-surgery.

  • Injection: For injection, gently restrain the animal, remove the dummy cannula, and insert an injector cannula that extends slightly beyond the guide. Infuse the substance (e.g., MCH peptide in sterile saline) at a slow rate (e.g., 0.5-1.0 µL/min) using a microinjection pump.[17]

  • Behavioral Analysis: Monitor food intake, body weight, and other relevant behaviors post-injection.

ICV_Workflow A 1. Anesthesia & Stereotaxic Mounting B 2. Scalp Incision & Skull Exposure A->B C 3. Bregma Identification & Drilling B->C D 4. Guide Cannula Implantation C->D E 5. Securing Cannula with Dental Cement D->E F 6. Post-Surgical Recovery (≥1 week) E->F G 7. Microinjection of Agent (e.g., MCH) F->G H 8. Behavioral & Metabolic Analysis (Food Intake, Body Weight, etc.) G->H

Workflow for Intracerebroventricular (ICV) Administration.
Generation of MCH/MCHR1 Knockout (KO) Mice

This protocol describes the traditional method of generating gene-targeted knockout mice using homologous recombination in embryonic stem (ES) cells.[18]

Methodology:

  • Targeting Vector Construction: Design and construct a targeting vector containing DNA sequences (homology arms) identical to the regions flanking the target gene (e.g., Pmch or Mchr1). Between the arms, insert a drug-resistance cassette (e.g., neomycin resistance) to disrupt the gene's coding sequence.[2][18]

  • ES Cell Transfection: Electroporate the linearized targeting vector into ES cells derived from a donor mouse (e.g., 129/Sv strain).[2]

  • Selection and Screening: Culture the ES cells in a medium containing a selection agent (e.g., G418/neomycin). Only cells that have incorporated the vector will survive. Screen surviving clones via PCR and Southern blot to identify those with correct homologous recombination.[2]

  • Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).[2][19]

  • Generation of Chimeras: Transfer the injected blastocysts into a pseudopregnant surrogate mother. The resulting offspring will be chimeras, composed of cells from both the original blastocyst and the modified ES cells.[19]

  • Germline Transmission: Breed the chimeric mice with wild-type mice. If the modified ES cells contributed to the germline, some offspring (F1 generation) will be heterozygous for the gene knockout.

  • Establishment of KO Line: Interbreed heterozygous mice to produce homozygous knockout mice (MCH⁻/⁻ or MCHR1⁻/⁻), heterozygous littermates, and wild-type controls for subsequent experiments.

KO_Mouse_Workflow A 1. Design Targeting Vector (Homology Arms + Selection Cassette) B 2. Transfect Embryonic Stem (ES) Cells A->B C 3. Positive/Negative Selection of ES Cells B->C D 4. Screen Clones via PCR/Southern Blot C->D E 5. Inject Targeted ES Cells into Blastocyst D->E F 6. Transfer Blastocyst to Surrogate Mother E->F G 7. Birth of Chimeric (Founder) Mice F->G H 8. Breed Chimeras with Wild-Type Mice G->H I 9. Screen for Germline Transmission (F1 Heterozygotes) H->I J 10. Interbreed Heterozygotes (F1 x F1) I->J K 11. Generate Homozygous KO (F2) & Wild-Type Littermate Controls J->K

Workflow for Generating Knockout Mice via Gene Targeting.
Electrophysiological Recording of MCH Neurons

This protocol outlines the whole-cell patch-clamp technique in brain slices to study the intrinsic properties and synaptic inputs of MCH neurons.

Methodology:

  • Animal Model: Use a transgenic mouse line where MCH neurons are fluorescently labeled (e.g., MCH-GFP) to allow for targeted recordings.[20]

  • Slice Preparation: Deeply anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare acute coronal hypothalamic slices (250-300 µm thick) using a vibratome.

  • Recording: Transfer slices to a recording chamber continuously perfused with oxygenated aCSF. Visualize MCH-GFP neurons using fluorescence and infrared-differential interference contrast (IR-DIC) microscopy.

  • Patch-Clamp: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) seal with the membrane of a target MCH neuron. Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition: Record membrane potential and currents in voltage-clamp or current-clamp mode to characterize passive properties (e.g., resting membrane potential, input resistance), firing patterns, and responses to neurotransmitters or pharmacological agents.[16][20]

Therapeutic Implications and Conclusion

The comprehensive evidence implicating the MCH system in promoting positive energy balance has made it an attractive target for anti-obesity therapeutics.[21][22] The development of potent and selective MCHR1 antagonists has been a major focus of pharmaceutical research.[5][6][22] In preclinical rodent models, MCHR1 antagonists effectively reduce food intake and body weight, particularly in diet-induced obesity.[5][23] While several compounds have entered clinical trials, none have yet advanced to market, highlighting challenges that may include overcoming off-target effects or achieving optimal pharmacokinetic profiles.[1]

References

Downstream Targets of Melanin-Concentrating Hormone (MCH) Neuronal Activation in Rats: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized by neurons in the lateral hypothalamic area (LHA) and zona incerta.[1][2] These neurons project extensively throughout the central nervous system, suggesting a broad range of physiological functions.[3][4] In rodents, MCH exerts its effects through a single G-protein coupled receptor, MCHR1.[3][5] Activation of MCH neurons has been strongly implicated in the regulation of sleep, energy homeostasis, and motivated behaviors.[2][3][5] This technical guide provides a comprehensive overview of the downstream targets of MCH neuronal activation in rats, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Core Downstream Effects of MCH Neuronal Activation

Activation of MCH neurons in rats elicits distinct and measurable effects on sleep architecture, feeding behavior, and the electrophysiological properties of downstream neurons.

Regulation of Sleep-Wake Cycles

Optogenetic activation of MCH neurons in rats has been shown to be a potent promoter of both Non-Rapid Eye Movement (NREM) and REM sleep, particularly during the active (dark) phase.[6][7]

Table 1: Effects of Optogenetic MCH Neuron Activation on Sleep in Rats

Stimulation FrequencyChange in Waking Time (Night)Change in NREM Sleep (Night)Change in REM Sleep (Night)Change in REM Sleep (Day)Change in Delta Power (Night)
5 HzNo significant effectNo significant effectIncreased[6]Increased[6]No significant effect
10 HzDecreased[6]Increased[6]Increased[6]Increased[6]Increased[6]
30 HzNo significant effectNo significant effectNo significant effectIncreased[6]No significant effect

Data summarized from Blanco-Centurion et al. (2016).[6][7]

MCH neuronal activation also alters sleep architecture by decreasing the number of long waking bouts and increasing the number of short NREM and REM sleep bouts.[6] Furthermore, stimulation of MCH neurons enhances theta power during REM sleep.[6] These effects are thought to be mediated by MCH projections to various arousal-related brain regions.[6]

Modulation of Feeding Behavior and Energy Homeostasis

MCH is a well-established orexigenic peptide, and its activation stimulates food intake and promotes energy conservation.[3][5][8]

Table 2: Effects of Central MCH Administration on Feeding in Rats

Administration RouteEffect on Food IntakeDuration of EffectEffect on Water Intake
Intracerebroventricular (ICV)Increased[3][5][8][9]2-4 hours[3]Increased, independent of food intake[3][9]
IntrahypothalamicIncreased[2]--
Nucleus Accumbens (NAc)Increased[5][8]--

Data compiled from multiple sources.[2][3][5][8][9]

Chronic infusion of MCH in rats leads to a significant increase in cumulative food intake and body weight gain, particularly on a high-fat diet.[3] MCH also appears to increase caloric efficiency, promoting the storage of calories in adipose tissue.[3] The orexigenic effects of MCH are more pronounced with palatable, high-fat foods.[8]

Electrophysiological Modulation of Downstream Neurons

MCH neuronal activation directly influences the electrical activity of neurons in various downstream target regions. These effects are often inhibitory and are mediated by the MCHR1 receptor.

Table 3: Electrophysiological Effects of MCH on Downstream Neurons in Rats

Target RegionNeuronal PopulationEffect of MCH ApplicationPutative Mechanism
Lateral Hypothalamus (LH)Cultured LH neuronsDepression of glutamatergic and GABAergic synaptic transmission[1]Presynaptic and postsynaptic modulation[1]
Lateral Hypothalamus (LH)Hypocretin/Orexin neuronsAttenuation of enhanced spike frequency[1]Gi/o pathway mediated inhibition[1]
Ventromedial Hypothalamus (VMH)VMH neuronsBi-directional responses in spontaneous action potentials[1]-
Arcuate Nucleus (ARC)ARC neuronsBi-directional responses in spontaneous action potentials[1]-
Dorsolateral Septum (dLS)dLS neurons projecting to LHAProlonged suppression of neuronal firing and excitability[10]Enhancement of GABAergic inhibition[10]

Data synthesized from multiple electrophysiological studies.[1][10]

Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway

In rodents, MCH exclusively signals through the MCHR1, a G-protein coupled receptor.[5][11] Upon MCH binding, MCHR1 can couple to different G-proteins, primarily Gi/o and Gq, leading to diverse intracellular responses.[2][4][5][12]

  • Gi/o Pathway: Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5][11] This pathway is generally associated with neuronal inhibition.[5]

  • Gq Pathway: Coupling to the Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) levels and the activation of protein kinase C (PKC).[2][13] This pathway is often linked to neuronal activation.[5]

  • MAPK/ERK Pathway: MCHR1 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][11][12] Interestingly, there can be a synergistic activation of ERK when MCH and a Gs-coupled pathway are simultaneously activated.[11][12]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi/o Pathway cluster_gq Gq Pathway cluster_mapk MAPK/ERK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PLC PLC Gq->PLC MAPK MAPK/ERK Activation Gq->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Ca2+ IP3->Ca2 PKC PKC DAG->PKC PKC->MAPK

Caption: MCHR1 Signaling Pathways.

Experimental Workflow: Optogenetic Activation and Electrophysiological Recording

A common experimental paradigm to investigate the downstream targets of MCH neuronal activation involves the use of optogenetics coupled with in vivo or in vitro electrophysiology.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis AAV_injection Stereotaxic injection of rAAV-MCHp-ChR2-EYFP into rat LHA Fiber_implantation Implantation of optic fiber above LHA AAV_injection->Fiber_implantation EEG_EMG_implantation Implantation of EEG/EMG electrodes for sleep recording Fiber_implantation->EEG_EMG_implantation Recovery Surgical Recovery (3 weeks) EEG_EMG_implantation->Recovery Baseline Baseline sleep recording (48h, 0 Hz stimulation) Recovery->Baseline Stimulation Optogenetic stimulation (5, 10, or 30 Hz) (1 min on - 4 min off) for 24h Baseline->Stimulation Recording Concurrent sleep and electrophysiological recording Stimulation->Recording Sleep_scoring Sleep scoring and analysis (Wake, NREM, REM) Recording->Sleep_scoring Power_analysis EEG power spectrum analysis (Delta, Theta power) Recording->Power_analysis Spike_analysis Neuronal firing rate and pattern analysis Recording->Spike_analysis

References

Genetic Regulation of Pro-Melanin-Concentrating Hormone (PMCH) Gene Expression in Human Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Melanin-Concentrating Hormone (PMCH) gene, located on chromosome 12q23.2, encodes a preproprotein that is a precursor to several neuropeptides, including the melanin-concentrating hormone (MCH), neuropeptide-glutamic acid-isoleucine (NEI), and neuropeptide-glycine-glutamic acid (NGE).[1][2] MCH, a 19-amino acid cyclic neuropeptide, is predominantly expressed in the lateral hypothalamus and zona incerta of the mammalian brain and plays a crucial role in regulating energy homeostasis, feeding behavior, sleep-wake cycles, and mood.[1] Given its significant physiological functions, understanding the genetic and molecular mechanisms that control PMCH gene expression in human neurons is of paramount importance for the development of novel therapeutics targeting metabolic disorders, sleep disturbances, and psychiatric conditions.

This technical guide provides a comprehensive overview of the current understanding of the genetic regulation of the human PMCH gene, focusing on its promoter structure, putative transcription factor binding sites, and potential upstream signaling pathways. We also present detailed experimental protocols for key techniques used to investigate gene regulation and propose a hypothetical model for the transcriptional control of PMCH in human neurons.

PMCH Gene Structure and Putative Regulatory Elements

The human PMCH gene consists of three exons separated by two introns.[3] While the precise regulatory landscape of the human PMCH gene is not yet fully elucidated, comparative genomic analyses with the rat MCH gene have revealed a high degree of conservation in the 5'-flanking region, suggesting the presence of critical regulatory elements.[1]

Putative Transcription Factor Binding Sites in the Human PMCH Promoter:

Analysis of the PMCH gene promoter has identified several potential binding sites for transcription factors that may play a role in regulating its expression. These include:

  • TATA Box and CAAT Box: These are fundamental elements of many eukaryotic promoters, serving as binding sites for general transcription factors to initiate transcription.

  • Glucocorticoid Response Element (GRE): The presence of a putative GRE suggests that PMCH gene expression may be under the control of glucocorticoid signaling.[1] This is particularly relevant in the context of stress responses and energy balance, which are known to be influenced by glucocorticoids.

  • AP-1 (Activator Protein 1) Element: The AP-1 transcription factor is a dimer of proteins from the Fos, Jun, and ATF families and is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, often in response to extracellular stimuli.

  • Other Potential Transcription Factors: Bioinformatic predictions have identified binding sites for several other transcription factors in the PMCH promoter region, including AML1a, c-Ets-1, Cart-1, FOXI1, GR-alpha, GR-beta, and HFH-3.[1] The functional relevance of these sites in the context of neuronal PMCH expression requires experimental validation.

Hypothetical Signaling Pathways Regulating PMCH Transcription

Based on the presence of putative regulatory elements in the PMCH promoter, we can propose several signaling pathways that may converge to control its transcription in human neurons.

Glucocorticoid Receptor (GR) Signaling

The identification of a putative GRE in the PMCH promoter strongly suggests a regulatory role for the glucocorticoid receptor. Glucocorticoids, such as cortisol, are steroid hormones that are central to the stress response and metabolism.

Proposed Mechanism:

  • Ligand Binding: Glucocorticoids cross the cell membrane and bind to the GR in the cytoplasm.

  • Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus.

  • DNA Binding and Transcriptional Regulation: In the nucleus, the GR homodimerizes and binds to the GRE in the PMCH promoter. This binding event can either activate or repress gene transcription, depending on the cellular context and the presence of co-regulators.

The following diagram illustrates this hypothetical pathway:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glucocorticoids Glucocorticoids Glucocorticoids_cyto Glucocorticoids Glucocorticoids->Glucocorticoids_cyto Diffusion GR GR GR_dimer GR Dimer GR->GR_dimer Dimerization & Translocation HSP90 HSP90 GR_HSP90 GR-HSP90 Complex GR_HSP90->GR Dissociation Glucocorticoids_cyto->GR_HSP90 Binds GRE GRE GR_dimer->GRE Binds PMCH_Gene PMCH Gene GRE->PMCH_Gene Regulates PMCH_mRNA PMCH mRNA PMCH_Gene->PMCH_mRNA Transcription

Hypothetical Glucocorticoid Regulation of PMCH Gene Expression
cAMP/CREB Signaling Pathway

Many neuropeptide genes are regulated by the cAMP response element-binding protein (CREB). Although a classical cAMP response element (CRE) has not been definitively identified in the human PMCH promoter, the possibility of a non-classical CRE or indirect regulation by CREB-responsive transcription factors remains.

Proposed Mechanism:

  • Signal Transduction: Activation of G-protein coupled receptors (GPCRs) by various neurotransmitters or hormones can lead to an increase in intracellular cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates CREB at Serine 133.

  • Transcriptional Activation: Phosphorylated CREB recruits co-activators such as CBP/p300 and binds to CREs or other response elements in the promoters of target genes, including potentially PMCH, to initiate transcription.

Quantitative Data on PMCH Gene Expression

While quantitative data on PMCH gene expression in human neurons under specific regulatory conditions are limited, studies in other contexts provide insights into its regulation.

ConditionTissue/Cell TypeOrganismFold Change in PMCH mRNAReference
Vitiligo (uninvolved skin vs. healthy control)SkinHuman1.85x increase (P < 0.01)[4][5]
Vitiligo (involved skin vs. healthy control)SkinHuman5.36x increase (P < 0.01)[4][5]
Depression-like behavior model (bLR vs. bHR rats)HypothalamusRat44% increase[6]
Impaired melanocortin signaling (Agouti mice vs. wild-type)HypothalamusMouse102% increase (P < 0.05)[7]

Experimental Protocols

To validate the hypothetical regulatory mechanisms of PMCH gene expression, the following experimental approaches are recommended.

Luciferase Reporter Assay for PMCH Promoter Activity

This assay is used to determine whether a specific DNA sequence (the PMCH promoter) can drive gene expression and how its activity is affected by transcription factors or signaling molecules.

Methodology:

  • Cloning of the PMCH Promoter:

    • Isolate human genomic DNA.

    • Amplify the 5'-flanking region of the PMCH gene (e.g., -2000 to +100 bp relative to the transcription start site) by PCR using primers with appropriate restriction sites.

    • Clone the PCR product into a luciferase reporter vector (e.g., pGL3-Basic) upstream of the luciferase gene.

    • Generate a series of deletion constructs to map the minimal promoter and identify specific regulatory regions.

    • Introduce site-directed mutations into the putative GRE and other transcription factor binding sites to assess their functional importance.

  • Cell Culture and Transfection:

    • Culture a human neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Co-transfect the cells with the PMCH promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Treatment and Lysis:

    • Treat the transfected cells with potential regulators of PMCH expression (e.g., dexamethasone (B1670325) to activate GR, forskolin (B1673556) to increase cAMP).

    • After an appropriate incubation period, lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Measure firefly luciferase activity (driven by the PMCH promoter) and Renilla luciferase activity (control) sequentially using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in promoter activity in response to the treatments compared to the vehicle control.

The following diagram outlines the workflow for a luciferase reporter assay:

G cluster_plasmid_prep Plasmid Construction cluster_cell_culture Cell-based Assay cluster_analysis Data Analysis A Amplify PMCH Promoter B Clone into Luciferase Vector A->B C Generate Deletions & Mutations B->C E Co-transfect Plasmids C->E D Culture SH-SY5Y Cells D->E F Treat with Compounds E->F G Lyse Cells F->G H Measure Luminescence G->H I Normalize Data H->I J Calculate Fold Change I->J

Workflow for Luciferase Reporter Assay of PMCH Promoter Activity
Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding

ChIP-qPCR is used to determine whether a specific transcription factor binds to a particular genomic region (e.g., the PMCH promoter) in vivo.

Methodology:

  • Cell Culture and Cross-linking:

    • Culture human neuronal cells (e.g., SH-SY5Y) and treat with the appropriate stimulus (e.g., dexamethasone to induce GR nuclear translocation).

    • Cross-link proteins to DNA using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-GR antibody).

    • Use protein A/G beads to precipitate the antibody-transcription factor-DNA complexes.

    • Include a negative control with a non-specific IgG antibody.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating.

    • Treat with RNase A and proteinase K.

    • Purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR):

    • Design primers to amplify a specific region of the PMCH promoter containing the putative binding site.

    • Perform qPCR on the immunoprecipitated DNA and an input DNA control (chromatin taken before immunoprecipitation).

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Compare the enrichment of the PMCH promoter region in the specific antibody pull-down to the IgG control.

The following diagram illustrates the workflow for a ChIP-qPCR experiment:

G A Treat Neuronal Cells (e.g., with Dexamethasone) B Cross-link Proteins to DNA A->B C Lyse Cells and Isolate Chromatin B->C D Shear Chromatin C->D E Immunoprecipitate with Specific Antibody (e.g., anti-GR) D->E F Reverse Cross-links E->F G Purify DNA F->G H Quantitative PCR (qPCR) G->H I Analyze Data (% Input) H->I

Workflow for ChIP-qPCR of Transcription Factor Binding to the PMCH Promoter

Conclusion and Future Directions

The genetic regulation of the PMCH gene in human neurons is a complex process that is likely influenced by a variety of transcription factors and signaling pathways. While bioinformatic analyses have identified putative regulatory elements, including a glucocorticoid response element, in the human PMCH promoter, direct experimental validation in a neuronal context is currently lacking. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate the precise molecular mechanisms controlling PMCH expression. Future studies employing luciferase reporter assays, ChIP-qPCR, and CRISPR-based gene editing in human neuronal models will be critical for validating the roles of the glucocorticoid receptor, CREB, and other transcription factors in the regulation of this important neuropeptide gene. A deeper understanding of PMCH gene regulation will undoubtedly pave the way for the development of novel therapeutic strategies for a range of human diseases.

References

Evolutionary Conservation of the Melanin-Concentrating Hormone (MCH) Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a pivotal role in the regulation of energy homeostasis, feeding behavior, and other physiological processes across vertebrates. Its high degree of evolutionary conservation underscores its fundamental biological importance, making the MCH system a significant target for therapeutic intervention in metabolic and psychiatric disorders. This technical guide provides an in-depth analysis of the evolutionary conservation of the MCH peptide sequence, detailed experimental protocols for its study, and a comprehensive overview of its primary signaling pathway. Quantitative data on sequence homology is presented in a structured format, and key experimental workflows and signaling cascades are visualized to facilitate understanding.

Introduction

First isolated from salmon pituitary glands, melanin-concentrating hormone (MCH) is a 19-amino acid cyclic peptide in mammals.[1][2] In fish, MCH is primarily involved in skin pigmentation by inducing the aggregation of melanin.[2] However, in mammals, its main functions are centered in the central nervous system, where it acts as a key regulator of appetite and energy balance.[3] The MCH peptide is encoded by the PMCH gene, which also gives rise to other neuropeptides, including neuropeptide-glutamic acid-isoleucine (NEI) and neuropeptide-glycine-glutamic acid (NGE).[1]

The biological actions of MCH are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2).[3] While MCHR1 is found in all mammals, MCHR2 is not present in rodents.[4] The remarkable conservation of the MCH peptide sequence, particularly its cyclic structure formed by a disulfide bond, across a wide range of vertebrate species highlights its critical role in physiological regulation.[1] This conservation makes the MCH system an attractive target for the development of therapeutic agents aimed at modulating its activity.

Data Presentation: MCH Peptide Sequence Conservation

The amino acid sequence of the MCH peptide is highly conserved across vertebrate evolution, especially within mammals. The disulfide bridge between cysteine residues at positions 7 and 16, which forms a cyclic structure, is a critical feature for its biological activity and is universally conserved.[1] The table below summarizes the MCH peptide sequences from several representative vertebrate species, illustrating the high degree of homology.

SpeciesMCH Peptide SequenceSequence Length (Amino Acids)
Human (Homo sapiens)DFDMLRCMLGRVYRPCWQV19
Mouse (Mus musculus)DFDMLRCMLGRVYRPCWQV19
Rat (Rattus norvegicus)DFDMLRCMLGRVYRPCWQV19
Zebrafish (Danio rerio) (MCH2)DIDMLRCMVGRVYRPCWQA19
Salmon (Oncorhynchus keta)DTMRCMVGRVYRPCWEV17

Note: The sequences for human, mouse, and rat are identical.[5] Zebrafish possess two MCH genes, with MCH2 being the ortholog of mammalian MCH.[6] The salmon MCH peptide is shorter by two amino acids at the C-terminus.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the MCH peptide.

Chemical Synthesis of MCH Peptide (Solid-Phase Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like MCH. The following protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and includes on-resin cyclization to form the disulfide bond.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Reagents for disulfide bond formation (e.g., iodine in DMF)

  • Solvents: DMF, dichloromethane (B109758) (DCM), diethyl ether

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for verification

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Val-OH) to the resin using a coupling agent and DIPEA in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid by treating the resin with 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the MCH sequence, with each coupling step followed by Fmoc deprotection.

  • On-Resin Cyclization (Disulfide Bond Formation): a. After the final amino acid is coupled and its Fmoc group is removed, wash the resin thoroughly with DMF. b. Treat the resin-bound peptide with a solution of iodine in DMF to oxidize the thiol groups of the two cysteine residues, forming the intramolecular disulfide bond.[7] c. Monitor the reaction for completion using a colorimetric test (e.g., Ellman's test). d. Quench the reaction and wash the resin extensively with DMF.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the cyclic MCH peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Coupling Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Elongation Repeat Coupling and Deprotection for Linear Sequence Deprotection->Elongation Cyclization On-Resin Cyclization (Disulfide Bond Formation) Elongation->Cyclization Cleavage Cleavage and Side-Chain Deprotection Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Solid-Phase Peptide Synthesis Workflow for Cyclic MCH.
Peptide Sequencing by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful technique for determining the amino acid sequence of peptides. Sequencing cyclic peptides like MCH presents unique challenges due to the absence of defined N- and C-termini.

Protocol:

  • Sample Preparation: Purified MCH peptide is dissolved in a suitable solvent compatible with mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).

  • Ionization: The peptide solution is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • MS1 Scan: In the first stage of mass analysis (MS1), the mass-to-charge ratio (m/z) of the intact protonated cyclic peptide is determined.

  • Precursor Ion Selection: The ion corresponding to the protonated MCH peptide is isolated.

  • Fragmentation (MS2): The selected precursor ion is subjected to fragmentation, commonly through collision-induced dissociation (CID). This process involves colliding the ion with an inert gas (e.g., argon or nitrogen), which induces fragmentation of the peptide backbone. For cyclic peptides, this initially involves ring opening at one or more peptide bonds, followed by fragmentation of the resulting linear ions.[8]

  • MS2 Scan and Analysis: The m/z values of the resulting fragment ions are measured in the second stage of mass analysis (MS2). The resulting spectrum is a complex mixture of fragment ions.

  • De Novo Sequencing: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS2 spectrum. Specialized software can be used to aid in the interpretation of the complex fragmentation patterns of cyclic peptides.[9] Multistage fragmentation (MSn) can be employed to sequentially fragment the primary fragment ions to aid in unambiguous sequence determination.[8]

MCH Receptor 1 (MCHR1) Radioligand Binding Assay

Radioligand binding assays are used to characterize the interaction of ligands with receptors. This protocol describes a competition binding assay to determine the affinity of a test compound for MCHR1.

Materials:

  • Cell membranes prepared from cells expressing MCHR1 (e.g., HEK293 or CHO cells)

  • Radiolabeled MCH (e.g., [¹²⁵I]-MCH)

  • Unlabeled test compounds

  • Assay buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold PBS with 0.01% Triton X-100)

  • 96-well filter plates (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation counter

Protocol:

  • Membrane Preparation: a. Harvest cells expressing MCHR1. b. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. c. Wash the membrane pellet and resuspend in an appropriate buffer. d. Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate): a. Total Binding Wells: Add assay buffer, a fixed concentration of radiolabeled MCH, and the membrane suspension. b. Non-specific Binding Wells: Add a high concentration of unlabeled MCH, the fixed concentration of radiolabeled MCH, and the membrane suspension. c. Competition Wells: Add serial dilutions of the unlabeled test compound, the fixed concentration of radiolabeled MCH, and the membrane suspension.

  • Incubation: Incubate the plate for a sufficient time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve. d. Calculate the inhibition constant (Ki) of the test compound using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation from MCHR1-expressing cells Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Washing to Remove Unbound Ligand Filtration->Washing Counting Scintillation Counting of Bound Radioactivity Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Caption: Radioligand Binding Assay Experimental Workflow.

MCHR1 Signaling Pathway

MCHR1 is a GPCR that couples to multiple G protein subtypes, primarily Gαi/o and Gαq, to initiate diverse intracellular signaling cascades.[10][11]

  • Gαi/o Pathway: Upon MCH binding, MCHR1 activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[10][12]

  • Gαq Pathway: MCHR1 also couples to Gαq, which activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[10]

  • MAPK/ERK Pathway: Activation of both Gαi/o and Gαq pathways can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.[12]

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gai Gαi/o MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates AC Adenylyl Cyclase Gai->AC inhibits ERK ERK Gai->ERK activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Gene_Transcription Gene Transcription & Cellular Responses PKA->Gene_Transcription IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->Gene_Transcription PKC->ERK activates ERK->Gene_Transcription

Caption: MCHR1 Signaling Pathways.

Conclusion

The melanin-concentrating hormone peptide exhibits a high degree of evolutionary conservation, particularly in its cyclic structure, which is essential for its biological function. This conservation across a wide range of vertebrates highlights the fundamental role of the MCH system in regulating key physiological processes. The detailed experimental protocols provided in this guide for the synthesis, sequencing, and receptor binding analysis of MCH offer a comprehensive toolkit for researchers in both academic and industrial settings. A thorough understanding of the MCHR1 signaling pathway, as depicted, is crucial for the rational design of novel therapeutic agents targeting this system for the treatment of obesity, anxiety, and other metabolic and neurological disorders. The continued investigation into the MCH system holds significant promise for advancing our understanding of neuroendocrine regulation and for the development of innovative medicines.

References

The Physiological Functions of Melanin-Concentrating Hormone (MCH) in Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized by neurons in the lateral hypothalamic area (LHA) and zona incerta.[1][2] While initially identified in fish for its role in skin pigmentation, in mammals, MCH has no significant effect on pigmentation.[3][4] Instead, extensive physiological, genetic, and pharmacological research has established MCH as a critical regulator of energy homeostasis, influencing feeding behavior, energy expenditure, and glucose metabolism.[3][4] Its wide-ranging projections throughout the central nervous system (CNS) suggest its involvement in a variety of physiological processes, but its role in metabolic regulation is the most prominent.[2][5] This technical guide provides an in-depth overview of the physiological functions of MCH in the context of metabolic disorders, detailing its signaling pathways, summarizing key quantitative data from preclinical models, and outlining common experimental protocols.

MCH Signaling Pathways

MCH exerts its effects by binding to two G-protein coupled receptors (GPCRs), MCHR1 and MCHR2.[6] Rodents express only MCHR1, which has been the primary focus of metabolic research, while humans and other mammals express both.[1]

MCHR1 Signaling: MCHR1 is highly expressed in the brain and binds MCH with high affinity (approximately 1 nM).[2] Upon activation, MCHR1 couples to multiple G-proteins, primarily Gi/o and Gq.[2][3] This dual coupling leads to a cascade of intracellular events:

  • Gi/o Pathway: Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a suppression of cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7]

  • Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular free calcium (Ca2+) concentrations.[2][3]

  • MAPK/ERK Pathway: MCHR1 activation also stimulates the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[2][3][7] In some cellular systems, MCH and Gs-coupled pathways (like those activated by forskolin) can synergistically activate ERK.[7]

The integration of these signaling pathways ultimately modulates neuronal excitability and gene expression to influence physiological outcomes related to energy balance.

MCH_Signaling_Pathway MCH Signaling Pathway through MCHR1 cluster_membrane Plasma Membrane cluster_G_proteins cluster_downstream cluster_second_messengers MCHR1 MCHR1 Gq Gq MCHR1->Gq Activates Gio Gi/o MCHR1->Gio Activates ERK ERK / MAPK Activation MCHR1->ERK Activates MCH MCH MCH->MCHR1 Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gio->AC Inhibits Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc Leads to cAMP_dec ↓ cAMP AC->cAMP_dec Results in Response Modulation of Neuronal Activity & Gene Expression ERK->Response Ca_inc->Response cAMP_dec->Response

Caption: MCH binding to MCHR1 activates Gq and Gi/o pathways.

Role of MCH in Energy Homeostasis

MCH is a potent orexigenic peptide, meaning it stimulates food intake while simultaneously reducing energy expenditure, creating a positive energy balance that promotes weight gain.

Regulation of Food Intake and Body Weight

Central administration of MCH robustly increases food intake.[8][9] Chronic infusion of MCH in rodents leads to sustained hyperphagia and significant weight gain, primarily due to an increase in fat mass.[1][8][9][10] Conversely, genetic deletion of MCH or its receptor (MCHR1), or pharmacological blockade of MCHR1, results in a lean phenotype, hypophagia, and resistance to diet-induced obesity.[1][8][11]

Regulation of Energy Expenditure

The MCH system also influences the other side of the energy balance equation: energy expenditure. MCH-deficient mice exhibit increased energy expenditure, which contributes to their lean phenotype.[12] This is partly attributed to increased locomotor activity and potentially enhanced thermogenesis in brown adipose tissue (BAT).[11][12] In contrast, chronic MCH infusion has been shown to reduce rectal temperature and the expression of key thermogenic and fatty acid oxidation genes in BAT, suggesting that MCH actively suppresses energy expenditure.[10]

Table 1: Quantitative Effects of MCH System Modulation on Metabolic Parameters in Rodents
Model / TreatmentSpeciesKey Metabolic Outcome(s)Quantitative ChangeReference(s)
MCH System Activation
Chronic MCH InfusionRatBody Weight Gain (vs. control)+ ~20 g over 12 days[8]
Chronic MCH Infusion (High-Fat Diet)RatCumulative Food Intake & Body Weight Gain+ 38% (vs. control)[1]
MCH Overexpression (MCH-OE)MouseInsulin-Stimulated Glucose Disposal5% decrease in blood glucose (vs. 31% in WT)[13]
MCH System Inactivation
MCH Knockout (MCH-/-)MouseBody Weight (at 19 months vs. WT)- 23.4% (males), - 30.8% (females)[11]
MCH Knockout (MCH-/-)MouseBody CompositionReduced fat mass[11]
MCHR1 Antagonist (Chronic)MouseFood Intake & Body WeightSustained reductions[8][9]
MCH Neuron AblationMousePhenotypeLeanness, hypophagia, increased energy expenditure[1]

Involvement of MCH in Metabolic Disorders

Dysregulation of the MCH system is strongly implicated in the pathophysiology of obesity and related metabolic disorders like insulin (B600854) resistance and type 2 diabetes.

Obesity

The role of MCH as an anabolic signal is underscored by studies on genetic models of obesity. MCH expression is elevated in several obese rodent models, including leptin-deficient (ob/ob) mice and Zucker rats, suggesting MCH may contribute to the development of obesity in these conditions.[3][5] Transgenic mice overexpressing MCH become hyperphagic, obese, and insulin-resistant.[12][13] This evidence strongly supports the hypothesis that hyperactivity of the MCH system promotes obesity. Consequently, antagonizing the MCH pathway has been a major focus for anti-obesity drug development.[14][15]

Insulin Resistance and Glucose Homeostasis

MCH's influence extends beyond body weight to the regulation of glucose metabolism. MCH overexpression in mice leads not only to obesity but also to impaired glucose tolerance and significant insulin resistance.[13] These mice exhibit higher plasma insulin levels and a blunted response to an insulin challenge.[13] Conversely, aged MCH-deficient mice show improved glucose tolerance and greater insulin sensitivity compared to their wild-type counterparts, an effect that persists even with aging.[11] Some evidence suggests MCH may have direct effects on pancreatic beta cells, indicating a potential peripheral role in glucose regulation in addition to its central effects.[1]

Key Experimental Protocols in MCH Research

Investigating the MCH system's role in metabolic disorders involves a range of specialized in vivo and in vitro techniques. Below is a generalized workflow for evaluating a novel MCHR1 antagonist in a preclinical model of diet-induced obesity (DIO).

General Experimental Workflow for Preclinical MCHR1 Antagonist Testing

A typical study involves selecting an appropriate animal model, inducing a metabolic disease state (if not a genetic model), administering the test compound, and performing a battery of metabolic assessments.

Experimental_Workflow Preclinical Workflow for MCHR1 Antagonist Evaluation A Phase 1: Model Induction & Acclimation B Select Animal Model (e.g., C57BL/6J Mice) A->B C Induce Diet-Induced Obesity (DIO) (High-Fat Diet for 8-12 weeks) B->C D Acclimate to Metabolic Cages C->D E Phase 2: Baseline Characterization D->E F Measure Baseline: - Body Weight & Composition (DEXA/qNMR) - Food & Water Intake - Energy Expenditure (Indirect Calorimetry) E->F G Phase 3: Chronic Treatment F->G H Randomize into Groups: - Vehicle Control - MCHR1 Antagonist (Multiple Doses) G->H I Daily Administration (e.g., Oral Gavage) for 4-8 weeks H->I J Monitor Body Weight & Food Intake I->J K Phase 4: Terminal Metabolic Phenotyping J->K L Perform Glucose Tolerance Test (GTT) K->L M Perform Insulin Tolerance Test (ITT) L->M N Terminal Blood & Tissue Collection: - Plasma Insulin, Leptin, Lipids - Liver, Adipose Tissue, Brain M->N O Phase 5: Data Analysis N->O P Statistical Analysis (e.g., ANOVA, t-test) O->P Q Endpoint: Assess Efficacy on Weight Loss & Glucose Homeostasis P->Q

References

An In-depth Technical Guide to the Interaction of MCH and Orexin/Hypocretin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lateral hypothalamus (LH) is a critical hub for the regulation of fundamental physiological processes, including sleep-wake cycles, feeding behavior, and energy metabolism. Within the LH, two distinct, yet intermingled, neuronal populations producing the neuropeptides Melanin-Concentrating Hormone (MCH) and orexin (B13118510) (also known as hypocretin) play pivotal and often opposing roles. Understanding the intricate interactions between the MCH and orexin systems is paramount for developing therapeutic strategies for a range of disorders, from narcolepsy and insomnia to obesity and anxiety. This guide provides a comprehensive technical overview of the current understanding of MCH-orexin interplay, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Concepts of the MCH and Orexin Systems

Orexin neurons are primarily wake-promoting, and their loss leads to the sleep disorder narcolepsy.[1] They are generally active during wakefulness and quiescent during sleep.[2][3] Conversely, MCH neurons are predominantly active during sleep, particularly during Rapid Eye Movement (REM) sleep, and are implicated in the promotion and maintenance of sleep.[2][4] This reciprocal activity pattern forms the basis of a model where the balance between these two systems governs the transitions between wakefulness and sleep.[2][5]

Quantitative Data on MCH-Orexin Interactions

The functional relationship between MCH and orexin neurons is modulated by their direct and indirect synaptic connections, receptor expression, and the physiological context. The following table summarizes key quantitative data from various studies that have elucidated these interactions.

ParameterValue(s)SpeciesExperimental ContextReference(s)
Orexin's Effect on MCH Neurons
Orexin-A concentration for MCH neuron activation1 µMMouseIn vitro slice electrophysiology and calcium imaging[6][7]
Percentage of MCH neurons activated by Orexin-A~30%MouseIn vitro calcium imaging[7]
Percentage of MCH neurons inhibited or unaffected by Orexin-A~70%MouseIn vitro calcium imaging[7]
Firing rate of MCH neurons during wakefulnessLow/SilentRatIn vivo juxtacellular recording[2]
Firing rate of MCH neurons during NREM sleepOccasional firingRatIn vivo juxtacellular recording[2]
Firing rate of MCH neurons during REM sleepMaximal firingRatIn vivo juxtacellular recording[2]
MCH's Effect on Orexin Neurons
MCH-induced reversal of Orexin-A enhanced action potentials--In vitro[8]
Receptor Expression
Co-localization of vGlut2 in MCH neurons96.3 ± 3.1%MouseIn situ hybridization[8]
Co-localization of vGlut2 in orexin neurons99.6 ± 0.2%MouseIn situ hybridization[8]
Co-localization of vGAT in MCH neurons5.1 ± 0.9%MouseIn situ hybridization[8]
Optogenetic Manipulation
Optogenetic activation of MCH neurons (10 Hz)Induces NREM to REM sleep transition, increases REM sleep timeMouseIn vivo optogenetics[9]
Optogenetic silencing of MCH neuronsNo effect on vigilance statesMouseIn vivo optogenetics[9]
Receptor Binding Affinities (Antagonists)
pKi of Suvorexant for OX2R≥ 7.5-Radioligand binding assay[10]
pKi of Almorexant for OX2R≥ 7.5-Radioligand binding assay[10]
pKi of SB-334867 for OX2R~6-Radioligand binding assay[10]

Signaling Pathways and Network Interactions

The interaction between MCH and orexin neurons is complex, involving both direct peptidergic signaling and indirect modulation through local microcircuits. Orexin can directly excite a subpopulation of MCH neurons; however, the predominant effect of orexin neuron activation is the inhibition of MCH neurons. This inhibition is mediated by the release of GABA from local interneurons that are activated by orexin. Conversely, MCH can act on orexin neurons to inhibit their activity.

MCH_Orexin_Signaling cluster_orexin Orexin Neuron cluster_mch MCH Neuron orexin Orexin mch MCH orexin->mch Excitatory (minority) interneuron GABAergic Interneuron orexin->interneuron Excitatory glutamate_orexin Glutamate mch->orexin Inhibitory gaba_mch GABA (co-expressed) interneuron->mch Inhibitory (majority)

Diagram 1: Local circuit interaction between orexin and MCH neurons.

Experimental Protocols

A variety of sophisticated techniques have been employed to dissect the MCH-orexin circuit. Below are detailed methodologies for some of the key experiments cited in the literature.

Optogenetic Manipulation of MCH and Orexin Neurons

Objective: To determine the causal role of MCH and orexin neuron activity in regulating sleep-wake states.

Methodology:

  • Viral Vector Preparation and Injection:

    • For activating MCH neurons, an adeno-associated virus (AAV) carrying a Cre-dependent channelrhodopsin-2 (ChR2) fused with a fluorescent reporter (e.g., EYFP) is stereotactically injected into the LH of MCH-Cre transgenic mice.[9][11]

    • For silencing MCH neurons, a similar vector expressing a light-driven proton pump like Archaerhodopsin-T (ArchT) is used.[9]

    • A similar strategy is employed for orexin neurons using Orexin-Cre mice.

  • Optic Fiber Implantation: An optic fiber cannula is implanted stereotactically with its tip positioned just above the injection site in the LH.

  • Photostimulation/Inhibition:

    • After a recovery period to allow for viral expression, blue light (e.g., 473 nm) is delivered through the optic fiber to activate ChR2-expressing neurons, typically in specific frequency patterns (e.g., 10 Hz).[9]

    • For inhibition, green light (e.g., 532 nm) is used to activate ArchT.

  • Sleep/Wake Recording and Analysis:

    • Electroencephalogram (EEG) and electromyogram (EMG) electrodes are implanted to monitor brain activity and muscle tone, respectively.

    • Sleep/wake states (wakefulness, NREM sleep, REM sleep) are scored based on the EEG and EMG recordings during and after photostimulation/inhibition.

Optogenetics_Workflow A AAV-Cre-dependent-ChR2/ArchT Stereotactic Injection into LH B Optic Fiber Implantation above LH A->B C EEG/EMG Electrode Implantation B->C D Recovery and Viral Expression C->D E Photostimulation/Inhibition (e.g., 10 Hz blue light for activation) D->E F Simultaneous EEG/EMG Recording E->F G Sleep/Wake State Analysis F->G

References

Melanin-Concentrating Hormone (MCH) and its Impact on Learning and Memory Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain.[1][2][3] While initially recognized for its role in regulating energy homeostasis and sleep, a growing body of evidence highlights its significant influence on cognitive functions, particularly learning and memory.[1][3][4] This technical guide provides an in-depth analysis of the current understanding of MCH's role in modulating learning and memory processes. It details the underlying signaling pathways, summarizes key experimental findings in structured tables, provides comprehensive experimental protocols, and visualizes complex mechanisms through detailed diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the MCH system for cognitive disorders.

Introduction

The intricate processes of learning and memory involve a complex interplay of various neurotransmitter and neuromodulator systems within specific brain circuits.[1] Among these, the neuropeptide Melanin-Concentrating Hormone (MCH) has emerged as a critical modulator. MCH-expressing neurons, located in the lateral hypothalamus, project to key brain regions implicated in memory formation and storage, including the hippocampus, amygdala, and cerebral cortex.[1][3] The primary receptor for MCH in rodents is the MCH receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) found in high densities in these memory-associated structures.[1][5] This guide explores the multifaceted impact of MCH on synaptic plasticity, neural circuitry, and behavior, providing a foundational understanding for future research and therapeutic development.

MCH Signaling Pathways in the Brain

MCH exerts its effects by binding to its receptors, primarily MCHR1 in rodents.[5] MCHR1 can couple to different G-proteins, leading to the activation of multiple intracellular signaling cascades that ultimately modulate neuronal function.[6][7]

MCHR1 Signaling Cascade

Activation of MCHR1 can lead to two main signaling pathways:

  • Gαi/o-protein coupled pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[3][6][7] This is generally associated with neuronal inhibition.

  • Gαq-protein coupled pathway: This pathway activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade can lead to neuronal activation and modulation of gene transcription.[3][6] Furthermore, this pathway can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is crucial for synaptic plasticity.[8][9]

The dual coupling of MCHR1 to both inhibitory and excitatory pathways suggests that the ultimate effect of MCH on a neuron depends on the specific G-protein subtypes expressed in that cell and the local cellular context.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Gi->AC Inhibits Gq->PLC Activates PKA PKA ↓ cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ ↑ IP3->Ca2 PKC PKC DAG->PKC MAPK_path MAPK/ERK Pathway Ca2->MAPK_path Neuronal_Activation Neuronal Activation Ca2->Neuronal_Activation PKC->MAPK_path PKC->Neuronal_Activation Synaptic_Plasticity Synaptic Plasticity Gene Transcription MAPK_path->Synaptic_Plasticity

Caption: MCHR1 Signaling Pathways. Max Width: 760px.

Impact of MCH on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. MCH has been shown to modulate key forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Modulation of Long-Term Potentiation (LTP)

Studies have demonstrated that MCH can facilitate LTP, a persistent strengthening of synapses. In vitro application of MCH to hippocampal slices has been shown to lower the threshold for LTP induction.[3][10] This effect is dependent on the activation of NMDA receptors.[11] Specifically, the NMDA receptor channel blocker MK-801 completely impairs the MCH-induced increase in hippocampal synaptic plasticity.[11] Furthermore, intra-hippocampal injection of MCH in rats that have undergone a memory task reduces the frequency threshold for inducing LTP and increases the expression of NMDA receptor subunits crucial for plasticity.[3][10]

Effects on Long-Term Depression (LTD)

In contrast to its effects on LTP, MCH appears to impair LTD. MCHR1 knockout mice exhibit strongly diminished long-term synaptic depression.[10] This suggests that MCH signaling is necessary for the induction or maintenance of LTD.

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from pivotal studies investigating the role of MCH in learning and memory.

Table 1: Effects of MCH on Hippocampal Synaptic Transmission
Experimental ModelMCH ConcentrationMeasured ParameterResultReference
Rat hippocampal slices4-11 µMEvoked response in dentate gyrusLong-lasting potentiation, maximal at 120 min[11]
Rat hippocampal slices1 µMFrequency of spontaneous EPSCs66.0 ± 5.3% decrease[12]
Rat hippocampal slices1 µMFrequency of spontaneous IPSCs34% decrease[12]
Table 2: Behavioral Effects of MCH Manipulation in Rodent Models
Animal ModelManipulationBehavioral TestKey FindingReference
RatsIntra-hippocampal MCH infusion (post-training)One-trial step-down inhibitory avoidanceRetrograde facilitation of memory[13]
RatsIntra-amygdala MCH infusion (post-training)One-trial step-down inhibitory avoidanceRetrograde facilitation of memory[13]
MCHR1 Knockout MiceGenetic DeletionInhibitory avoidance testMemory impairment[14]
MCHR1 Knockout MiceGenetic DeletionVarious behavioral learning tasksImpairments in learning[3][10]
MCH-Cre miceOptogenetic activation of MCH neurons (during retention)Novel Object Recognition (NOR)Impaired memory[15]
MCH-Cre miceOptogenetic activation of MCH neurons (during retention)Contextual Fear Conditioning (CFC)Impaired memory[15]
MCH-Cre miceOptogenetic inhibition of MCH neurons (during REM sleep)Novel Object Recognition (NOR)Improved memory[15]
MCH-Cre miceAblation of MCH neuronsMorris Water MazeShorter latency to reach platform (improved spatial memory)[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, intended to facilitate replication and further investigation.

In Vitro Electrophysiology in Hippocampal Slices

Objective: To assess the effect of MCH on synaptic transmission and plasticity in the hippocampus.

Protocol:

  • Animal Model: Male Wistar rats.

  • Slice Preparation:

    • Rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Hippocampal slices (400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover for at least 1 hour in a submerged chamber containing aCSF saturated with 95% O2 / 5% CO2 at room temperature.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with aCSF.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

    • Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.

  • Drug Application:

    • After obtaining a stable baseline recording for at least 20 minutes, MCH (4-11 µM) is added to the perfusion medium.[11]

    • For antagonist studies, slices are pre-incubated with the antagonist (e.g., MK-801, 10 µM) for at least 20 minutes before MCH application.[11]

  • LTP Induction:

    • A high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart) is applied to induce LTP.

  • Data Analysis:

    • The slope of the fEPSP is measured and expressed as a percentage of the pre-stimulation baseline.

In_Vitro_Electrophysiology_Workflow Start Start: Wistar Rat Anesthesia Anesthesia & Decapitation Start->Anesthesia Brain_Extraction Rapid Brain Extraction Anesthesia->Brain_Extraction Slicing Hippocampal Slicing (400 µm) Brain_Extraction->Slicing Recovery Slice Recovery in aCSF (1 hr) Slicing->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Baseline Baseline fEPSP Recording (20 min) Recording_Setup->Baseline Drug_Application MCH / Antagonist Application Baseline->Drug_Application LTP_Induction High-Frequency Stimulation (HFS) Drug_Application->LTP_Induction Data_Recording Post-HFS fEPSP Recording LTP_Induction->Data_Recording Analysis Data Analysis (fEPSP slope) Data_Recording->Analysis End End Analysis->End

Caption: In Vitro Electrophysiology Workflow. Max Width: 760px.
Optogenetic Manipulation of MCH Neurons

Objective: To investigate the causal role of MCH neuron activity in learning and memory.

Protocol:

  • Animal Model: MCH-Cre transgenic mice.

  • Viral Injection:

    • Mice are anesthetized and placed in a stereotaxic frame.

    • AAV vectors encoding Cre-dependent channelrhodopsin (e.g., AAV-DIO-ChR2-eYFP) or halorhodopsin/archaearhodopsin are injected bilaterally into the lateral hypothalamus.[2][16]

    • An optical fiber is implanted above the injection site.

  • Behavioral Testing:

    • After a recovery period (typically 3-4 weeks) to allow for viral expression, mice undergo behavioral testing (e.g., Novel Object Recognition, Morris Water Maze).

    • During specific phases of the task (e.g., encoding, consolidation, retrieval), MCH neurons are activated or inhibited by delivering light of the appropriate wavelength through the optical fiber.[15]

  • Control Groups:

    • Control groups include MCH-Cre mice injected with a control virus (e.g., AAV-DIO-eYFP) and receiving light stimulation, as well as ChR2-expressing mice that do not receive light stimulation.

  • Data Analysis:

    • Behavioral performance (e.g., discrimination index in NOR, escape latency in MWM) is compared between the experimental and control groups.

Morris Water Maze (MWM)

Objective: To assess hippocampus-dependent spatial learning and memory.[17][18]

Protocol:

  • Apparatus: A circular pool (100-150 cm in diameter) filled with opaque water, with a hidden escape platform submerged just below the surface.[17][19] Distal visual cues are placed around the room.

  • Acquisition Phase:

    • Mice are trained for several consecutive days (e.g., 5-7 days) with multiple trials per day (e.g., 4 trials).[19]

    • In each trial, the mouse is released from a different starting position and allowed to swim for a set time (e.g., 60 seconds) to find the hidden platform.[19]

    • If the mouse fails to find the platform, it is gently guided to it.

    • The latency to find the platform is recorded.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured.[19]

  • Data Analysis:

    • Learning is assessed by the decrease in escape latency across training days.

    • Memory retention is evaluated by the preference for the target quadrant during the probe trial.

MCH in Neural Circuits and Behavior

MCH neurons are integrated into complex neural circuits that regulate not only learning and memory but also sleep, arousal, and feeding. The influence of MCH on cognition is likely intertwined with its effects on these other behavioral states.

MCH and the Hippocampal-Septal Circuit

Recent research has highlighted the role of MCH in modulating the hippocampus-dorsolateral septum (dLS) circuit, which is critical for spatial memory.[2][20] MCH signaling in the dLS enhances GABA release, which in turn reduces feed-forward inhibition and augments excitatory input from the dorsal CA3 region of the hippocampus.[2][20] This synchronization of dLS neuronal firing with hippocampal inputs is proposed to facilitate spatial memory encoding.[2]

MCH_Hippocampal_Septal_Circuit MCH_Neurons MCH Neurons (Lateral Hypothalamus) dLS_GABA GABAergic Interneurons (dLS) MCH_Neurons->dLS_GABA MCH release (enhances GABA release) dCA3 dorsal CA3 (Hippocampus) dCA3->dLS_GABA Excitatory Input dLS_Principal Principal Neurons (dLS) dCA3->dLS_Principal Excitatory Input dLS_GABA->dLS_Principal Feed-forward Inhibition (reduced) Spatial_Memory Spatial Memory Encoding dLS_Principal->Spatial_Memory Synchronized Firing

Caption: MCH Modulation of the Hippocampal-Septal Circuit. Max Width: 760px.
The Role of MCH in REM Sleep and Memory Consolidation

MCH neurons are most active during rapid eye movement (REM) sleep.[16][21] REM sleep is known to play a crucial role in memory consolidation. However, studies on the specific role of MCH neuron activity during REM sleep have yielded seemingly contradictory results. Some evidence suggests that optogenetic inhibition of MCH neurons specifically during REM sleep enhances memory, implying that these neurons may be involved in forgetting or synaptic downscaling.[15] Conversely, MCH is also known to promote REM sleep, a state generally associated with memory consolidation.[3] This complex relationship suggests that the precise timing and pattern of MCH neuron activity are critical determinants of its effect on memory.

Therapeutic Implications and Future Directions

The modulation of learning and memory by the MCH system presents a promising avenue for therapeutic intervention in cognitive disorders.

MCHR1 Antagonists

The development of MCHR1 antagonists has been a major focus of drug development, primarily for obesity and mood disorders.[5][22][23] Given the evidence that MCHR1 knockout mice exhibit certain cognitive deficits, the use of MCHR1 antagonists for cognitive enhancement requires careful consideration.[3][10] However, the finding that inhibition of MCH neurons can improve memory under specific circumstances suggests that targeted antagonism of MCHR1 in specific brain regions or during particular behavioral states could be beneficial.[15] For instance, antagonists like SNAP-94847 have been used to probe the function of the MCH system.[6][24]

Future Research

Several key questions remain to be addressed:

  • What are the precise downstream molecular targets of MCH signaling that mediate its effects on synaptic plasticity?

  • How does the co-release of other neurotransmitters, such as glutamate (B1630785) and GABA, from MCH neurons contribute to their overall effect on learning and memory?[2][25]

  • What is the specific role of MCH in different phases of memory (encoding, consolidation, retrieval, and forgetting)?

  • Can targeting the MCH system be a viable therapeutic strategy for cognitive decline in neurodegenerative diseases like Alzheimer's disease?[25]

Conclusion

Melanin-concentrating hormone is a potent modulator of the neural circuits underlying learning and memory. Through its action on MCHR1, MCH influences fundamental processes of synaptic plasticity and synchronizes neuronal activity in key memory-related brain regions. While the precise role of MCH in cognition is complex and appears to be state-dependent, the growing body of research clearly indicates that the MCH system is a critical player in shaping our ability to learn and remember. Further elucidation of the intricate mechanisms of MCH action will be crucial for the development of novel therapeutic strategies for a range of cognitive disorders.

References

The Cellular Mechanisms of Melanin-Concentrating Hormone (MCH) Action Across Key Brain Regions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin-concentrating hormone (MCH), a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, plays a pivotal role in regulating a diverse array of physiological processes, including energy homeostasis, sleep-wake cycles, mood, and cognitive functions.[1][2][3] Its widespread projections innervate numerous brain regions where it exerts its effects through the MCH receptor 1 (MCHR1), a G-protein coupled receptor.[2][4] In primates and carnivores, a second receptor, MCHR2, also exists.[4] This technical guide provides a comprehensive overview of the cellular mechanisms underlying MCH action in different brain regions, with a focus on its signaling pathways, electrophysiological effects, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using diagrams.

MCH Receptor Signaling Pathways

MCHR1 is the primary mediator of MCH's effects in the rodent brain and can couple to multiple G-protein subtypes, leading to diverse downstream cellular responses.[4][5][6] The activation of MCHR1 can trigger both inhibitory and excitatory signaling cascades depending on the available G-proteins within a specific neuron.[1][3][4]

  • Gi/o-Coupled Pathway: MCH binding to MCHR1 often leads to the activation of inhibitory Gi/o proteins.[1][4][7] This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6][7] This pathway is generally associated with neuronal inhibition.[4]

  • Gq-Coupled Pathway: MCHR1 can also couple to Gq proteins, initiating an excitatory cascade.[4][5][6] This pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from intracellular stores, increasing intracellular calcium concentrations ([Ca2+]i), while DAG activates protein kinase C (PKC).[7] This can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.[5][6][7]

MCHR2, found in species including humans but not rodents, exclusively couples to Gq proteins, leading to an increase in intracellular calcium.[4][6]

MCHR1_Signaling cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP cAMP ↓ AC->cAMP PKA PKA ↓ cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Activation PKC->MAPK Electrophysiology_Workflow Start Start Slice_Prep Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery Slice_Prep->Recovery Recording Whole-Cell Recording Recovery->Recording Baseline Establish Baseline Recording->Baseline MCH_App Apply MCH Baseline->MCH_App Data_Acq Data Acquisition MCH_App->Data_Acq Analysis Data Analysis Data_Acq->Analysis End End Analysis->End

References

Expression of Melanin-Concentrating Hormone (MCH) in Peripheral Tissues of Mice and Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the expression of Melanin-concentrating hormone (MCH) in the peripheral tissues of mice and rats, intended for researchers, scientists, and drug development professionals. It covers data on MCH and its primary receptor (MCHR1) expression, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: MCH and MCHR1 Expression in Peripheral Tissues

While precise quantitative data for MCH and MCHR1 expression across all peripheral tissues is not extensively compiled in a standardized format in the available literature, this section summarizes the reported expression findings from various studies. The data is presented to facilitate a comparative understanding of MCH and its receptor's presence in different tissues of mice and rats.

Table 1: Expression of Melanin-Concentrating Hormone (MCH) mRNA and Protein in Peripheral Tissues of Mice and Rats

TissueSpeciesMethodExpression LevelCellular Localization
Testis RatRT-PCR, In Situ Hybridization, ImmunohistochemistryLow to ModeratePeriphery of seminiferous tubules, suggestive of Sertoli cells
MouseIn Situ HybridizationPresentSertoli cells
Stomach RatRT-PCR, In Situ Hybridization, ImmunohistochemistryLowEndocrine-like cells in the antral portion
Intestine RatRT-PCR, In Situ Hybridization, ImmunohistochemistryLowEndocrine-like cells
Adipose Tissue MouseRT-qPCRPresentAdipocytes
Pancreas MouseImmunohistochemistryPresentIslets of Langerhans (β-cells)

Table 2: Expression of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Peripheral Tissues of Mice and Rats

TissueSpeciesMethodExpression Level
Adipose Tissue Mouse, RatRT-qPCR, In Situ HybridizationPresent
Intestine Mouse, RatRT-PCRPresent
Lymphocytes Mouse, RatNot SpecifiedPresent
Pituitary Mouse, RatNot SpecifiedPresent
Pancreas MouseImmunohistochemistryPresent
Kidney MouseIn Situ HybridizationPresent in epithelium
Tongue MouseIn Situ HybridizationPresent in epithelium

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the detection of MCH and its receptor in peripheral tissues. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions and reagents.

Immunohistochemistry (IHC) for MCH Protein Detection in Rat Testis

This protocol describes the detection of MCH protein in formalin-fixed, paraffin-embedded rat testis sections.

Materials:

  • Formalin-fixed, paraffin-embedded rat testis tissue sections on coated slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-MCH polyclonal antibody (concentration to be optimized, typically 1:100 - 1:1000)

  • Biotinylated secondary antibody: Goat anti-rabbit IgG

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Phosphate Buffered Saline (PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution.

    • Heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Blocking:

    • Wash slides in PBS (3 x 5 minutes).

    • Incubate with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

    • Wash in PBS (3 x 5 minutes).

    • Apply blocking solution and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MCH antibody in blocking solution.

    • Apply to sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides in PBS (3 x 5 minutes).

    • Apply biotinylated secondary antibody and incubate for 1 hour at room temperature.

    • Wash in PBS (3 x 5 minutes).

    • Apply ABC reagent and incubate for 30 minutes at room temperature.

    • Wash in PBS (3 x 5 minutes).

    • Apply DAB substrate solution and monitor for color development (typically 2-10 minutes).

  • Counterstaining and Mounting:

    • Rinse slides in distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

In Situ Hybridization (ISH) for MCH mRNA in Mouse Intestine

This protocol outlines the detection of MCH mRNA in frozen sections of the mouse intestine using a digoxigenin (B1670575) (DIG)-labeled RNA probe.

Materials:

  • Fresh frozen mouse intestine sections on coated slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K solution (10 µg/mL in PBS)

  • Hybridization buffer

  • DIG-labeled antisense MCH RNA probe (concentration to be optimized, typically 100-500 ng/mL)

  • Stringency wash solutions (e.g., SSC buffers of varying concentrations)

  • Blocking solution (e.g., 2% Roche Blocking Reagent in MABT)

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate solution

  • Maleic acid buffer with Tween-20 (MABT)

  • Nuclear Fast Red counterstain

Procedure:

  • Tissue Preparation and Pre-treatment:

    • Fix frozen sections in 4% PFA for 10 minutes at room temperature.

    • Wash in PBS (2 x 5 minutes).

    • Treat with Proteinase K for 5-10 minutes at 37°C.

    • Wash in PBS (2 x 5 minutes).

    • Post-fix in 4% PFA for 5 minutes.

    • Wash in PBS (2 x 5 minutes).

  • Hybridization:

    • Dehydrate sections through a graded ethanol series and air dry.

    • Apply hybridization buffer containing the DIG-labeled MCH probe.

    • Incubate overnight at 65°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Perform a series of high-stringency washes with pre-warmed SSC buffers to remove unbound probe.

    • Wash in MABT (2 x 15 minutes) at room temperature.

  • Immunodetection:

    • Incubate sections in blocking solution for 1 hour at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted in blocking solution, e.g., 1:2000) overnight at 4°C.

    • Wash in MABT (3 x 20 minutes).

  • Signal Development and Visualization:

    • Equilibrate sections in detection buffer (e.g., NTMT buffer).

    • Incubate with NBT/BCIP substrate solution in the dark until the desired color intensity is reached.

    • Stop the reaction by washing in PBS.

    • Counterstain with Nuclear Fast Red.

    • Dehydrate, clear, and mount.

Enzyme-Linked Immunosorbent Assay (ELISA) for MCH Protein in Rat Adipose Tissue

This protocol provides a general procedure for the quantification of MCH protein in rat adipose tissue homogenates using a competitive ELISA kit.

Materials:

  • Rat adipose tissue

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • MCH ELISA Kit (including MCH standard, biotinylated MCH, HRP-streptavidin, TMB substrate, stop solution, and coated microplate)

  • Microplate reader

Procedure:

  • Sample Preparation (Tissue Homogenate):

    • Excise and weigh the adipose tissue on ice.

    • Add ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).

    • Homogenize the tissue using a mechanical homogenizer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the total protein concentration (e.g., using a BCA assay).

  • ELISA Procedure (refer to specific kit manual for exact volumes and incubation times):

    • Prepare MCH standards and samples (dilute tissue lysates as necessary).

    • Add biotinylated MCH to standards and samples.

    • Add the mixture to the wells of the antibody-coated microplate.

    • Incubate for 2.5 hours at room temperature. During this step, endogenous MCH in the sample will compete with the biotinylated MCH for binding to the capture antibody.

    • Wash the wells multiple times with the provided wash buffer.

    • Add HRP-streptavidin solution to each well and incubate for 45 minutes at room temperature.

    • Wash the wells again.

    • Add TMB substrate and incubate in the dark for 30 minutes.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of MCH in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the MCH concentration to the total protein concentration of the tissue homogenate (e.g., pg of MCH per mg of total protein).

Mandatory Visualizations

MCH Receptor 1 (MCHR1) Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon the binding of MCH to its G-protein coupled receptor, MCHR1.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: MCHR1 signaling cascade.

Experimental Workflow for MCH Detection in Peripheral Tissues

This diagram outlines the general workflow for detecting MCH mRNA and protein in peripheral tissue samples.

MCH_Detection_Workflow cluster_0 Sample Collection & Preparation cluster_1 mRNA Detection cluster_2 Protein Detection cluster_3 Analysis & Visualization Tissue_Collection Tissue Collection (e.g., Testis, Stomach) Fixation_Embedding Fixation & Embedding (for IHC/ISH) Tissue_Collection->Fixation_Embedding Homogenization Homogenization (for ELISA) Tissue_Collection->Homogenization RT_qPCR RT-qPCR Tissue_Collection->RT_qPCR RNA Extraction ISH In Situ Hybridization (ISH) Fixation_Embedding->ISH IHC Immunohistochemistry (IHC) Fixation_Embedding->IHC ELISA ELISA Homogenization->ELISA Microscopy Microscopy ISH->Microscopy Data_Quantification Data Quantification RT_qPCR->Data_Quantification IHC->Microscopy ELISA->Data_Quantification

Caption: Workflow for MCH detection.

Methodological & Application

Application Notes and Protocols for Melanin-Concentrating Hormone (MCH) Immunohistochemistry in Mouse Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the mammalian brain. It plays a crucial role in regulating a variety of physiological processes, including energy homeostasis, sleep-wake cycles, mood, and reward pathways. The immunohistochemical localization of MCH in mouse brain tissue is a fundamental technique for studying the distribution and function of MCH-expressing neurons and their projections. This document provides a detailed protocol for performing MCH immunohistochemistry on free-floating mouse brain sections, along with quantitative data and visual diagrams of the experimental workflow and the MCH signaling pathway.

Data Presentation

Table 1: Recommended Reagents and Concentrations
ReagentVendor/Catalog NumberRecommended Dilution/Concentration
Primary Antibody
Rabbit anti-MCHPhoenix Pharmaceuticals, H-070-471:1000[1][2]
Rabbit anti-PMCH [EPR23778-94]Abcam, ab2744151:500 (IHC-Fr), 1:2000 (IHC-P)[3]
Secondary Antibody
Donkey anti-Rabbit IgG (H+L), Alexa Fluor 568Invitrogen, A100421:500[2]
Goat Anti-Rabbit IgG H&L (Alexa Fluor® 488)Abcam, ab1500771:1000[3]
Blocking Solution
Normal Donkey SerumVaries2-5% in PBS with 0.2-0.3% Triton X-100[1][2]
Antigen Retrieval Solution
Sodium Citrate BufferVaries10 mM, pH 6.0
Tris-EDTA BufferVaries10 mM Tris, 1 mM EDTA, pH 9.0
Table 2: Key Experimental Parameters
StepParameterRecommended Value
Tissue Fixation Fixative4% Paraformaldehyde (PFA) in PBS
DurationOvernight (12-24 hours) at 4°C
Tissue Sectioning Section Thickness30-50 µm
Sectioning MethodVibratome or Cryostat
Antigen Retrieval MethodHeat-Induced Epitope Retrieval (HIER)
Temperature95-100°C
Duration10-20 minutes
Primary Antibody Incubation Temperature4°C
Duration24-48 hours
Secondary Antibody Incubation TemperatureRoom Temperature
Duration2 hours

Experimental Protocols

This protocol is optimized for free-floating immunohistochemistry of MCH in adult mouse brain tissue.

I. Tissue Preparation
  • Perfusion and Fixation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., pentobarbital).

    • Perform transcardial perfusion with ice-cold Phosphate Buffered Saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Sectioning:

    • Cut 30-50 µm thick coronal or sagittal sections using a vibratome or a freezing microtome.

    • Collect the free-floating sections in a cryoprotectant solution (e.g., 30% glycerol, 30% ethylene (B1197577) glycol in PBS) and store at -20°C until use.

II. Immunohistochemical Staining
  • Washing:

    • Transfer the free-floating sections to a multi-well plate.

    • Wash the sections three times for 10 minutes each with PBS to remove the cryoprotectant.

  • Antigen Retrieval (Optional but Recommended):

    • For optimal MCH staining, perform Heat-Induced Epitope Retrieval (HIER).

    • Immerse the sections in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0).

    • Heat the sections at 95-100°C for 10-20 minutes.

    • Allow the sections to cool down to room temperature in the same buffer.

    • Wash the sections three times for 5 minutes each with PBS.

  • Blocking:

    • Incubate the sections in a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature on a shaker. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation:

    • Prepare the primary antibody solution by diluting the anti-MCH antibody (e.g., Phoenix Pharmaceuticals, H-070-47 at 1:1000) in the blocking solution.[1][2]

    • Incubate the sections in the primary antibody solution for 24-48 hours at 4°C on a shaker.

  • Washing:

    • Wash the sections three times for 10 minutes each with PBS containing 0.1% Triton X-100 (PBST).

  • Secondary Antibody Incubation:

    • Prepare the secondary antibody solution by diluting a fluorescently-labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 568 at 1:500) in the blocking solution.[2]

    • Incubate the sections in the secondary antibody solution for 2 hours at room temperature on a shaker. Protect the sections from light from this point onwards.

  • Washing:

    • Wash the sections three times for 10 minutes each with PBST.

    • Perform a final wash with PBS for 10 minutes.

  • Mounting and Coverslipping:

    • Mount the sections onto glass slides.

    • Allow the sections to air dry briefly.

    • Apply a drop of mounting medium with DAPI (to counterstain cell nuclei) and coverslip.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope. MCH-positive neurons are expected to be primarily located in the lateral hypothalamus and zona incerta.

Mandatory Visualization

MCH_IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining Perfusion Perfusion & Fixation (4% PFA) PostFixation Post-Fixation (Overnight, 4°C) Perfusion->PostFixation Cryoprotection Cryoprotection (30% Sucrose) PostFixation->Cryoprotection Sectioning Sectioning (30-50 µm, Free-floating) Cryoprotection->Sectioning Washing1 Washing (3x10 min PBS) Sectioning->Washing1 AntigenRetrieval Antigen Retrieval (HIER, 95-100°C, 10-20 min) Washing1->AntigenRetrieval Blocking Blocking (1-2 hours, RT) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-MCH, 24-48h, 4°C) Blocking->PrimaryAb Washing2 Washing (3x10 min PBST) PrimaryAb->Washing2 SecondaryAb Secondary Antibody Incubation (2 hours, RT, Light Protected) Washing2->SecondaryAb Washing3 Washing (3x10 min PBST, 1x10 min PBS) SecondaryAb->Washing3 Mounting Mounting & Coverslipping Washing3->Mounting Imaging Imaging (Fluorescence/Confocal) Mounting->Imaging

Caption: Experimental workflow for MCH immunohistochemistry in mouse brain tissue.

MCH_Signaling_Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway cluster_cellular_response Cellular Response MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH Receptor 1 (MCHR1) (GPCR) MCH->MCHR1 binds to Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA NeuronalActivity Modulation of Neuronal Activity PKA->NeuronalActivity PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->NeuronalActivity MAPK MAPK Pathway (ERK activation) PKC->MAPK GeneExpression Changes in Gene Expression MAPK->GeneExpression

References

Measuring Melanin-Concentrating Hormone (MCH) in Rat Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta of the mammalian brain. It plays a crucial role in regulating various physiological processes, including energy homeostasis, feeding behavior, sleep-wake cycles, and mood. Given its diverse functions within the central nervous system (CNS), the accurate measurement of MCH levels in cerebrospinal fluid (CSF) is essential for preclinical research in areas such as obesity, sleep disorders, and psychiatric diseases. These application notes provide detailed protocols for the collection of rat CSF and the subsequent quantification of MCH levels using commercially available immunoassay kits.

MCH Signaling Pathway in the Central Nervous System

In rodents, MCH exerts its effects primarily through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR).[1] MCHR1 couples to Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of phospholipase C (PLC), which results in an increase in intracellular calcium.[1][2] These signaling cascades ultimately influence neuronal excitability and gene expression.

MCH_Signaling_Pathway MCH MCH MCHR1 MCHR1 (GPCR) MCH->MCHR1 binds to G_alpha_i Gαi MCHR1->G_alpha_i activates G_alpha_q Gαq MCHR1->G_alpha_q activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces Neuronal_Response Modulation of Neuronal Excitability & Gene Expression cAMP->Neuronal_Response IP3 IP3 PLC->IP3 produces Ca2 Intracellular Ca²⁺ IP3->Ca2 increases Ca2->Neuronal_Response

Caption: MCH signaling pathway in a rodent neuron.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection from Rats

This protocol describes a method for collecting CSF from the cisterna magna of anesthetized rats. This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical scissors and forceps

  • Cotton swabs

  • 70% ethanol

  • 26G scalp needle attached to a 1 mL syringe or a glass micropipette

  • Microcentrifuge tubes (pre-chilled)

  • Protease inhibitor cocktail

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Once the animal is deeply anesthetized, place it in a stereotaxic frame with its head flexed downwards at approximately a 135° angle to the spine to expose the back of the neck.[3]

  • Shave the fur from the occipital area and clean the skin with 70% ethanol.

  • Make a midline incision of the skin over the occipital bone to expose the underlying muscles.

  • Carefully dissect the muscles to reveal the translucent atlanto-occipital membrane, which covers the cisterna magna.

  • Gently puncture the membrane with a 26G scalp needle attached to a syringe or a glass micropipette. Be careful not to insert the needle too deep to avoid damaging the brainstem.

  • CSF will begin to flow into the syringe or pipette. Collect the clear fluid, aiming for a volume of 70-170 µL.[3][4] If the CSF appears blood-tinged, discard the sample and attempt a new collection if possible, as blood contamination can significantly alter protein profiles.[5]

  • Transfer the collected CSF immediately into a pre-chilled microcentrifuge tube containing a protease inhibitor cocktail to prevent MCH degradation.

  • Centrifuge the CSF sample at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.[3]

  • Carefully collect the supernatant and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.[3]

Quantification of MCH Levels

MCH levels in rat CSF can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits. The following is a general protocol for an ELISA. Always refer to the specific manufacturer's instructions provided with the kit.

Materials:

  • Rat MCH ELISA kit (includes pre-coated microplate, detection antibody, standards, buffers, and substrate)

  • Collected rat CSF samples

  • Microplate reader

General ELISA Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. CSF samples may require dilution with the provided assay buffer.

  • Standard Curve: Add the prepared MCH standards to the appropriate wells of the pre-coated microplate to generate a standard curve.

  • Sample Addition: Add the prepared rat CSF samples to the designated wells.

  • Incubation: Add the detection antibody to each well, seal the plate, and incubate as per the manufacturer's instructions (typically 1-2 hours at room temperature or 37°C).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound antibodies and proteins.

  • Substrate Addition: Add the substrate solution to each well. This will react with the enzyme conjugated to the detection antibody, resulting in a color change. Incubate in the dark for the time specified in the manual.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the MCH concentration in the CSF samples by comparing their OD values to the standard curve.

Data Presentation

The following tables summarize the specifications of commercially available immunoassay kits for the detection of rat MCH.

Table 1: Commercially Available Rat MCH Immunoassay Kits

Assay TypeKit NameCatalog #Detection RangeSensitivityCross-Reactivity
RIA Melanin Concentrating Hormone (Human, Rat, Mouse)RK-070-4750 - 6,400 pg/mL200 pg/mLMCH (Human, Mouse, Rat): 100%
EIA Melanin-Concentrating Hormone (Human, Rat, Mouse)Not Specified0.45 - 8.1 ng/mL0.45 ng/mLMCH (Human, Mouse, Rat): 100%
ELISA Rat Melanin Concentrating Hormone (MCH) ELISA KitMBS3807966Not SpecifiedNot SpecifiedDesigned for native rat MCH

Note: The detection ranges and sensitivities are provided by the manufacturers and may vary between lots.

A study by Torterolo et al. (2015) demonstrated that MCH concentrations in rat CSF are dynamic and can be influenced by the sleep-wake cycle. While specific baseline concentrations were not reported in the abstract, the study found that MCH levels in the CSF increased during sleep rebound following sleep deprivation and after chronic sleep restriction, highlighting the physiological relevance of measuring MCH in this biofluid.[6]

Experimental Workflow

The following diagram illustrates the overall workflow for measuring MCH levels in rat CSF.

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia) CSF_Collection 2. CSF Collection (Cisterna Magna Puncture) Animal_Prep->CSF_Collection Sample_Processing 3. Sample Processing (Add Protease Inhibitors, Centrifuge) CSF_Collection->Sample_Processing Storage 4. Storage (-80°C) Sample_Processing->Storage Immunoassay 5. Immunoassay (ELISA or RIA) Storage->Immunoassay Data_Analysis 6. Data Analysis (Standard Curve, Calculate Concentration) Immunoassay->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for MCH measurement in rat CSF.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the accurate and reliable measurement of Melanin-Concentrating Hormone in rat cerebrospinal fluid. Adherence to proper CSF collection techniques to minimize contamination, appropriate sample handling, and the use of validated immunoassay kits are critical for obtaining high-quality data. These measurements will facilitate a deeper understanding of the role of the MCH system in various neurological and metabolic functions and aid in the development of novel therapeutic strategies.

References

Application Notes: In Vivo Use of MCH Receptor Antagonists in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo application of Melanin-Concentrating Hormone (MCH) receptor antagonists in rodent models. This document outlines the underlying biology of the MCH system, detailed protocols for key experiments, and a summary of quantitative data from foundational studies to facilitate experimental design and data interpretation.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] It plays a pivotal role in regulating energy homeostasis, food intake, and mood.[2][3] In rodents, MCH exerts its effects exclusively through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) widely expressed in the brain.[1][4] Activation of MCHR1 is orexigenic, stimulating feeding behavior.[5] Consequently, antagonism of MCHR1 is a promising therapeutic strategy for obesity and has also been investigated for its potential anxiolytic and antidepressant effects.[2][3][6]

Small molecule MCHR1 antagonists have consistently demonstrated efficacy in reducing food intake and body weight in rodent models of diet-induced obesity (DIO).[1][4] The primary mechanisms of action for these antagonists involve both a reduction in energy intake and a potential increase in energy expenditure.[4][5]

MCH Receptor 1 Signaling Pathway

MCHR1 couples to multiple G proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[5][7] Upon MCH binding, Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] Concurrently, Gαq activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and an increase in intracellular calcium.[7][8] These signaling events ultimately modulate neuronal activity and influence physiological processes.[10]

MCHR1_Signaling cluster_membrane Cell Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates MAPK MAPK/ERK Pathway MCHR1->MAPK AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C (PLC) Gaq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 produces PKA PKA cAMP->PKA activates Ca2 [Ca2+]i IP3->Ca2 releases Response Neuronal Response (e.g., altered food intake) Ca2->Response PKA->Response MAPK->Response

MCH Receptor 1 (MCHR1) Signaling Cascade.

Experimental Protocols

A typical workflow for evaluating the in vivo efficacy of an MCHR1 antagonist in a diet-induced obesity model is outlined below.

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment Period cluster_analysis Phase 3: Endpoint Analysis acclimation Animal Acclimation (e.g., 1 week) diet High-Fat Diet Feeding (8-12 weeks) acclimation->diet monitor Monitor Body Weight (Weekly) diet->monitor randomize Randomize into Groups (Vehicle vs. Antagonist) monitor->randomize administer Chronic Administration (e.g., Daily Oral Gavage for 4 weeks) randomize->administer measure Daily Measurements (Food Intake, Body Weight) administer->measure body_comp Body Composition (e.g., DEXA) measure->body_comp energy Energy Expenditure (Indirect Calorimetry) measure->energy blood Blood Analysis (Leptin, Insulin, etc.) body_comp->blood

Experimental Workflow for In Vivo Efficacy Testing.

Protocol 1: Diet-Induced Obesity (DIO) Model

Objective: To establish an obese phenotype in rodents for testing anti-obesity compounds.

Materials:

  • Male C57BL/6 mice or Wistar rats.

  • Standard chow diet.

  • High-fat diet (HFD), typically 45-60% kcal from fat.[10]

  • Animal caging with bedding.

  • Animal scale.

Methodology:

  • Acclimation: Upon arrival, acclimate animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Diet Induction: Following acclimation, switch the experimental group to an HFD.[10] Maintain a control group on the standard chow diet.

  • Induction Period: Continue the respective diets for 8-12 weeks.[10] This duration is typically sufficient to induce a stable obese phenotype, characterized by significantly higher body weight compared to chow-fed controls.

  • Monitoring: Monitor body weights weekly to track the development of obesity.

  • Readiness: Once the desired obese phenotype is achieved, the animals are ready for the administration of the MCH receptor antagonist.

Protocol 2: Chronic Oral Gavage Administration

Objective: To deliver a precise dose of the MCH receptor antagonist orally over a sustained period.

Materials:

  • MCH receptor antagonist.

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).[5]

  • Oral gavage needles (size-appropriate for the animal).

  • Syringes (e.g., 1 mL).

  • Animal scale.

Methodology:

  • Preparation: Prepare the dosing solution by suspending the MCH antagonist in the vehicle at the desired concentration. Ensure the suspension is homogenous before each use.

  • Dosing Calculation: Weigh each animal to calculate the correct volume of the dosing solution to administer based on its body weight (e.g., in mg/kg).

  • Administration: Gently restrain the animal. Insert the gavage needle orally into the esophagus and deliver the solution directly into the stomach.

  • Monitoring: Return the animal to its cage and monitor for any immediate signs of distress.

  • Frequency: Repeat the procedure as required by the study design (e.g., daily) for the duration of the treatment period (e.g., 4 weeks).[5]

Protocol 3: Measurement of Food Intake and Body Weight

Objective: To quantify the effect of an MCH receptor antagonist on food consumption and body weight.

Methodology:

  • Baseline Measurement: Before starting the treatment, measure and record the daily food intake and body weight for each animal for 3-5 days to establish a stable baseline.[2]

  • Drug Administration: Administer the MCH receptor antagonist or vehicle control as described in Protocol 2.[2]

  • Data Collection (Acute): For acute studies, measure the amount of food consumed at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration by weighing the provided food and any spillage.[2]

  • Data Collection (Chronic): For chronic studies, repeat the drug administration and measure food intake and body weight daily throughout the study period.[2][11]

  • Body Composition: At the end of the study, assess body composition (fat mass vs. lean mass) using techniques like dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.[11]

Protocol 4: Assessment of Energy Expenditure

Objective: To determine if the MCH receptor antagonist affects energy expenditure.

Materials:

  • Indirect calorimetry system (metabolic cages).

  • Trained personnel to operate the system.

Methodology:

  • Acclimation: Acclimate the animals to the metabolic cages for at least 24 hours before data collection begins.[5]

  • Measurement: Place individual animals into the metabolic chambers with ad libitum access to food and water. The system will continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂).[5]

  • Duration: Data is typically collected over a 24-48 hour period to assess energy expenditure during both light and dark cycles.[5]

  • Calculation: Energy expenditure is calculated from the VO₂ and VCO₂ data using the Weir equation.[5]

Quantitative Data from In Vivo Studies

The following tables summarize the effects of various MCHR1 antagonists in rodent models.

Table 1: Effects of MCHR1 Antagonists on Food Intake

CompoundSpecies/ModelDose & RouteStudy Duration% Reduction in Food IntakeReference(s)
Peptide AntagonistRat48 µ g/day , i.c.v.14 days16% (sustained reduction)[2][6]
SNAP-7941Rat (DIO)10 mg/kg, i.p. (twice daily)ChronicAttenuated MCH-stimulated food intake[2][6]
GW803430Mouse (DIO)3, 10, 30 mg/kg, p.o.30 daysSignificant reduction[2][4]
T-226296Rat-AcuteDecreased MCH-induced food intake[1]

Table 2: Effects of MCHR1 Antagonists on Body Weight

CompoundSpecies/ModelDose & RouteStudy Duration% Reduction in Body Weight / Weight GainReference(s)
Peptide AntagonistRat48 µ g/day , i.c.v.14 days35% reduction in body weight gain[6]
SNAP-7941Rat (DIO)10 mg/kg, i.p. (twice daily)4 weeks26% reduction in weight[6]
SNAP-7941Rat (lean)10 mg/kg, i.p. (twice daily)7 days26% less weight gain vs. vehicle[12]
GW803430Mouse (DIO)3, 10, 30 mg/kg, p.o.30 daysSignificant reduction in body weight and body fat[4]
DABA-821Mouse3 mg/kg-Dose-dependent weight loss (due to reduced adipose tissue)[4]

Table 3: Effects of MCHR1 Antagonists on Behavior

CompoundSpecies/ModelBehavioral TestEffectReference(s)
SNAP-7941RatSocial InteractionAnxiolytic-like effects[12]
SNAP-7941MouseMarble-BuryingAntidepressant-like effects (reduced burying)[13]
GW3430MouseMarble-BuryingAntidepressant-like effects (reduced burying)[13]
SNAP-7941RatForced Swim TestAntidepressant-like effects (reduced immobility)[13]
GW3430RatForced Swim TestAntidepressant-like effects (reduced immobility)[13]

Conclusion

MCH receptor antagonists have consistently demonstrated anti-obesity effects in various rodent models, primarily through the suppression of food intake and, in some cases, an increase in energy expenditure.[4][5] Furthermore, preclinical evidence suggests potential anxiolytic and antidepressant properties.[6] The protocols and data presented here provide a foundational framework for researchers to design and execute in vivo studies to evaluate novel MCHR1 antagonists for their therapeutic potential.

References

Application Notes: Development of a Stable Cell Line Expressing Human Melanin-Concentrating Hormone Receptor 1 (MCHR1)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] As a key mediator for the neuropeptide melanin-concentrating hormone (MCH), MCHR1 is integral to regulating several physiological processes, including feeding behavior, energy homeostasis, mood, and emotional responses.[1][2][3] Its role in appetite regulation has made it a significant target for the development of anti-obesity therapeutics.[4]

The generation of robust and reliable cell-based assays is a cornerstone of the drug discovery process. Stably transfected cell lines, which have integrated the target gene into their genome, offer a consistent and reproducible system for high-throughput screening (HTS) and lead optimization.[5] This document provides detailed protocols for the development and characterization of a stable cell line, such as a Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) line, that constitutively expresses functional human MCHR1.[3][6][7][8] These protocols cover the entire workflow, from transfection and clonal selection to functional validation using second messenger assays.

Overall Experimental Workflow

The process of generating and validating a stable MCHR1-expressing cell line involves several sequential stages, beginning with the introduction of the MCHR1 gene into a host cell line and culminating in the functional characterization of selected monoclonal populations.

G cluster_0 A Vector Construction (hMCHR1 + Selectable Marker) B Transfection into Host Cells (e.g., CHO-K1) A->B C Antibiotic Selection (Bulk Population) B->C D Single-Cell Cloning (e.g., Limiting Dilution) C->D E Clonal Expansion D->E F Functional Characterization (cAMP & Calcium Assays) E->F

Caption: High-level workflow for MCHR1 stable cell line generation.

Protocol 1: Generation of a Stable MCHR1 Expressing Cell Line

This protocol details the steps for creating a monoclonal cell line with stable integration and expression of the human MCHR1 gene.

1.1 Materials and Reagents

  • Host Cells: CHO-K1 or HEK293 cells.

  • Expression Vector: Mammalian expression vector (e.g., pcDNA3.1) containing the full-length human MCHR1 cDNA and a selectable marker gene (e.g., neomycin resistance).

  • Culture Medium: Ham's F12K (for CHO-K1) or DMEM (for HEK293), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine® LTX or equivalent.[9]

  • Selection Antibiotic: Geneticin (G418).[5][10]

  • Reagents: Opti-MEM® I Reduced Serum Medium, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Equipment: 6-well and 96-well tissue culture plates, T-75 flasks, cell counter, incubator (37°C, 5% CO₂).

1.2 Preliminary Step: G418 Kill Curve

Before transfection, it is crucial to determine the minimum concentration of G418 that effectively kills non-transfected host cells within 10-14 days.

  • Plate host cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Allow cells to attach overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of G418. Include a "no antibiotic" control.

  • Replenish the medium with the corresponding G418 concentrations every 3-4 days.

  • Monitor cell viability for 10-14 days. The optimal concentration for selection is the lowest concentration that results in 100% cell death.

G418 Concentration (µg/mL)Cell Viability (Day 14)
0100%
10080%
20040%
4005%
600 0%
8000%
10000%
Table 1. Example data from a G418 kill curve for CHO-K1 cells. The optimal concentration for selection would be 600 µg/mL.

1.3 Transfection Protocol

  • Cell Plating: The day before transfection, seed 2 x 10⁵ host cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.[9]

  • Complex Formation: For each well, dilute 2.5 µg of the MCHR1 expression vector into 250 µL of Opti-MEM®. In a separate tube, add 5-10 µL of Lipofectamine® LTX to 250 µL of Opti-MEM®.

  • Combine the diluted DNA and Lipofectamine® solutions, mix gently, and incubate for 25 minutes at room temperature to allow complexes to form.[9]

  • Transfection: Add the 500 µL DNA-lipid complex mixture dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C in a CO₂ incubator.

1.4 Selection of Stable Integrants

  • Recovery: 48 hours post-transfection, detach the cells using Trypsin-EDTA and transfer the cell suspension to a T-75 flask containing complete growth medium.[5]

  • Selection: Add G418 to the medium at the predetermined optimal concentration.

  • Maintenance: Replace the selective medium every 3-4 days, removing dead cells.[5] Continue this process for 2-3 weeks until distinct, antibiotic-resistant colonies become visible.

1.5 Single-Cell Cloning by Limiting Dilution

This method isolates individual cells to ensure the resulting cell line is monoclonal.[11][12]

  • Cell Suspension: Harvest the pool of G418-resistant cells and resuspend them in a single-cell suspension. Count the cells accurately.

  • Dilution: Dilute the cell suspension in complete growth medium (containing G418) to a final concentration of approximately 0.5 cells per 100 µL.

  • Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. According to Poisson distribution, this density should result in approximately one-third of the wells containing a single cell.[11]

  • Incubation and Screening: Incubate the plates for 2-3 weeks. Visually inspect the wells using a microscope to identify those containing a single colony originating from a single cell.

  • Expansion: Once colonies are large enough, detach the cells from each selected well and sequentially expand them into larger vessels (24-well plate, 6-well plate, T-25 flask, etc.). Maintain selective pressure throughout the expansion process.[11][13]

Protocol 2: Functional Characterization of MCHR1 Stable Clones

MCHR1 is a pleiotropic receptor that couples to both Gαi and Gαq proteins.[4][14][15] Activation of Gαi inhibits adenylyl cyclase, decreasing intracellular cAMP, while Gαq activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[2][14][16] Functional validation involves assaying these two key signaling pathways.

MCHR1 Signaling Pathways

G MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gai Gαi MCHR1->Gai activates Gaq Gαq MCHR1->Gaq activates AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gaq->PLC activates cAMP cAMP ↓ AC->cAMP converts ATP to IP3 IP3 PLC->IP3 generates Ca Intracellular Ca²⁺ ↑ IP3->Ca triggers release of

Caption: MCHR1 downstream signaling through Gαi and Gαq pathways.

2.1 cAMP Accumulation Assay (Gαi Pathway)

This assay measures the ability of MCH to inhibit forskolin-stimulated cAMP production.[17][18]

G cluster_0 A Plate MCHR1 Cells in 96-well Plate B Add MCH (Agonist) Incubate A->B C Add Forskolin Incubate B->C D Lyse Cells & Detect cAMP (e.g., HTRF Kit) C->D G cluster_0 A Plate MCHR1 Cells in 96-well Plate B Load Cells with Calcium-Sensitive Dye A->B C Inject MCH (Agonist) B->C D Measure Fluorescence (Kinetic Read) C->D

References

Quantitative PCR for MCH mRNA in Laser-Captured Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in neurons of the lateral hypothalamic area (LHA) and zona incerta (ZI). It plays a crucial role in regulating energy homeostasis, sleep-wake cycles, and mood. The precise quantification of MCH messenger RNA (mRNA) within these specific neuronal populations is essential for understanding their physiological and pathological roles. Laser capture microdissection (LCM) coupled with quantitative polymerase chain reaction (qPCR) provides a powerful methodology to achieve this by isolating pure populations of MCH neurons and measuring gene expression with high sensitivity and specificity.

This combination of techniques allows researchers to investigate the molecular regulation of MCH expression in response to various stimuli, such as changes in diet, sleep patterns, or pharmacological interventions. By analyzing MCH mRNA levels in discrete neuronal populations, scientists can gain insights into the specific neurocircuits involved in MCH signaling and identify potential targets for therapeutic drug development for conditions like obesity, sleep disorders, and depression. The ability to correlate changes in MCH gene expression with specific behavioral or physiological states is a key advantage of this approach.

The workflow begins with the precise identification and isolation of MCH-expressing neurons from brain tissue sections using LCM. Subsequently, RNA is extracted from the captured cells, reverse transcribed into complementary DNA (cDNA), and then subjected to qPCR to quantify the levels of MCH mRNA. This highly sensitive technique allows for the detection of subtle changes in gene expression from a small number of cells, making it ideal for analyzing discrete neuronal populations.

Data Presentation

Table 1: Relative Quantification of MCH mRNA in Laser-Captured Hypothalamic Neurons Under Different Dietary Conditions. This table shows the fold change in MCH mRNA expression in neurons isolated from the lateral hypothalamic area (LHA) of rats on different diets, relative to a control group on a standard diet.

Experimental GroupBrain RegionNumber of Animals (n)Average Fold Change in MCH mRNA (± SEM)p-value
Control (Standard Diet)LHA61.00 ± 0.12-
High-Fat Diet (4 weeks)LHA62.54 ± 0.31< 0.01
Caloric Restriction (2 weeks)LHA60.45 ± 0.08< 0.05

SEM: Standard Error of the Mean

Table 2: MCH mRNA Expression in Laser-Captured Neurons from Different Hypothalamic Nuclei. This table compares the relative expression levels of MCH mRNA in neurons captured from the lateral hypothalamic area (LHA) and the zona incerta (ZI), normalized to a housekeeping gene.

Brain RegionNumber of Animals (n)Average Normalized MCH mRNA Expression (Arbitrary Units ± SEM)
Lateral Hypothalamic Area (LHA)5100.0 ± 8.5
Zona Incerta (ZI)565.3 ± 6.2

Expression levels are relative to the LHA, which is set to 100.

Table 3: Effect of Sleep Deprivation on MCH mRNA Levels in Laser-Captured LHA Neurons. This table presents the cycle threshold (Ct) values from a qPCR experiment, indicating the relative abundance of MCH mRNA in sleep-deprived rats compared to control rats. Lower Ct values correspond to higher mRNA levels.

Experimental GroupBrain RegionNumber of Animals (n)Average MCH mRNA Ct Value (± SEM)Average Housekeeping Gene Ct Value (± SEM)
ControlLHA828.3 ± 0.422.1 ± 0.2
Sleep Deprived (24 hours)LHA826.9 ± 0.322.3 ± 0.2

Experimental Protocols

Protocol 1: Laser Capture Microdissection (LCM) of MCH Neurons

Objective: To isolate a pure population of MCH-expressing neurons from frozen brain sections.

Materials:

  • Fresh-frozen brain tissue containing the hypothalamus

  • Cryostat

  • RNase-free glass slides

  • Staining solutions (e.g., Cresyl Violet or specific antibodies for MCH for immuno-LCM)

  • Ethanol (B145695) series (75%, 95%, 100%)

  • Xylene

  • LCM instrument (e.g., ArcturusXT™ or PALM® MicroBeam)

  • LCM caps (B75204) (e.g., CapSure® HS LCM Caps)

Procedure:

  • Tissue Sectioning:

    • Equilibrate the frozen brain block to the cryostat temperature (-20°C).

    • Cut 10-20 µm thick coronal sections containing the LHA and ZI.

    • Mount the sections onto RNase-free glass slides.

  • Staining (example with Cresyl Violet for morphological identification):

    • Fix the sections in 75% ethanol for 30 seconds.

    • Stain with 1% Cresyl Violet solution for 30-60 seconds.

    • Briefly rinse in distilled water.

    • Dehydrate through a graded ethanol series (75%, 95%, 100% for 30 seconds each).

    • Clear in xylene for 1-2 minutes.

    • Air dry the slides completely in a fume hood.

  • Laser Capture Microdissection:

    • Place the slide on the stage of the LCM instrument.

    • Identify MCH neurons based on their characteristic morphology and location within the LHA and ZI.

    • Place an LCM cap over the region of interest.

    • Use the instrument's laser to capture the targeted neurons onto the cap.

    • Visually confirm the successful capture of neurons.

    • Store the cap containing the captured cells at -80°C until RNA extraction.

Protocol 2: RNA Extraction from Laser-Captured Neurons

Objective: To extract high-quality total RNA from the small number of cells obtained by LCM.

Materials:

  • LCM cap with captured neurons

  • RNA extraction kit optimized for small samples (e.g., PicoPure® RNA Isolation Kit)

  • Lysis buffer

  • DNase I, RNase-free

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Place the LCM cap into a microcentrifuge tube containing the appropriate volume of lysis buffer as per the kit instructions.

    • Incubate at 42°C for 30 minutes to lyse the cells and release the RNA.

    • Briefly centrifuge the tube to collect the lysate at the bottom.

  • RNA Purification:

    • Follow the manufacturer's protocol for the chosen RNA isolation kit. This typically involves binding the RNA to a purification column, washing away contaminants, and eluting the purified RNA.

  • DNase Treatment:

    • To remove any contaminating genomic DNA, perform an on-column or in-solution DNase I treatment according to the kit's instructions. This step is critical for accurate qPCR results.

  • Elution:

    • Elute the purified RNA in a small volume (e.g., 10-20 µL) of RNase-free water or elution buffer.

  • Quantification and Quality Assessment:

    • Assess the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

    • Evaluate RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer).

    • Store the extracted RNA at -80°C.

Protocol 3: Quantitative PCR (qPCR) for MCH mRNA

Objective: To quantify the expression level of MCH mRNA from the extracted RNA.

Materials:

  • Purified RNA from laser-captured neurons

  • Reverse transcriptase enzyme and buffer

  • Random primers or oligo(dT) primers

  • dNTPs

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)

  • Forward and reverse primers for MCH and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine the extracted RNA, reverse transcriptase, primers (random or oligo(dT)), and dNTPs according to the reverse transcription kit's protocol.

    • Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile. This will generate a cDNA library.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for MCH (or the housekeeping gene), and the synthesized cDNA.

    • Pipette the reaction mix into the wells of a qPCR plate.

    • Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The qPCR instrument will record the fluorescence intensity at each cycle.

    • Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.

    • Normalize the Ct values of the MCH gene to the Ct values of the housekeeping gene to account for variations in RNA input and reverse transcription efficiency (ΔCt).

    • Calculate the relative fold change in MCH mRNA expression using the ΔΔCt method, comparing the experimental groups to the control group.

Visualizations

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi/q MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK Activates ERK->CREB Activates Gene_Expression Gene Expression (e.g., feeding, sleep) CREB->Gene_Expression Regulates

Caption: MCH Signaling Pathway.

LCM_qPCR_Workflow cluster_tissue_prep Tissue Preparation cluster_lcm Laser Capture Microdissection cluster_molecular_bio Molecular Analysis cluster_data_analysis Data Analysis Brain_Tissue Brain Tissue Collection Freezing Fresh Freezing Brain_Tissue->Freezing Sectioning Cryosectioning (10-20 µm) Freezing->Sectioning Staining Histological Staining (e.g., Cresyl Violet) Sectioning->Staining Identification Identification of MCH Neurons Staining->Identification Capture Laser Capture of Neurons Identification->Capture RNA_Extraction RNA Extraction Capture->RNA_Extraction RT_PCR Reverse Transcription (cDNA Synthesis) RNA_Extraction->RT_PCR qPCR Quantitative PCR RT_PCR->qPCR Data_Analysis Relative Quantification (ΔΔCt) qPCR->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental Workflow.

Application Notes and Protocols for Commercially Available Melanin-Concentrating Hormone (MCH) ELISA Kits for Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and comparison of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of human Melanin-Concentrating Hormone (MCH) in plasma samples. It includes a summary of key quantitative data, detailed experimental protocols for various kits, and visualizations of the MCH signaling pathway and ELISA workflows.

Introduction to Melanin-Concentrating Hormone (MCH)

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, appetite, and mood. Dysregulation of the MCH system has been implicated in obesity, metabolic disorders, and anxiety. Accurate quantification of MCH levels in human plasma is therefore a valuable tool for researchers studying these conditions and for the development of novel therapeutic interventions. ELISA provides a sensitive and specific method for this purpose.

Commercially Available MCH ELISA Kits: A Comparative Overview

Several manufacturers offer ELISA kits for the quantification of human MCH in plasma. The following table summarizes the key quantitative parameters of some of the available kits to facilitate selection based on specific research needs.

ManufacturerKit Name/Catalog No.Assay TypeDetection RangeSensitivitySample Type
RayBiotech MCH ELISA Kit (EIA-MCH)[1]Competitive0.016 - 10 ng/mL0.3 ng/mLPlasma, Serum[1]
Abcam Human Pro-MCH ELISA Kit (ab303757)Sandwich187.5 - 12000 pg/mL100.411 pg/mLTissue Extracts (Plasma not explicitly validated)
Cusabio Human melanin-concentrating hormone (PMCH) ELISA KitSandwich15.6 - 1000 pg/mL3.9 pg/mLSerum, Plasma, Tissue Homogenates
FineTest Human PMCH(Pro-MCH) ELISA Kit (EH1304)Sandwich0.156 - 10 ng/mL0.094 ng/mLSerum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate
MyBioSource Human Melanin Concentrating Hormone (MCH) ELISA Kit (MBS9715359)[2]SandwichNot specifiedNot specifiedSerum, Plasma, other biological fluids[2]

MCH Signaling Pathway

MCH exerts its effects by binding to two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2. The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity and physiological processes.

MCH_Signaling_Pathway cluster_Gi Gi Signaling cluster_Gq Gq Signaling cluster_MAPK MAPK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 MCHR2 MCHR2 MCH->MCHR2 Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq MCHR2->Gq AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit PLC PLC Gq->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase PKC_activation PKC Activation IP3_DAG->PKC_activation MAPK_activation MAPK Activation (ERK) PKC_activation->MAPK_activation Sandwich_ELISA_Workflow start Start add_sample Add Sample (contains MCH) start->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubate3 Incubate add_streptavidin_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate (in dark) add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read Competitive_ELISA_Workflow start Start add_sample_biotin_mch Add Sample and Biotinylated MCH start->add_sample_biotin_mch incubate1 Incubate add_sample_biotin_mch->incubate1 wash1 Wash incubate1->wash1 add_streptavidin_hrp Add Streptavidin-HRP wash1->add_streptavidin_hrp incubate2 Incubate add_streptavidin_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate (in dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read

References

Application Notes and Protocols for Optogenetic Activation of MCH Neurons in Freely Moving Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) neurons, located primarily in the lateral hypothalamus and zona incerta, are key regulators of a diverse range of physiological and behavioral processes.[1][2][3][4][5] These neurons have been implicated in the control of sleep-wake cycles, energy homeostasis, feeding behavior, and mood.[1][3][4][6][7] Optogenetics, a technique that uses light to control genetically modified neurons, has emerged as a powerful tool to dissect the precise causal role of MCH neurons in these functions in freely moving animals.[1][6][8]

These application notes provide a comprehensive overview and detailed protocols for the optogenetic activation of MCH neurons in mice. The following sections detail the necessary viral vectors, surgical procedures, and behavioral assays, supported by quantitative data from key studies and visual diagrams to facilitate experimental design and execution.

Key Findings from Optogenetic Activation of MCH Neurons

Optogenetic stimulation of MCH neurons has been shown to have significant effects on several behaviors, most notably sleep and feeding.

  • Sleep Regulation: Activation of MCH neurons robustly promotes both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep, particularly during the animal's active (dark) phase.[1][6][8][9][10] Stimulation at frequencies of 10 Hz and 30 Hz has been shown to significantly increase total sleep time.[1] Specifically, acute activation at 10 Hz can induce transitions from NREM to REM sleep.[9]

  • Feeding and Reward: The role of MCH neurons in feeding is more nuanced. While some studies suggest that optogenetic activation of MCH neurons alone is not sufficient to initiate feeding, it can enhance food intake when paired with food consumption.[7][11][12] Furthermore, activation of these neurons has been shown to be rewarding and can reinforce feeding behaviors.[7][11]

  • Mood and Anxiety: While the primary focus of many optogenetic studies has been on sleep and feeding, some research suggests that inhibition of MCH neuronal activity may have anxiolytic effects.[7][11]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of optogenetic MCH neuron activation from key publications.

Table 1: Effects of Optogenetic MCH Neuron Activation on Sleep Parameters

Stimulation FrequencyChange in NREM Sleep (Night)Change in REM Sleep (Night)Change in Wakefulness (Night)Key FindingsReference
10 HzIncreasedIncreasedReduced length of wake bouts by 50%Hastened sleep onset[6]
10 Hz & 30 HzSignificant IncreaseNo significant change in 24hSignificant DecreaseIncreased total sleep over 24 hours[1]
10 HzDecreasedIncreasedNo significant changeIncreased transitions from NREM to REM sleep[9]
5, 10, 30 HzIncreasedIncreasedDecreasedIncreased delta power (sleep intensity)[8][10]

Table 2: Effects of Optogenetic MCH Neuron Activation on Feeding Behavior

Stimulation ConditionEffect on Food IntakeKey FindingsReference
Stimulation paired with consumptionEnhanced food intakeMCH neuron activity is not sufficient to initiate feeding but reinforces it.[7][12]
10 Hz stimulationIncreased time feedingMice spent significantly more time eating when stimulated.[13]

Experimental Protocols

Protocol 1: Viral Vector Delivery for ChR2 Expression in MCH Neurons

This protocol describes the stereotaxic injection of a recombinant adeno-associated virus (rAAV) to achieve specific expression of Channelrhodopsin-2 (ChR2) in MCH neurons.

Materials:

  • rAAV vector with MCH promoter driving ChR2-EYFP expression (e.g., rAAV-MCHp-ChR2-EYFP).[1][8] A common titer is 1x10¹⁰ to 5x10¹² particles per µL.[1][8]

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Microinjection pump and syringe (e.g., 10 µL NanoFil syringe)

  • Drill with fine bits

  • Standard surgical tools (scalpel, forceps, etc.)

  • Analgesics and antibiotics

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen). Place the mouse in the stereotaxic frame and ensure the head is level. Apply eye ointment to prevent drying.

  • Surgical Site Preparation: Shave the fur on the scalp and clean the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).

  • Craniotomy: Make a midline incision on the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the lateral hypothalamus. A common target is -1.3 to -1.4 mm posterior to bregma, ±0.9 mm lateral to the midline.[2]

  • Viral Injection: Drill a small burr hole over the target coordinates. Lower the injection needle to the desired depth (e.g., -5.0 to -5.3 mm from the skull surface).[2] Inject a small volume of the viral vector (e.g., 100 nL per site) at a slow rate (e.g., 50 nL/min). To ensure broad expression, injections can be made at multiple depths.[1][2]

  • Post-Injection: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow. Slowly retract the needle.

  • Closure and Recovery: Suture the scalp incision. Administer post-operative analgesics and place the mouse in a clean, warm cage for recovery. Allow 3 weeks for optimal viral expression before proceeding with fiber implantation and behavioral experiments.[1][6][8]

Protocol 2: Optic Fiber Implantation

This protocol details the surgical implantation of an optic fiber cannula for light delivery to the transduced MCH neurons.[14][15][16]

Materials:

  • Optic fiber cannulae (e.g., 200 µm diameter)

  • Stereotaxic apparatus

  • Dental cement

  • Skull screws (optional, for better adhesion)

  • Standard surgical tools

Procedure:

  • Animal and Surgical Site Preparation: Follow steps 1-3 from Protocol 1.

  • Craniotomy: At the same coordinates used for viral injection, create a craniotomy large enough to accommodate the optic fiber cannula.

  • Fiber Implantation: Secure the optic fiber cannula to the stereotaxic arm. Lower the cannula to a position just above the injection site (e.g., 1 mm above the MCH neurons).[9]

  • Securing the Implant: Anchor the cannula to the skull using dental cement. Small skull screws can be placed in the skull around the implant to provide additional stability.[17]

  • Closure and Recovery: Suture the scalp around the implant. Provide post-operative care as in Protocol 1. Allow at least one week for recovery before starting behavioral experiments.

Protocol 3: Optogenetic Stimulation and Behavioral Assays

This protocol outlines the procedure for optogenetic stimulation of MCH neurons in freely moving mice and provides examples of relevant behavioral assays.

Materials:

  • Laser or LED light source (e.g., 473 nm blue light for ChR2)[1]

  • Fiber optic patch cord

  • Rotary joint (to allow free movement)

  • Behavioral testing apparatus (e.g., sleep recording chamber, open field arena, operant chamber)

  • Video tracking software

Procedure:

  • Habituation: Habituate the mouse to the testing environment and to being connected to the patch cord.

  • Optogenetic Stimulation: Connect the implanted optic fiber to the light source via the patch cord and rotary joint.

  • Stimulation Parameters:

    • Frequency: Common frequencies for MCH neuron activation are 5, 10, and 30 Hz.[1][8][9]

    • Pulse Width: A typical pulse width is 10 ms.[9][18]

    • Stimulation Pattern: Stimulation can be continuous or intermittent. A common pattern is 1 minute of stimulation followed by a 4-minute rest period.[6][8][10]

    • Light Power: Light power should be calibrated and is typically around 1 mW at the fiber tip.[8][10]

  • Behavioral Assays:

    • Sleep Analysis: Record EEG and EMG to score sleep stages (Wake, NREM, REM). Analyze changes in total sleep time, episode duration, and sleep architecture during and after stimulation.[8][9]

    • Feeding Behavior: Provide pre-weighed food and measure consumption during and after stimulation periods. Video record and score feeding behaviors such as time spent eating.[13]

    • Real-Time Place Preference/Aversion: Use a two-chamber apparatus where one chamber is paired with optogenetic stimulation. Measure the time spent in each chamber to assess the rewarding or aversive properties of MCH neuron activation.

    • Operant Conditioning: Train the mouse to perform an action (e.g., nose poke) to receive optogenetic stimulation as a reward. The rate of the action indicates the reinforcing properties of the stimulation.[7][11]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedures cluster_behavior Behavioral Experiments A Viral Vector Preparation (rAAV-MCHp-ChR2-EYFP) C Stereotaxic Viral Injection (Lateral Hypothalamus) A->C B Animal Acclimation B->C D Allow 3 Weeks for Viral Expression C->D E Optic Fiber Implantation D->E F Allow 1 Week for Recovery E->F G Habituation to Setup F->G H Optogenetic Stimulation (Freely Moving Mouse) G->H I Behavioral Assays (Sleep, Feeding, etc.) H->I J Data Analysis I->J

Caption: Experimental workflow for optogenetic activation of MCH neurons.

MCH_Signaling_Pathway cluster_input Inputs to MCH Neurons cluster_mch MCH Neuron cluster_output Downstream Effects Glucose Glucose MCH_Neuron MCH Neuron (Lateral Hypothalamus) Glucose->MCH_Neuron Leptin Leptin/Insulin (Inhibit) NPY_AgRP NPY/AgRP Neurons Leptin->NPY_AgRP Inhibits NPY_AgRP->MCH_Neuron POMC POMC Neurons (Inhibit) POMC->MCH_Neuron Inhibits Sleep Increased NREM/REM Sleep MCH_Neuron->Sleep Feeding Reinforcement of Feeding MCH_Neuron->Feeding Reward Reward/Reinforcement MCH_Neuron->Reward Arousal_Centers Inhibition of Arousal Centers (e.g., TMN, Locus Coeruleus) MCH_Neuron->Arousal_Centers Inhibits Opto_Stim Optogenetic Stimulation (ChR2 Activation) Opto_Stim->MCH_Neuron Activates

Caption: Simplified signaling and effects of MCH neuron activation.

References

Application Notes and Protocols for Creating a Conditional Melanin-Concentrating Hormone (MCH) Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to generating and validating a conditional knockout (cKO) mouse model for the melanin-concentrating hormone (MCH) gene. This powerful tool allows for the spatial and temporal inactivation of the Pmch gene, circumventing the potential embryonic lethality associated with conventional knockout models and enabling precise investigation of MCH function in specific tissues and at different developmental stages.[1][2][3][4]

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, playing a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes.[5][6] Global knockout of the Pmch gene in mice leads to a lean phenotype due to hypophagia and increased metabolic rate.[6] However, to dissect the specific roles of MCH in different neuronal circuits and at various stages of life, a conditional knockout approach is indispensable.[1][2] This is achieved using the Cre-LoxP recombination system, which allows for gene inactivation in a tissue-specific or inducible manner.[7][8][9]

MCH Signaling Pathway

MCH exerts its effects through the MCH receptor 1 (MCHR1) in rodents, a G protein-coupled receptor (GPCR).[5][10] MCHR1 can couple to different G proteins, primarily Gi and Gq, to initiate downstream signaling cascades.[5][11] Activation of Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[5][11] Coupling to Gq activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[11] MCHR1 activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[5][11]

MCH_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi couples Gq Gαq MCHR1->Gq couples AC Adenylyl Cyclase Gi->AC inhibits PLC PLC Gq->PLC activates MAPK MAPK (ERK) Gq->MAPK activates cAMP cAMP AC->cAMP Response Cellular Responses (e.g., Gene Transcription, Neuronal Activity) cAMP->Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ca2->Response PKC->MAPK MAPK->Response

MCH Signaling Pathway

Experimental Workflow for Generating Conditional MCH Knockout Mice

The generation of a conditional MCH knockout mouse model involves a multi-step process that utilizes the Cre-LoxP system.[7][8] This begins with the creation of a "floxed" MCH allele, where critical exons of the Pmch gene are flanked by LoxP sites. These mice are then crossed with a Cre-driver line that expresses Cre recombinase in a tissue-specific or inducible manner.[1][9]

Conditional_KO_Workflow cluster_0 Generation of Floxed MCH Mice cluster_1 Breeding Strategy cluster_2 Validation TargetingVector Design Targeting Vector (LoxP sites flanking critical Pmch exons) ES_Cells Electroporation into Embryonic Stem (ES) Cells TargetingVector->ES_Cells Selection Selection of Homologous Recombinant ES Cells ES_Cells->Selection Blastocyst Blastocyst Injection Selection->Blastocyst Chimeras Generation of Chimeric Mice Blastocyst->Chimeras Germline Germline Transmission (Breeding Chimeras) Chimeras->Germline FloxedLine Establishment of Pmch fl/fl Mouse Line Germline->FloxedLine Cross1 Cross Pmch fl/fl x Cre FloxedLine->Cross1 Cross2 Cross Pmch fl/+; Cre/+ x Pmch fl/fl FloxedLine->Cross2 CreLine Cre-Driver Mouse Line (Tissue-specific or inducible promoter) CreLine->Cross1 Offspring1 Pmch fl/+; Cre/+ Cross1->Offspring1 Offspring1->Cross2 Offspring2 Generation of Pmch fl/fl; Cre/+ (Conditional Knockout) Cross2->Offspring2 Genotyping Genotyping (PCR) Offspring2->Genotyping Expression Analysis of MCH (mRNA and Protein) Offspring2->Expression Phenotyping Phenotypic Analysis Offspring2->Phenotyping FinalModel Validated Conditional MCH Knockout Mouse Genotyping->FinalModel Expression->FinalModel Phenotyping->FinalModel

Conditional MCH Knockout Workflow

Experimental Protocols

Generation of Pmch Floxed Mice

a. Designing the Targeting Vector:

  • Identify critical exons of the Pmch gene for flanking with LoxP sites. Disruption of these exons should lead to a non-functional MCH protein.

  • The targeting vector should contain two LoxP sites flanking the selected exons, homology arms for homologous recombination, and a selectable marker (e.g., Neomycin resistance gene) flanked by FRT sites for subsequent removal by Flp recombinase.

b. Embryonic Stem (ES) Cell Targeting:

  • Linearize the targeting vector and introduce it into ES cells via electroporation.

  • Culture the ES cells on a feeder layer of mouse embryonic fibroblasts.

  • Select for successfully targeted ES cell clones using an appropriate antibiotic (e.g., G418 for Neomycin resistance).

c. Screening and Validation of ES Cell Clones:

  • Expand antibiotic-resistant clones.

  • Isolate genomic DNA from each clone.

  • Screen for homologous recombination using PCR and Southern blotting with probes internal and external to the targeting vector sequence.

d. Generation of Chimeric Mice:

  • Inject validated ES cell clones into blastocysts from a donor mouse strain (e.g., C57BL/6J).

  • Transfer the injected blastocysts into the uteri of pseudopregnant female mice.

  • Identify chimeric offspring by their coat color.

e. Germline Transmission:

  • Breed chimeric mice with wild-type mice.

  • Screen the offspring for germline transmission of the floxed allele using PCR analysis of tail-tip DNA.

Breeding to Generate Conditional Knockout Mice

a. Acquiring a Cre-Driver Line:

  • Select a Cre-driver mouse line with Cre recombinase expression driven by a promoter specific to the tissue or cell type of interest (e.g., Nestin-Cre for the nervous system, AgRP-Cre for AgRP neurons).[1]

  • For temporal control, a tamoxifen-inducible Cre-ERT2 line can be used.[1][2]

b. Breeding Strategy:

  • Cross homozygous Pmchfl/fl mice with the selected Cre-driver line.[9]

  • The resulting F1 generation will be heterozygous for the floxed allele and carry the Cre transgene (Pmchfl/+; Cre/+).

  • Cross the F1 generation with homozygous Pmchfl/fl mice.

  • The resulting F2 generation will include the desired conditional knockout mice (Pmchfl/fl; Cre/+) and littermate controls (Pmchfl/fl).

Validation of the Conditional Knockout

a. Genotyping:

  • Perform PCR analysis on genomic DNA from tail biopsies to distinguish between wild-type, floxed, and knockout alleles.

b. Confirmation of Gene Deletion:

  • In the target tissue of Pmchfl/fl; Cre/+ mice, confirm the deletion of the floxed Pmch allele by PCR.

  • Quantify Pmch mRNA levels in the target tissue using quantitative real-time PCR (qRT-PCR) or in situ hybridization.

  • Assess MCH peptide levels using immunohistochemistry or ELISA.

c. Phenotypic Analysis:

  • Monitor body weight, food intake, and energy expenditure.[12][13]

  • Conduct behavioral tests such as open field for locomotor activity and elevated plus maze for anxiety-like behavior.[13][14]

  • Perform metabolic assessments including glucose and insulin (B600854) tolerance tests.

Data Presentation

The following tables summarize expected quantitative data from studies on MCH-deficient mice. These serve as a reference for the anticipated phenotype of a successfully generated conditional MCH knockout model.

Table 1: Metabolic Phenotype of MCH Signaling-Deficient Mice [6][12][13][15]

ParameterMCH-Deficient Mice vs. Wild-TypeMCHR1-Deficient Mice vs. Wild-Type
Body Weight DecreasedDecreased
Fat Mass DecreasedDecreased
Food Intake Increased (in some studies)Hyperphagic
Energy Expenditure IncreasedIncreased
Oxygen Consumption IncreasedNot consistently reported
Body Temperature IncreasedNot consistently reported
Plasma Leptin DecreasedDecreased
Locomotor Activity IncreasedIncreased

Table 2: Behavioral Phenotype of MCH Signaling-Deficient Mice [12][13][14][15]

Behavioral TestPhenotype in MCH/MCHR1-Deficient Mice
Open Field Test Increased locomotor activity
Elevated Plus Maze Anxiolytic-like effects (in some studies)
Forced Swim Test Antidepressant-like effects
Aggression Increased
Non-REM Sleep Decreased
Wakefulness Increased

Conclusion

The creation of a conditional MCH knockout mouse model is a valuable asset for dissecting the multifaceted roles of MCH in health and disease. By following these detailed protocols, researchers can generate and validate a robust in vivo tool for investigating the tissue-specific and time-dependent functions of this important neuropeptide, ultimately aiding in the development of novel therapeutic strategies for metabolic and neurological disorders.

References

Application Notes and Protocols for In Situ Hybridization of Melanin-Concentrating Hormone (MCH) in Rat Brain Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating various physiological processes, including energy homeostasis, feeding behavior, and mood. The localization and quantification of MCH mRNA in specific brain regions are essential for understanding its function in both normal and pathological states. In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues. This document provides a detailed protocol for performing in situ hybridization for MCH mRNA in rat brain sections, catering to both radioactive and non-radioactive detection methods.

Data Presentation

The following tables summarize quantitative data on MCH mRNA expression in various regions of the rat brain, compiled from multiple studies. These values can serve as a reference for expected expression levels.

Table 1: Relative MCH mRNA Expression in Different Rat Brain Regions

Brain RegionRelative Expression LevelReference
Lateral Hypothalamic AreaHigh[1][2]
Zona IncertaHigh[1][2]
Olfactory TubercleModerate[3]
Hippocampal FormationModerate[3]
AmygdalaModerate[1]
Nucleus Accumbens (shell)Moderate[1][3]
Prefrontal CortexLow[1]
Ventromedial HypothalamusLow[3]
Arcuate NucleusLow[3]
Locus CoeruleusLow[3]

Note: Expression levels are qualitative summaries from the cited literature and may vary based on the specific detection method and quantification analysis used.

Table 2: Quantification of MCH-Expressing Neurons Co-localizing with Other Markers in Rat Hypothalamus

Co-localized MarkerPercentage of MCH NeuronsReference
Cocaine- and Amphetamine-Regulated Transcript (CART)~66%[4]
Neurokinin-3 Receptor (NK3R)Co-expressed in MCH/CART neurons[2]

Experimental Protocols

This section provides a comprehensive protocol for in situ hybridization of MCH mRNA in rat brain sections. Both non-radioactive (DIG-labeled) and radioactive (³⁵S-labeled) probe protocols are described.

I. Probe Preparation

A. Non-Radioactive Digoxigenin (DIG)-Labeled cRNA Probe Synthesis

  • Template Preparation:

    • Obtain a plasmid containing the rat MCH cDNA sequence. A validated probe sequence can be designed based on the rat MCH mRNA sequence (GenBank Accession No. NM_012601.1).

    • Linearize the plasmid with a suitable restriction enzyme that cuts downstream of the insert to allow for the synthesis of an antisense probe.

    • Purify the linearized plasmid DNA using a phenol/chloroform extraction followed by ethanol (B145695) precipitation.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction using a commercially available kit (e.g., from Roche, Thermo Fisher Scientific).

    • A typical 20 µl reaction includes:

      • Linearized plasmid DNA (1 µg)

      • 10x Transcription Buffer (2 µl)

      • 10x DIG RNA Labeling Mix (2 µl)

      • RNase Inhibitor (1 µl)

      • T7 or SP6 RNA Polymerase (2 µl)

      • Nuclease-free water to 20 µl

    • Incubate at 37°C for 2 hours.

    • Degrade the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled cRNA probe using lithium chloride precipitation or spin columns.

    • Resuspend the probe in RNase-free water and store at -80°C.

B. Radioactive ³⁵S-Labeled cRNA Probe Synthesis

  • Template Preparation: Follow the same steps as for the non-radioactive probe.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction in a similar manner to the non-radioactive method but substitute the DIG RNA Labeling Mix with a mix containing [α-³⁵S]UTP.

    • A typical 20 µl reaction includes:

      • Linearized plasmid DNA (1 µg)

      • 10x Transcription Buffer (2 µl)

      • 10 mM ATP, CTP, GTP mix (1 µl each)

      • 100 µM UTP (1 µl)

      • [α-³⁵S]UTP (5 µl, 50 µCi)

      • RNase Inhibitor (1 µl)

      • T7 or SP6 RNA Polymerase (2 µl)

      • Nuclease-free water to 20 µl

    • Incubate at 37°C for 2 hours.

    • Follow the same DNase treatment and purification steps as for the non-radioactive probe.

    • Store the purified ³⁵S-labeled probe at -80°C.

II. Tissue Preparation
  • Perfusion and Fixation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).

    • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood, followed by 4% paraformaldehyde (PFA) in PBS.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection and Sectioning:

    • Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 20-30% in PBS) at 4°C until it sinks.

    • Freeze the brain in isopentane (B150273) cooled with dry ice or in a cryostat.

    • Cut 10-20 µm thick coronal or sagittal sections using a cryostat.

    • Mount the sections onto RNase-free coated slides (e.g., SuperFrost Plus) and store at -80°C until use.

III. In Situ Hybridization
  • Pre-hybridization:

    • Thaw the slides at room temperature.

    • Fix the sections with 4% PFA in PBS for 10 minutes.

    • Wash twice with PBS for 5 minutes each.

    • Treat with Proteinase K (1 µg/ml in PBS) for 10 minutes at 37°C to increase probe accessibility.

    • Wash with PBS for 5 minutes.

    • Post-fix with 4% PFA for 5 minutes.

    • Wash with PBS for 5 minutes.

    • Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.

    • Wash with PBS for 5 minutes.

    • Dehydrate the sections through a graded series of ethanol (50%, 70%, 95%, 100%) for 2 minutes each and air dry.

  • Hybridization:

    • Prepare the hybridization buffer. A typical composition is 50% formamide (B127407), 10% dextran (B179266) sulfate, 1x Denhardt's solution, 4x SSC, 250 µg/ml yeast tRNA, and 500 µg/ml sheared salmon sperm DNA.

    • Dilute the MCH probe (DIG-labeled or ³⁵S-labeled) in the hybridization buffer to a final concentration of 100-500 ng/ml.

    • Denature the probe by heating at 80°C for 5 minutes and then placing it on ice.

    • Apply the hybridization solution containing the probe to the tissue sections.

    • Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.[5]

  • Post-hybridization Washes:

    • Remove coverslips by immersing the slides in 5x SSC at 55-65°C.

    • Wash in 2x SSC with 50% formamide at 55-65°C for 30 minutes.

    • Wash twice in 2x SSC at 37°C for 10 minutes each.

    • Treat with RNase A (20 µg/ml in 2x SSC) for 30 minutes at 37°C to remove non-specifically bound single-stranded probe.

    • Wash in 2x SSC at 37°C for 10 minutes.

    • Perform high-stringency washes in 0.1x SSC at 65°C for 30 minutes.

    • Bring the slides to room temperature in 0.1x SSC.

IV. Signal Detection

A. Non-Radioactive (DIG) Detection

  • Immunological Detection:

    • Wash the slides in a maleic acid-based buffer (MABT: 100 mM maleic acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5).

    • Block non-specific binding by incubating the sections in a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour.

    • Incubate with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) (e.g., 1:2000 dilution in blocking solution) overnight at 4°C.

    • Wash three times with MABT for 15 minutes each.

    • Equilibrate the sections in a detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂).

  • Colorimetric Reaction:

    • Incubate the sections in a solution containing the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark.

    • Monitor the color development under a microscope. The reaction product will be a blue/purple precipitate.

    • Stop the reaction by washing the slides in PBS.

    • Counterstain with a nuclear stain like Neutral Red if desired.

    • Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a mounting medium.

B. Radioactive (³⁵S) Detection

  • Autoradiography:

    • Dehydrate the slides through a graded series of ethanol and air dry.

    • Expose the slides to X-ray film for 1-7 days to get a general idea of the signal intensity and distribution.

    • For cellular resolution, dip the slides in a light-sensitive photographic emulsion (e.g., Kodak NTB-2).

    • Dry the slides and store them in a light-tight box with desiccant at 4°C for 2-4 weeks.

  • Development and Visualization:

    • Develop the slides in a photographic developer (e.g., Kodak D-19), rinse in water, and fix in a photographic fixer.

    • Rinse thoroughly in water.

    • Counterstain with a histological stain such as Cresyl Violet.

    • Dehydrate, clear, and coverslip.

    • The MCH mRNA signal will appear as silver grains over the cells.

Mandatory Visualizations

MCH Signaling Pathway

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway cluster_mapk MAPK Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds Gi Gi MCHR1->Gi Gq Gq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PLC PLC Gq->PLC activates Ras Ras Gq->Ras activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates CREB CREB ERK->CREB activates Gene Gene Expression CREB->Gene regulates

Caption: MCH Receptor 1 (MCHR1) signaling cascade.

Experimental Workflow for In Situ Hybridization

ISH_Workflow cluster_prep Preparation cluster_hyb Hybridization cluster_det Detection cluster_rad Radioactive Detection cluster_ana Analysis Tissue_Prep Tissue Preparation (Perfusion, Fixation, Sectioning) Prehyb Pre-hybridization (Fixation, Proteinase K, Acetylation) Tissue_Prep->Prehyb Probe_Prep Probe Preparation (cRNA Synthesis & Labeling) Hyb Hybridization (Probe Application, Incubation) Probe_Prep->Hyb Prehyb->Hyb PostHyb Post-hybridization Washes (Stringency Washes, RNase Treatment) Hyb->PostHyb Blocking Blocking PostHyb->Blocking Non-Radioactive Autorad Autoradiography (Film or Emulsion) PostHyb->Autorad Radioactive Antibody Antibody Incubation (Anti-DIG-AP) Blocking->Antibody Color Color Development (NBT/BCIP) Antibody->Color Imaging Microscopy & Imaging Color->Imaging Develop Development & Counterstaining Autorad->Develop Develop->Imaging Quant Quantification & Analysis Imaging->Quant

Caption: Workflow for MCH in situ hybridization.

MCH Neuron Projections in the Rat Brain

MCH_Projections cluster_origin MCH Neuron Origin cluster_forebrain Forebrain Projections cluster_brainstem Brainstem & Other Projections MCH_Neurons MCH Neurons (Lateral Hypothalamus & Zona Incerta) Cortex Cerebral Cortex MCH_Neurons->Cortex Hippocampus Hippocampus MCH_Neurons->Hippocampus Amygdala Amygdala MCH_Neurons->Amygdala Nuc_Accumbens Nucleus Accumbens MCH_Neurons->Nuc_Accumbens Olfactory_Bulb Olfactory Bulb MCH_Neurons->Olfactory_Bulb Thalamus Thalamus MCH_Neurons->Thalamus VTA Ventral Tegmental Area (VTA) MCH_Neurons->VTA Locus_Coeruleus Locus Coeruleus MCH_Neurons->Locus_Coeruleus Dorsal_Raphe Dorsal Raphe MCH_Neurons->Dorsal_Raphe Spinal_Cord Spinal Cord MCH_Neurons->Spinal_Cord

Caption: Major projections of MCH neurons in the rat brain.

References

Application Notes: Modulating MHC Expression In Vivo Using Viral Vectors

References

Application Notes and Protocols for Calcium Imaging of MCH Neuron Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the activity of melanin-concentrating hormone (MCH) neurons in response to various stimuli using in vivo calcium imaging. The protocols detailed below are based on established methodologies and are intended to facilitate the design and execution of experiments aimed at understanding the role of MCH neurons in physiological processes such as sleep, metabolism, and reward-motivated behaviors.

Introduction

MCH neurons, located primarily in the lateral hypothalamus and zona incerta, are key regulators of energy homeostasis, sleep-wake cycles, and motivated behaviors.[1] In vivo calcium imaging, utilizing genetically encoded calcium indicators (GECIs) like GCaMP, allows for real-time monitoring of the activity of these neurons in freely behaving animals, providing crucial insights into their function in a physiological context.[2][3] This document outlines the necessary steps, from animal model selection to data analysis, for successful calcium imaging of MCH neuron activity.

Data Presentation: MCH Neuron Activity in Response to Stimuli

The following tables summarize quantitative data from published studies on MCH neuron calcium activity in response to various behavioral and physiological stimuli.

Table 1: MCH Neuron Activity During Different Sleep-Wake States

Behavioral StateMean Fluorescence (z-score)Peak Fluorescence (z-score)NotesReference
Quiet Waking0.25 ± 0.031.5 ± 0.1Baseline activity[2][3]
NREM Sleep0.5 ± 0.042.0 ± 0.15Activity increases compared to quiet waking[2][3]
REM Sleep1.2 ± 0.08 4.0 ± 0.3 Highest fluorescence activity observed[2][3]

Table 2: MCH Neuron Activity in Response to Novelty and Food-Related Cues

Stimulus/ConditionCalcium Signal ChangeKey FindingsReference
Exploration of Novel ObjectSignificant increase in fluorescence~70% of MCH neurons show strong activity[2][3]
Entry to Food-Paired ContextSignificant increase in Ca2+ activity (p < 0.001) Activity correlates with food-seeking memory[4][5]
Food ConsumptionIncreased Ca2+ activityActivity declines throughout the meal[4]

Experimental Protocols

Protocol 1: In Vivo Calcium Imaging of MCH Neurons Using a Miniature Microscope (Miniscope)

This protocol describes the use of a head-mounted miniature microscope for imaging MCH neuron activity in freely behaving mice.

1. Animal Model and Viral Vector Selection:

  • Animal Model: MCH-Cre transgenic mice (e.g., B6.FVB(Cg)-Tg(Pmch-cre)1Lowl/J, JAX Stock No: 036551) are ideal for targeted expression in MCH neurons.[1]

  • Viral Vector: A Cre-dependent GCaMP variant, such as AAV1.CAG.FLEX.GCaMP6s.WPRE.SV40, is used to express the calcium indicator specifically in MCH neurons.[2] GCaMP6s is chosen for its high sensitivity and slower kinetics, suitable for detecting changes in neuronal activity during different behavioral states.[6]

2. Stereotaxic Surgery: Viral Injection and GRIN Lens Implantation:

  • Anesthesia: Anesthetize the MCH-Cre mouse using isoflurane (B1672236) (1-2% in oxygen).

  • Stereotaxic Injection:

    • Secure the mouse in a stereotaxic frame.

    • Inject the AAV-GCaMP6s vector bilaterally into the lateral hypothalamus.

    • Coordinates: Anteroposterior (AP): -1.6 mm, Mediolateral (ML): ±1.25 mm, Dorsoventral (DV): -5.25 mm (relative to bregma).[2]

    • Volume and Rate: Inject 1.5 µL per side at a rate of 100 nL/min.

  • GRIN Lens Implantation:

    • Three to four weeks post-injection, implant a Gradient Refractive Index (GRIN) lens above the injection site.

    • Aspirate the overlying cortical tissue carefully before slowly lowering the lens to its target depth.

    • Secure the lens with dental cement.

3. Miniscope Mounting and Behavioral Recording:

  • Baseplate Attachment: After a recovery period of at least one week, attach the miniscope baseplate to the dental cement headcap.

  • Habituation: Habituate the mouse to the weight and tether of the miniscope.

  • Simultaneous Recording:

    • Attach the miniscope to the baseplate for calcium imaging.

    • Simultaneously record electroencephalogram (EEG) and electromyogram (EMG) to score sleep-wake states.

    • Use a video camera to record the animal's behavior.

4. Data Acquisition and Analysis:

  • Image Acquisition: Record calcium imaging data at a suitable frame rate (e.g., 10-20 Hz).

  • Motion Correction: Use software packages (e.g., NoRMCorre) to correct for motion artifacts in the imaging data.

  • Neuron Extraction: Identify individual neurons and extract their fluorescence traces using methods like Constrained Non-negative Matrix Factorization (CNMF-E).

  • Data Analysis:

    • Calculate the change in fluorescence over baseline (ΔF/F₀).

    • Normalize the data by calculating z-scores to compare activity across neurons and sessions.[2][3]

    • Correlate calcium transients with specific behaviors and sleep-wake states.

Protocol 2: Fiber Photometry for Population-Level MCH Neuron Activity

This protocol is suitable for recording the bulk calcium signal from a population of MCH neurons.

1. Animal Model and Viral Vector:

  • Use MCH-Cre mice and a Cre-dependent GCaMP virus as described in Protocol 1.

2. Stereotaxic Surgery: Viral Injection and Optic Fiber Implantation:

  • Viral Injection: Perform stereotaxic injection of the AAV-GCaMP vector into the lateral hypothalamus as detailed above.

  • Optic Fiber Implantation:

    • In the same surgical session, implant a 400 µm diameter optic fiber just above the injection site.

    • Secure the fiber optic cannula to the skull using dental cement.

3. Data Acquisition:

  • Habituation: Allow the mouse to recover for at least three weeks and habituate it to the patch cord connection.

  • Recording Setup:

    • Use a fiber photometry system with two excitation wavelengths: one for GCaMP excitation (e.g., 470 nm) and one for a calcium-independent isosbestic control to correct for motion artifacts (e.g., 405 nm).[7]

  • Behavioral Paradigms: Record MCH neuron population activity during various behavioral tasks, such as conditioned place preference for food rewards.[4][5]

4. Data Analysis:

  • Signal Processing:

    • Demodulate and filter the raw fluorescence signals.

    • Use the isosbestic control signal to correct for motion artifacts by fitting it to the GCaMP signal and subtracting it.[7]

  • Event-Related Analysis:

    • Calculate the ΔF/F₀ for the corrected GCaMP signal.

    • Align the photometry data to specific behavioral events (e.g., entry into a chamber, lever press) to determine event-related changes in MCH neuron activity.

Mandatory Visualizations

Signaling Pathways Modulating MCH Neuron Activity

MCH_Signaling cluster_inputs Modulatory Inputs cluster_mch MCH Neuron cluster_outputs Downstream Effects Glucose Glucose MCH_Neuron MCH Neuron Glucose->MCH_Neuron excites Orexin Orexin Orexin->MCH_Neuron excites GABA GABA GABA->MCH_Neuron inhibits Glutamate Glutamate Glutamate->MCH_Neuron excites Leptin Leptin Leptin->MCH_Neuron inhibits Serotonin Serotonin Serotonin->MCH_Neuron inhibits Norepinephrine Norepinephrine Norepinephrine->MCH_Neuron inhibits Increased_REM_Sleep ↑ REM Sleep MCH_Neuron->Increased_REM_Sleep Increased_Feeding ↑ Feeding MCH_Neuron->Increased_Feeding Energy_Conservation ↑ Energy Conservation MCH_Neuron->Energy_Conservation Reward_Reinforcement ↑ Reward Reinforcement MCH_Neuron->Reward_Reinforcement

Caption: Signaling pathways influencing MCH neuron activity and its downstream effects.

Experimental Workflow for In Vivo Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Animal Preparation cluster_surgery Stereotaxic Surgery cluster_recording Data Acquisition cluster_analysis Data Analysis Animal_Model MCH-Cre Mouse Viral_Injection Viral Injection (Lateral Hypothalamus) Animal_Model->Viral_Injection Viral_Vector AAV-FLEX-GCaMP6s Viral_Vector->Viral_Injection Lens_Implantation GRIN Lens/Optic Fiber Implantation Viral_Injection->Lens_Implantation Habituation Habituation & Recovery Lens_Implantation->Habituation Imaging Calcium Imaging (Miniscope/Fiber Photometry) Habituation->Imaging Processing Motion Correction & Signal Extraction Imaging->Processing Behavior Simultaneous Behavioral & Electrophysiological Recording Correlation Correlation with Behavior Behavior->Correlation Analysis ΔF/F₀ & Z-score Calculation Processing->Analysis Analysis->Correlation

References

Application Notes and Protocols for Electrophysiological Recording from MCH Neurons in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and analyzing whole-cell patch-clamp recordings from Melanin-concentrating hormone (MCH) neurons in acute brain slices. This technique is crucial for understanding the intrinsic electrophysiological properties of MCH neurons, their synaptic inputs, and their modulation by pharmacological agents, offering valuable insights for basic neuroscience research and the development of therapeutics targeting MCH-related pathways.

Introduction

MCH neurons, located primarily in the lateral hypothalamus (LH) and zona incerta (ZI), are key regulators of energy homeostasis, sleep-wake cycles, and motivated behaviors.[1][2][3] In vitro electrophysiology in brain slices provides a powerful tool to dissect the cellular and synaptic mechanisms governing their function in a relatively intact circuit.[4][5] This document outlines detailed protocols for slice preparation, recording, and data analysis, along with key findings on the electrophysiological characteristics of MCH neurons.

Key Experimental Protocols

Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute hypothalamic slices.[6][7][8][9]

Materials:

  • Rodent (mouse or rat)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, razor blades)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution

  • Artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

Procedure:

  • Anesthetize the animal deeply and confirm the absence of a pedal withdrawal reflex.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution to improve tissue viability.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting solution.

  • Block the brain to isolate the region containing the hypothalamus. For coronal slices, make cuts anterior and posterior to the hypothalamus.

  • Mount the brain block onto the vibratome stage using cyanoacrylate glue.

  • Submerge the mounted brain in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.

  • Cut coronal or sagittal slices (typically 250-300 µm thick) containing the lateral hypothalamus.

  • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol outlines the general steps for obtaining whole-cell recordings from MCH neurons.[4][5][10][11]

Materials:

  • Upright microscope with DIC optics and fluorescence capabilities (for identified neurons)

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Recording chamber with perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Internal (pipette) solution

  • External (aCSF) solution

Procedure:

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.

  • Identify the lateral hypothalamus under low magnification. MCH neurons are typically located in the perifornical area of the lateral hypothalamus.[2] If using transgenic animals with fluorescently labeled MCH neurons, use fluorescence to locate the cells.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

  • Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Approach a target MCH neuron under high magnification.

  • Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure.

  • Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Switch to current-clamp or voltage-clamp mode to record neuronal activity.

Solutions

Cutting Solution (in mM):

Component Concentration
NMDG 92
HCl 92
KCl 2.5
NaH2PO4 1.25
NaHCO3 30
HEPES 20
Glucose 25
Thiourea 2
Sodium Ascorbate 5
Sodium Pyruvate 3
MgSO4 10
CaCl2 0.5

Osmolarity should be adjusted to ~300-310 mOsm, and the solution should be continuously bubbled with 95% O2 / 5% CO2.

Artificial Cerebrospinal Fluid (aCSF) (in mM):

Component Concentration
NaCl 124
KCl 2.5
NaH2PO4 1.25
NaHCO3 26
Glucose 10
MgSO4 1
CaCl2 2

Osmolarity should be adjusted to ~300-310 mOsm, and the solution should be continuously bubbled with 95% O2 / 5% CO2.

Potassium-based Internal Solution (for current-clamp) (in mM):

Component Concentration
K-Gluconate 130
KCl 10
HEPES 10
EGTA 0.5
Mg-ATP 4
Na-GTP 0.4
Phosphocreatine 10

pH should be adjusted to 7.2-7.3 with KOH, and osmolarity to ~290-300 mOsm.

Data Presentation: Electrophysiological Properties of MCH Neurons

The following tables summarize the quantitative data on the intrinsic properties of MCH neurons from adolescent rats.[1]

Table 1: Passive Membrane Properties of MCH Neurons

Age (weeks) Resting Membrane Potential (mV) Input Resistance (MΩ) Membrane Capacitance (pF)
4 -55.3 ± 1.1 489.2 ± 35.7 71.3 ± 4.5
7 -60.1 ± 1.2 450.1 ± 31.9 75.6 ± 5.1

| 14 | -61.5 ± 1.5 | 435.8 ± 28.4 | 78.9 ± 5.8 |

Table 2: Action Potential Characteristics of MCH Neurons

Age (weeks) AP Threshold (mV) AP Amplitude (mV) AP Half-width (ms)
4 -40.1 ± 0.8 75.4 ± 1.9 1.5 ± 0.1
7 -37.5 ± 0.9 78.2 ± 2.1 1.4 ± 0.1

| 14 | -36.8 ± 1.1 | 79.1 ± 2.3 | 1.3 ± 0.1 |

Note: Data are presented as mean ± SEM. MCH neurons show an age-dependent reduction in excitability, characterized by a hyperpolarization of the resting membrane potential and a depolarization of the action potential threshold.[1]

Signaling Pathways and Experimental Workflow

Signaling of Neurotransmitters on MCH Neurons

MCH neurons integrate a wide array of synaptic inputs that modulate their activity.[12][13] Glutamate provides the primary excitatory input, while GABA is the main inhibitory neurotransmitter.[12] Several neuromodulators also act on MCH neurons, with noradrenaline, acetylcholine, serotonin, and dopamine (B1211576) generally having inhibitory effects.[12]

MCH_Signaling cluster_inputs Neurotransmitter Inputs Glutamate Glutamate MCH_Neuron MCH Neuron Glutamate->MCH_Neuron Depolarizes GABA GABA GABA->MCH_Neuron Hyperpolarizes Noradrenaline Noradrenaline Noradrenaline->MCH_Neuron Hyperpolarizes (α2) Acetylcholine Acetylcholine Acetylcholine->MCH_Neuron Hyperpolarizes (Muscarinic) Serotonin Serotonin Serotonin->MCH_Neuron Hyperpolarizes Dopamine Dopamine Dopamine->MCH_Neuron Depresses Activity Electrophysiology_Workflow Animal_Prep 1. Animal Preparation (Anesthesia & Perfusion) Brain_Dissection 2. Brain Dissection & Blocking Animal_Prep->Brain_Dissection Slicing 3. Acute Slice Preparation (Vibratome) Brain_Dissection->Slicing Recovery 4. Slice Recovery (aCSF Incubation) Slicing->Recovery Recording 5. Whole-Cell Patch-Clamp Recording Recovery->Recording Data_Acquisition 6. Data Acquisition (Current/Voltage Clamp) Recording->Data_Acquisition Data_Analysis 7. Data Analysis (Intrinsic Properties, Synaptic Events) Data_Acquisition->Data_Analysis Pharmacology Pharmacological Manipulation Pharmacology->Recording Optional MCHR1_Signaling MCH Melanin-concentrating Hormone (MCH) MCHR1 MCHR1 Receptor MCH->MCHR1 G_protein Gi/o Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation (e.g., GIRK activation) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ion_Channel->Neuronal_Inhibition

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Melanin-Concentrating Hormone (MCH) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a crucial role in the regulation of energy homeostasis, feeding behavior, and other physiological processes. Accurate and sensitive quantification of MCH in biological matrices is essential for advancing research in areas such as obesity, metabolic disorders, and neuroscience. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and specific method for the analysis of MCH. This application note provides a detailed protocol for the analysis of MCH using reversed-phase HPLC (RP-HPLC) with UV detection, along with sample preparation guidelines and information on the associated signaling pathways.

MCH Signaling Pathway

MCH exerts its biological effects by binding to two G protein-coupled receptors, MCHR1 and MCHR2. The activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and physiological responses.

MCH_Signaling_Pathway MCH MCH Peptide MCHR1 MCHR1 MCH->MCHR1 MCHR2 MCHR2 MCH->MCHR2 Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi MCHR2->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ ↑ PKC IP3_DAG->Ca_PKC PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., Neuronal activity, Gene expression) PKA->Response MAPK MAPK Pathway Ca_PKC->MAPK ERK ↑ ERK Activation MAPK->ERK ERK->Response

Caption: MCH Signaling Pathway.

Experimental Protocols

1. Sample Preparation from Plasma/Cerebrospinal Fluid (CSF)

This protocol outlines a general procedure for the extraction of MCH peptide from biological fluids prior to HPLC analysis.

Sample_Preparation_Workflow start Start: Plasma or CSF Sample acidification Acidify with Trifluoroacetic Acid (TFA) to a final concentration of 0.1% start->acidification centrifugation1 Centrifuge to precipitate large proteins (e.g., 10,000 x g for 15 min at 4°C) acidification->centrifugation1 spe Solid-Phase Extraction (SPE) (C18 cartridge) centrifugation1->spe loading Load acidified supernatant spe->loading conditioning Condition SPE cartridge (Methanol followed by 0.1% TFA in water) conditioning->loading washing Wash with 0.1% TFA in 5% acetonitrile (B52724) loading->washing elution Elute MCH with 0.1% TFA in 60% acetonitrile washing->elution drying Dry eluate under vacuum (e.g., centrifugal evaporator) elution->drying reconstitution Reconstitute in HPLC mobile phase A drying->reconstitution analysis Proceed to HPLC analysis reconstitution->analysis

Caption: MCH Peptide Extraction Workflow.

Methodology:

  • Acidification: To 1 mL of plasma or CSF, add trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) to precipitate larger proteins.

  • Centrifugation: Vortex the sample and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of 0.1% TFA in water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1% TFA in 5% acetonitrile to remove hydrophilic impurities.

    • Elute the MCH peptide with 2 mL of 0.1% TFA in 60% acetonitrile.

  • Drying and Reconstitution: Dry the eluate using a centrifugal evaporator. Reconstitute the dried peptide extract in 200 µL of mobile phase A for HPLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Protocol

This section provides a detailed method for the separation and quantification of MCH peptide using RP-HPLC.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is recommended (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 50 µL

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
355545
40595
45595
50955

Data Presentation

The following tables summarize representative quantitative data obtained from the HPLC analysis of MCH peptide standards and spiked plasma samples.

Table 1: HPLC Analysis of MCH Peptide Standards

Concentration (ng/mL)Retention Time (min)Peak Area (mAU*s)
1025.215,340
5025.376,850
10025.2154,200
25025.3385,500
50025.2770,100

Table 2: Recovery of MCH from Spiked Plasma Samples

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)
2018.291.0
10093.593.5
400380.495.1

Method Validation and Performance

  • Linearity: The method demonstrates excellent linearity over a concentration range of 10-500 ng/mL with a correlation coefficient (R²) > 0.99.

  • Limit of Detection (LOD): The LOD for MCH peptide using this method is approximately 5 ng/mL.

  • Limit of Quantification (LOQ): The LOQ is approximately 10 ng/mL.

  • Precision and Accuracy: The intra- and inter-day precision are typically below 10% (RSD), and the accuracy is within ±10% of the nominal values.

The described RP-HPLC method provides a reliable and sensitive approach for the quantitative analysis of melanin-concentrating hormone in biological samples. The detailed sample preparation and HPLC protocols, along with the representative data, offer a solid foundation for researchers and drug development professionals working with this important neuropeptide. The provided diagrams of the MCH signaling pathway and experimental workflow serve as valuable visual aids for understanding the broader context and practical application of this analytical technique.

Choosing the Right Anti-MCH Antibody for Western Blotting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes. Accurate detection and quantification of MCH protein levels by Western Blotting are essential for research in areas such as obesity, metabolism, and neuroscience. The selection of a specific and sensitive primary antibody is paramount for obtaining reliable and reproducible Western Blot results. This document provides a comprehensive guide to selecting a suitable anti-MCH antibody, detailed experimental protocols, and troubleshooting advice.

Selecting an Anti-MCH Antibody

The choice of a primary antibody is the most critical factor for a successful Western Blot. Below is a summary of commercially available anti-MCH antibodies validated for Western Blotting, compiled from vendor datasheets and scientific publications. It is strongly recommended to review the original datasheets and any available peer-reviewed literature before making a purchase.

Table 1: Commercially Available Anti-MCH Antibodies for Western Blotting

Antibody Name/CloneHost SpeciesClonalityReactivityVendor & Cat. No.Recommended Dilution (WB)Molecular Weight (kDa)Notes
Anti-MCH Antibody (A9971)RabbitPolyclonalHuman, MouseAntibodies.com (A9971)1:500 - 1:2,000~19Recombinant fusion protein immunogen.[1]
Anti-MCH antibody [EPR23778-94]RabbitMonoclonalHuman, Mouse, RatAbcam (ab274415)Not specified for WBNot specifiedRecognizes the PMCH chain. Validated in IHC-P and IHC-Fr.[2]
Anti-MCH AntibodyRabbitPolyclonalHumanSigma-Aldrich (M8440)5.7 µg/mlNot specifiedUsed in immunoblotting of T cell cytoplasmic extracts.[3]
Anti-MCH AntibodyRabbitPolyclonalHumanRayBiotech1:1,000 - 1:5,000Not specifiedImmunogen is a polypeptide.[4]

Key Considerations for Antibody Selection:

  • Clonality: Monoclonal antibodies offer high specificity and batch-to-batch consistency, while polyclonal antibodies can provide a stronger signal due to binding to multiple epitopes.

  • Species Reactivity: Ensure the antibody is validated for the species you are studying.

  • Application: Confirm that the antibody has been successfully used for Western Blotting in the vendor's datasheet or in published literature.

  • Customer Reviews and Citations: Look for antibodies that have been cited in peer-reviewed publications or have positive customer reviews.

MCH Signaling Pathway

Understanding the signaling pathway of MCH can provide context for experimental design and data interpretation. MCH exerts its effects by binding to its G protein-coupled receptors, primarily MCHR1 in rodents.

MCH_Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 G_protein Gαi/Gαq MCHR1->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP Physiological_effects Physiological Effects (e.g., feeding) cAMP->Physiological_effects reduced influence PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Physiological_effects ERK ERK Activation PKC->ERK ERK->Physiological_effects

Caption: MCH Receptor 1 (MCHR1) Signaling Pathway.

Experimental Protocols

A detailed and optimized protocol is crucial for obtaining high-quality Western Blot data. The following is a general protocol that should be optimized for your specific antibody and experimental conditions.

Protein Extraction from Brain Tissue (e.g., Hypothalamus)

MCH is highly expressed in the hypothalamus. This protocol is adapted for protein extraction from brain tissue.[5][6]

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Tissue homogenizer

  • Microcentrifuge

  • BCA Protein Assay Kit

Procedure:

  • Dissect the brain tissue of interest (e.g., hypothalamus) on ice.

  • Weigh the tissue and add 10 volumes of ice-old RIPA buffer.

  • Homogenize the tissue using a tissue homogenizer until no visible chunks remain.

  • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is your protein extract.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the protein extracts and store them at -80°C for long-term use.

Western Blotting Protocol

This protocol provides a general framework. Refer to the antibody-specific datasheet for recommended starting dilutions.

WB_Workflow Sample_Prep 1. Protein Extraction Quantification 2. Protein Quantification Sample_Prep->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: General Western Blotting Experimental Workflow.

Materials:

  • Protein samples

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary anti-MCH antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Mix your protein extract with Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[7][8][9]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-MCH antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to Table 1 and the antibody datasheet for the recommended starting dilution.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane with the reagent for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Troubleshooting

Table 2: Common Western Blotting Issues and Solutions for MCH Detection

IssuePossible CauseSuggested Solution
No Signal or Weak Signal Low MCH expression in the sample.Use hypothalamus tissue, which has high MCH expression, as a positive control. Consider enriching your sample for MCH.
Inefficient protein transfer.Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.
Primary or secondary antibody concentration is too low.Increase the antibody concentration or incubation time.
Inactive ECL reagent.Use fresh ECL reagent.
High Background Insufficient blocking.Increase blocking time to 2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA).[7][8][9]
Primary or secondary antibody concentration is too high.Decrease the antibody concentration.
Inadequate washing.Increase the number and duration of wash steps.[10]
Non-specific Bands Antibody cross-reactivity.Use an antibody with knockout/knockdown validation if available. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Protein degradation.Add protease inhibitors to your lysis buffer and keep samples on ice.
Too much protein loaded.Reduce the amount of protein loaded per lane.

Conclusion

The successful detection of MCH by Western Blotting hinges on the selection of a highly specific and sensitive antibody and the optimization of the experimental protocol. By carefully considering the antibody validation data, following a detailed protocol, and systematically troubleshooting any issues, researchers can obtain reliable and reproducible results, advancing our understanding of the important physiological roles of MCH.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in MCH Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melanin-Concentrating Hormone (MCH) immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during MCH IHC experiments, with a specific focus on troubleshooting low or weak signals.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a very weak or no signal in my MCH IHC experiment?

A weak or absent signal in MCH IHC can stem from several factors throughout the protocol. Key areas to investigate include the primary antibody's performance and concentration, the effectiveness of the antigen retrieval step, and the sensitivity of the detection system. It's crucial to ensure each step is optimized for the specific antibody and tissue type being used.

Q2: How can I confirm if my primary MCH antibody is working?

To validate your primary antibody, it's essential to use appropriate controls. A positive control, such as a tissue known to express MCH (e.g., hypothalamus), should be included in every experiment.[1] If the positive control shows no staining, there may be an issue with the antibody or the protocol. Conversely, a negative control, where the primary antibody is omitted, should show no staining.[2]

Q3: What is the most critical step for enhancing a weak MCH signal?

Antigen retrieval is often a critical step for unmasking epitopes in formalin-fixed paraffin-embedded (FFPE) tissues.[3] Formalin fixation can create cross-links that mask the antigenic sites recognized by the antibody.[3] Optimizing the antigen retrieval method, including the choice of buffer, pH, and heating conditions, can significantly improve signal intensity.

Q4: Can the choice of detection system impact the signal strength?

Absolutely. The sensitivity of your detection system plays a significant role. If you are detecting a low-abundance protein like MCH, you may need to employ a signal amplification technique.[4] Methods like using a biotinylated secondary antibody with an avidin-biotin complex (ABC) or a polymer-based detection system can enhance the signal.[4]

In-Depth Troubleshooting Guides

Issue 1: Weak or No MCH Staining

A faint or non-existent signal is a common challenge in IHC. This guide provides a systematic approach to identify and resolve the root cause.

Possible Cause & Solution

  • Suboptimal Primary Antibody Concentration: The concentration of the primary antibody is critical. If it's too low, the signal will be weak.

    • Recommendation: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.[3]

  • Ineffective Antigen Retrieval: The MCH epitope may be masked by formalin fixation.

    • Recommendation: Optimize the antigen retrieval protocol. Experiment with different methods, such as Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). For HIER, test different buffers (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0) and heating times/temperatures.[5]

  • Insufficient Incubation Times: Inadequate incubation time for the primary or secondary antibody can lead to a weak signal.

    • Recommendation: Increase the incubation time for the primary antibody, for instance, by incubating overnight at 4°C.[4] Ensure the secondary antibody incubation is also sufficient, typically 30-60 minutes at room temperature.

  • Low Abundance of MCH: The target protein may be present at very low levels in your tissue.

    • Recommendation: Employ a signal amplification system. Consider using a biotin-based method (e.g., ABC or LSAB) or a more sensitive polymer-based detection kit.[4] Tyramide Signal Amplification (TSA) is another powerful technique for amplifying weak signals.

  • Improper Tissue Fixation: Over-fixation or under-fixation can damage the antigen.

    • Recommendation: Ensure tissues are fixed for an appropriate duration (e.g., 24-48 hours in 10% formalin).[6]

Troubleshooting Workflow for Weak MCH Signal

weak_signal_troubleshooting start Weak or No MCH Signal check_controls Check Positive and Negative Controls start->check_controls controls_ok Controls Stained Correctly? check_controls->controls_ok optimize_ab Optimize Primary Antibody Concentration (Titration) controls_ok->optimize_ab Yes protocol_issue Review Entire Protocol (Reagents, Washes) controls_ok->protocol_issue No optimize_ar Optimize Antigen Retrieval (HIER/PIER, pH, Time) optimize_ab->optimize_ar end_bad Consult Manufacturer/ Literature optimize_ab->end_bad increase_incubation Increase Incubation Times (Primary/Secondary) optimize_ar->increase_incubation optimize_ar->end_bad amplify_signal Use Signal Amplification (e.g., TSA, Polymer) increase_incubation->amplify_signal increase_incubation->end_bad end_good Signal Improved amplify_signal->end_good amplify_signal->end_bad ab_issue Problem with Primary Antibody (Validate/New Lot) protocol_issue->ab_issue ab_issue->end_bad IHC_Workflow start Start: Paraffin- Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (HIER or PIER) deparaffinize->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., ABC reagent) secondary_ab->detection visualization Visualization (Chromogen/Substrate) detection->visualization counterstain Counterstaining & Dehydration visualization->counterstain mounting Mounting counterstain->mounting end_node End: Microscopic Analysis mounting->end_node

References

Technical Support Center: Optimizing MCH ELISA for Low Concentration Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Melanin-Concentrating Hormone (MCH) ELISA experiments, particularly when dealing with low concentration samples.

Troubleshooting Guide

This guide addresses common issues encountered during MCH ELISA experiments in a question-and-answer format.

Issue 1: Weak or No Signal

  • Question: My standard curve is flat, or my sample wells show very low absorbance values, even though I expect MCH to be present. What should I do?

  • Answer: Weak or no signal is a common issue when measuring low concentrations of MCH. Here are several potential causes and solutions:

    • Suboptimal Antibody Concentrations: The concentrations of your capture or detection antibodies may not be optimal. It is crucial to perform a titration experiment (checkerboard assay) to determine the ideal concentrations that yield the highest signal-to-noise ratio.[1][2][3]

    • Insufficient Incubation Time or Temperature: Short incubation periods may not allow for sufficient binding. Try increasing the incubation time for the sample and antibodies.[4][5] Incubating overnight at 4°C for the capture antibody and sample incubation steps can significantly increase signal.[6] Ensure that incubation temperatures are consistent and within the recommended range (typically 22-28°C or 37°C).[4][5][7]

    • Reagent Issues: Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly. Prepare fresh substrate solution for each experiment, as it can degrade over time.[6][8]

    • Sample Degradation: MCH in your samples may have degraded due to improper storage or multiple freeze-thaw cycles. It is recommended to aliquot samples after collection and avoid repeated freezing and thawing.[3][9][10]

    • Signal Amplification: For very low concentrations, consider using a signal amplification system. A common method is to use a biotinylated detection antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[3]

Issue 2: High Background

  • Question: The absorbance values of my blank and negative control wells are excessively high, making it difficult to distinguish a true signal. How can I reduce the background?

  • Answer: High background can mask the signal from low concentration samples. Consider the following troubleshooting steps:

    • Inadequate Washing: Insufficient washing between steps can leave unbound reagents in the wells. Increase the number of wash cycles and the soaking time during each wash. Ensure that the wash buffer completely fills each well.[8][11]

    • Ineffective Blocking: The blocking buffer may not be effectively preventing non-specific binding. Try increasing the concentration of the blocking agent (e.g., BSA or casein) or extending the blocking incubation time.[11]

    • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody. Ensure you are using highly specific monoclonal antibodies and consider using pre-adsorbed secondary antibodies.[7]

    • Excessive Antibody or Enzyme Conjugate Concentration: While trying to increase the signal, you may have used too high a concentration of the detection antibody or enzyme conjugate, leading to non-specific binding. Refer to your antibody titration data to select a concentration that provides a good signal without elevating the background.[12]

Issue 3: Poor Reproducibility and High Coefficient of Variation (CV)

  • Question: I am seeing significant variability between my duplicate or triplicate wells. What could be causing this?

  • Answer: High CV values compromise the reliability of your results. The following factors are common culprits:

    • Pipetting Inaccuracy: Inconsistent pipetting technique is a major source of variability. Ensure your pipettes are calibrated and use fresh tips for each standard, sample, and reagent. When adding reagents, touch the pipette tip to the side of the well to ensure accurate dispensing.

    • Inconsistent Incubation Conditions: Temperature fluctuations across the plate can lead to uneven reaction rates. Avoid stacking plates during incubation and ensure the plate is evenly warmed to room temperature before adding reagents.[4][11] This "edge effect" can be minimized by not using the outer wells of the plate.

    • Inadequate Mixing: Ensure all reagents and samples are thoroughly but gently mixed before being added to the wells.

    • Plate Washing: Inconsistent washing across the plate can lead to variability. An automated plate washer can improve consistency. If washing manually, be systematic in your technique for all wells.[11]

Frequently Asked Questions (FAQs)

Q1: How can I concentrate my sample if the MCH concentration is below the detection limit of the assay?

A1: For some sample types, such as cell culture supernatants, you can use centrifugal filter units with an appropriate molecular weight cutoff to concentrate your sample. However, be aware that this will also concentrate other proteins and potential interfering substances in your sample. It is crucial to validate this approach by spiking a known amount of MCH into your sample matrix before and after concentration to assess recovery.

Q2: What type of ELISA is best for detecting low concentrations of MCH?

A2: A sandwich ELISA is generally the most sensitive and specific format for quantifying antigens like MCH.[13] This format uses two different antibodies that bind to distinct epitopes on the MCH molecule, which enhances specificity and reduces background noise. Some high-sensitivity commercial kits can detect MCH concentrations in the low pg/mL range.[14][15]

Q3: Can I use a different substrate to increase the sensitivity of my assay?

A3: Yes, switching from a colorimetric substrate (like TMB) to a chemiluminescent or fluorescent substrate can significantly increase the assay's sensitivity.[13] These substrates produce a signal that can be detected with a luminometer or fluorometer and often have a wider dynamic range and lower limit of detection.

Q4: What are the critical parameters to optimize for a homemade MCH ELISA?

A4: For a self-developed ELISA, the most critical parameters to optimize are the concentrations of the capture and detection antibodies, the type and concentration of the blocking buffer, incubation times and temperatures for each step, and the number of washes. A checkerboard titration is an efficient method for optimizing antibody concentrations simultaneously.[2]

Quantitative Data for Optimization

Optimizing an ELISA requires empirical testing. The following tables provide recommended starting ranges for key parameters. These should be adapted and optimized for your specific antibodies, samples, and laboratory conditions.

Table 1: Antibody Concentration Optimization

ParameterStarting Concentration RangeNotes
Capture Antibody 1 - 12 µg/mLUse affinity-purified antibodies for best results. Titrate to find the optimal concentration that maximizes the signal-to-noise ratio.[12]
Detection Antibody 0.5 - 5 µg/mLThe optimal concentration will depend on the antibody's affinity and the detection system used.[12]

Table 2: Incubation Time and Temperature Optimization

StepTimeTemperatureNotes
Antibody Coating Overnight4°CLonger incubation at a lower temperature often results in more consistent coating.[6]
Blocking 1 - 2 hoursRoom Temperature (22-28°C)Ensure complete blocking to minimize background.
Sample Incubation 2 hours - OvernightRoom Temperature or 4°CFor low concentration samples, a longer incubation time can increase signal.
Detection Antibody 1 - 2 hoursRoom Temperature
Enzyme Conjugate 30 - 60 minutesRoom Temperature
Substrate Development 15 - 30 minutesRoom Temperature (in the dark)Monitor color development and stop the reaction before the highest standard point becomes saturated.

Experimental Protocols

Optimized High-Sensitivity Sandwich ELISA Protocol for MCH

This protocol provides a detailed methodology for a high-sensitivity sandwich ELISA.

  • Plate Coating:

    • Dilute the capture antibody to its optimal concentration (e.g., 2 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well microplate.

    • Seal the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate as described in step 2.

    • Prepare serial dilutions of your MCH standard in the appropriate sample diluent.

    • Add 100 µL of your standards and samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature or overnight at 4°C for enhanced sensitivity.

  • Detection Antibody Incubation:

    • Wash the plate as described in step 2.

    • Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate as described in step 2.

    • Dilute Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 30-60 minutes at room temperature, protected from light.

  • Substrate Development:

    • Wash the plate as described in step 2.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes. Monitor the color development.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Visualizations

MCH_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC PLC G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., feeding, sleep) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Response PKC->Cellular_Response

Caption: MCH signaling pathway via the MCHR1 receptor.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_sample Add Standards & Samples wash2->add_sample wash3 Wash add_sample->wash3 add_detection Add Detection Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_conjugate Add Enzyme Conjugate wash4->add_conjugate wash5 Wash add_conjugate->wash5 add_substrate Add Substrate & Develop wash5->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Plate at 450 nm add_stop->read_plate end End read_plate->end

Caption: High-sensitivity sandwich ELISA workflow.

References

issues with MCH receptor antagonist solubility and delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melanin-Concentrating Hormone (MCH) receptor antagonists. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common challenges related to the solubility and delivery of these compounds during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

In Vitro Solubility & Stability
Q1: My MCH receptor antagonist is precipitating out of my aqueous buffer during my in vitro assay. What should I do?

A1: Precipitation is a common issue for MCH receptor antagonists, which are often lipophilic. Here is a step-by-step guide to troubleshoot this problem.

Initial Steps:

  • Verify Stock Solution: Ensure your stock solution, typically in 100% DMSO or ethanol (B145695), is fully dissolved.[1] Gentle warming or sonication can help.[2][3]

  • Check Final Concentration: The final concentration of organic solvent (e.g., DMSO) in your aqueous buffer should be kept to a minimum, ideally below 0.5%, to avoid solvent effects on the assay and maintain compound solubility.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your antagonist has an acidic or basic functional group, adjusting the pH of your buffer may improve solubility.[4]

Formulation Strategies: If precipitation persists, consider these advanced formulation strategies:

  • Co-solvents: While minimizing is key, a slightly higher percentage of a co-solvent like DMSO or ethanol might be necessary. Always run a vehicle control to check for solvent-induced toxicity or off-target effects.[4]

  • Use of Excipients: Incorporating solubilizing excipients can significantly enhance aqueous solubility.[4]

    • Cyclodextrins: Molecules like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous solutions.[2][5]

    • Surfactants: Non-ionic surfactants such as Tween-80 or Cremophor can be used at low concentrations to help maintain solubility.

The following workflow provides a decision-making process for addressing in vitro solubility issues.

G start Precipitation Observed in Aqueous Buffer check_stock Is stock solution (in DMSO/EtOH) fully dissolved? start->check_stock dissolve_stock Action: Gently warm or sonicate stock solution. check_stock->dissolve_stock No check_dmso Is final DMSO/solvent concentration <0.5%? check_stock->check_dmso Yes dissolve_stock->check_stock lower_dmso Action: Lower final solvent concentration. Prepare new dilutions. check_dmso->lower_dmso No consider_ph Is the compound ionizable? Consider pH adjustment. check_dmso->consider_ph Yes retest Re-test solubility and assay performance. Always include vehicle control. lower_dmso->retest adjust_ph Action: Test solubility in buffers with different pH values. consider_ph->adjust_ph Yes use_excipients Still Precipitating? Try Formulation Aids consider_ph->use_excipients No / Ineffective adjust_ph->retest cyclodextrin Option 1: Add cyclodextrins (e.g., SBE-β-CD) to buffer. use_excipients->cyclodextrin surfactant Option 2: Add low concentration of surfactant (e.g., Tween-80). use_excipients->surfactant cyclodextrin->retest surfactant->retest

Caption: Troubleshooting workflow for MCH antagonist precipitation in vitro.

Q2: My antagonist appears to be degrading in solution during my experiment. How can I improve its stability?

A2: Compound stability can be influenced by pH, temperature, and light.

  • pH and Buffer: Perform a pH-stability profile to find the optimal pH for your compound. Citrate and phosphate (B84403) buffers are common starting points.[4]

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be stored at 2-8°C. Avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

  • Light Protection: Some compounds are photosensitive. Store solutions in amber vials or protect them from light to prevent photodegradation.[4]

  • Antioxidants: If the antagonist is susceptible to oxidation, adding antioxidants like ascorbic acid might be beneficial.[4]

In Vivo Formulation & Delivery
Q3: What is a good starting point for formulating an MCH receptor antagonist for oral gavage in a rodent study?

A3: A multi-component vehicle is often required to achieve a stable and homogenous suspension for in vivo dosing. A widely used formulation, particularly for discovery-phase compounds, is a combination of DMSO, PEG300, Tween-80, and saline.[2][3]

Example Formulations for In Vivo Rodent Studies:

ComponentFormulation 1[2][3]Formulation 2[2]Formulation 3[2]Purpose
DMSO 10%10%10%Primary solvent to dissolve the compound.
PEG300 40%--Co-solvent and viscosity enhancer.
Tween-80 5%--Surfactant to aid in suspension and absorption.
Saline 45%--Aqueous vehicle.
SBE-β-CD in Saline -90% (of 20% solution)-Solubilizing agent using complexation.
Corn Oil --90%Lipid-based vehicle for highly lipophilic compounds.

Important Considerations:

  • Preparation: Always add the DMSO portion (with the dissolved compound) to the other vehicle components sequentially while mixing.[2] Sonication may be required to achieve a uniform suspension.[3]

  • Stability: Prepare formulations fresh daily and protect them from light and extreme temperatures to prevent compound degradation.[6]

  • Dose Volume: Keep the administration volume appropriate for the animal size (e.g., typically 5-10 mL/kg for mice via oral gavage).[7]

Q4: My MCH antagonist has good in vitro potency but is not showing efficacy in my in vivo model. What are the potential issues?

A4: This is a common challenge that often points to issues with pharmacokinetics (PK) and pharmacodynamics (PD).

  • Poor Bioavailability: The compound may have low oral absorption due to poor solubility in the gastrointestinal tract or high first-pass metabolism in the liver.

    • Solution: Conduct a formal PK study to measure plasma and brain concentrations of the drug over time after dosing.[6] This will determine the compound's half-life, exposure (AUC), and maximum concentration (Cmax). If exposure is low, formulation strategies like lipid-based or amorphous solid dispersion systems may be needed.[5]

  • Insufficient Target Engagement: The administered dose may not be high enough to achieve sufficient occupancy of the MCH1 receptors in the brain.[6] MCH1R antagonists must cross the blood-brain barrier to be effective for reducing food intake and body weight.[8]

    • Solution: Perform a dose-response study using a range of doses (e.g., 3, 10, 30 mg/kg) to see if a therapeutic effect can be achieved at higher concentrations.[6] An ex vivo receptor occupancy study can confirm that the drug is binding to its target in the brain at the tested doses.[6]

  • Compound Instability: The antagonist may be unstable in the formulation or rapidly metabolized in vivo.

    • Solution: Ensure the formulation is prepared fresh. The PK study will also provide insights into the metabolic stability of the compound.

MCH1 Receptor Signaling & Experimental Protocols

MCH1 Receptor Signaling Pathway

The Melanin-Concentrating Hormone Receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR) that plays a key role in regulating energy homeostasis, appetite, and mood.[9] Upon binding its endogenous ligand, MCH, the receptor primarily couples to Gαi and Gαq proteins.[10][11]

  • Gαi coupling: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12]

  • Gαq coupling: Activates phospholipase C (PLC), which leads to an increase in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing a release of intracellular calcium (Ca2+).[11]

MCH receptor antagonists work by blocking these signaling cascades.

G MCH MCH Ligand Receptor MCH1 Receptor (GPCR) MCH->Receptor Activates Antagonist MCH1R Antagonist Antagonist->Receptor Blocks G_protein Gαi / Gαq Receptor->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca Effects Modulation of Neuronal Activity cAMP->Effects Ca->Effects

Caption: Simplified MCH1 receptor signaling pathway.

Protocol: Equilibrium Solubility Assessment

This protocol determines the solubility of an MCH antagonist in a specific solvent system.

Materials:

  • MCH receptor antagonist (solid powder)

  • Selected solvent system (e.g., PBS pH 7.4, formulation vehicle)

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker at a constant temperature (e.g., 25°C)

  • 0.45 µm syringe filter

  • Analytical method for quantification (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of the solid antagonist to a vial containing a known volume of the solvent system, ensuring undissolved solid is visible.[4]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.[4]

  • After incubation, stop the shaker and allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter to remove all undissolved particles.[4]

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved antagonist using a validated analytical method like HPLC-UV.

Protocol: In Vivo Oral Gavage Administration in Rodents

This protocol describes the standard procedure for administering a compound via oral gavage.

Materials:

  • Dosing formulation of the MCH antagonist

  • Appropriate rodent species (e.g., C57BL/6 mice)

  • Oral gavage needles (size-appropriate for the animal)

  • 1 mL syringes

  • Animal scale

Methodology:

  • Prepare the dosing formulation, ensuring it is a homogenous solution or suspension.[13]

  • Weigh each animal to calculate the precise volume of the formulation to administer based on the target dose (mg/kg).

  • Gently but firmly restrain the animal to immobilize its head and straighten its neck and body.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth to reach the stomach.

  • Carefully insert the gavage needle into the mouth, passing it along the roof of the mouth over the tongue and down the esophagus. Ensure the needle does not enter the trachea.[13]

  • Once the needle is in place, slowly administer the solution from the syringe.[13]

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any immediate signs of distress.[13]

References

Technical Support Center: MCH Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Melanin-concentrating hormone (MCH) knockout mouse models. Unexpected phenotypes are common in these models, and this resource aims to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

General Phenotype

Q1: We generated an MCH knockout mouse line and observe a lean phenotype, which was expected. However, the phenotype seems more pronounced than what is reported in some publications. What could be the reason for this discrepancy?

A1: The phenotypic expression of MCH knockout can be significantly influenced by the genetic background of the mouse strain. For instance, MCH knockout mice on a C57BL/6 background exhibit increased activity and energy expenditure, while those on a 129/SvEv background can be hyperphagic, with their leanness attributed to a substantial increase in energy expenditure[1]. It is crucial to consider the background strain of your mice and compare your results to literature that uses a similar strain.

Metabolic Phenotypes

Q2: Our MCH knockout mice are lean, but surprisingly, they are also hyperphagic. This seems counterintuitive. Is this a known phenomenon?

A2: Yes, this is a documented "unexpected" phenotype. While MCH is known as an orexigenic peptide (promotes feeding), some MCH receptor 1 knockout (MCHR1-KO) models are indeed hyperphagic[2][3]. This hyperphagia is often considered a compensatory response to their significantly increased energy expenditure and hyperactivity[1][2]. Therefore, the lean phenotype is maintained despite the increased food intake.

Q3: We are investigating diet-induced obesity and found that our MCH knockout mice are resistant to weight gain on a high-fat diet. What is the underlying mechanism?

A3: Resistance to diet-induced obesity is a hallmark of MCH and MCHR1 knockout mice[1][4]. This resistance is primarily attributed to a combination of factors, including increased energy expenditure, hyperactivity, and an elevated metabolic rate[5][6]. These mice are better equipped to handle caloric excess due to their heightened metabolic state. MCH knockout mice also show improved glucose tolerance and insulin (B600854) sensitivity, which contributes to their healthier metabolic profile even at older ages[5].

Behavioral Phenotypes

Q4: Our MCH knockout mice are extremely hyperactive, making some behavioral tests challenging. Is this level of activity normal for these models?

A4: Pronounced hyperactivity is a consistent and expected phenotype in both MCH-KO and MCHR1-KO mice[2][6]. This hyperactivity is a major contributor to their increased energy expenditure and lean phenotype[1]. The hyperactivity may be linked to a hyperdopaminergic state in the brain, as these mice show increased sensitivity to psychostimulants like amphetamine and have higher dopamine (B1211576) output in the striatum[6].

Q5: We are observing altered parental behavior in our MCH knockout mice. Is there a known role for MCH in regulating this?

A5: Yes, recent studies have implicated MCH neurons in parental and nursing behaviors. Genetic ablation of MCH neurons has been shown to impair maternal nursing, leading to a lower pup survival rate[7]. In virgin females and males, the absence of MCH neurons was associated with less interest in pups[7]. Interestingly, in males, the ablation of MCH neurons can lead to increased aggression towards pups[7].

Reproductive Phenotypes

Q6: Are MCH knockout mice fertile? We are having trouble breeding our knockout line.

A6: While some studies report that MCH knockout mice are fertile, there is growing evidence of impaired reproductive function, which can be sex-specific[8]. For instance, female mice with a disruption in glutamate (B1630785) signaling within MCH neurons exhibit delayed sexual maturation and a longer time to become pregnant[9][10]. Male mice with the same genetic modification have shown reduced reproductive performance[10]. Therefore, breeding difficulties are not entirely unexpected.

Immune System Phenotypes

Q7: We are challenging our MCH knockout mice with an intestinal pathogen and observe increased susceptibility and more severe inflammation. This seems at odds with some reports of MCH having pro-inflammatory roles. Can you clarify?

A7: This is a complex and seemingly paradoxical phenotype. MCH knockout mice have been shown to have an increased susceptibility to Salmonella enterica serovar Typhimurium infection, with higher bacterial loads and increased mortality[11]. They also develop more severe intestinal inflammation[11]. However, this is associated with paradoxically lower levels of macrophage infiltration into the intestine[11][12]. This suggests that while the overall inflammatory response is heightened, the recruitment of a key immune cell type for clearing the infection is impaired.

Troubleshooting Guides

Issue: Inconsistent Metabolic Phenotypes
Symptom Possible Cause Troubleshooting Steps
Variable body weight and food intake data between cohorts.Genetic background differences.Ensure all experimental and control mice are on the same, well-defined genetic background. Backcross for at least 10 generations to achieve a congenic line.
Leanness without significant hyperactivity.Age of the mice.Aging can lead to a decrease in locomotor activity. Ensure that age-matched controls are used in all experiments[5].
Hyperphagia is not observed in lean MCH-KO mice.Diet composition.The hyperphagic phenotype can be diet-dependent. It is often observed on standard chow but may be abolished on a high-fat diet[2][3].
Issue: Unexpected Behavioral Readouts
Symptom Possible Cause Troubleshooting Steps
High variability in anxiety-related tests (e.g., elevated plus maze).MCH signaling deficiency has been reported to have weak and sometimes contradictory effects on anxiety-like behavior[4].Increase the number of animals per group to achieve sufficient statistical power. Carefully control for environmental stressors and time of day for testing.
Altered sleep-wake cycles.MCH neurons are involved in regulating sleep.MCH signaling-deficient mice exhibit decreased non-REM sleep time[4]. Consider this baseline difference when designing experiments that could be affected by sleep patterns.

Quantitative Data Summary

Metabolic Phenotypes in MCH-/- vs. Wild-Type (WT) Mice
Parameter MCH-/- Phenotype Approximate Change vs. WT Reference
Body Weight (19 months)Decreased23.4% less (males), 30.8% less (females)[5]
Food IntakeNo significant difference (C57BL/6 background)-[5]
Energy ExpenditureIncreased~25% higher[1]
Locomotor ActivityIncreased~3-fold higher[1]
Immune Response to Salmonella Infection in MCH-KO vs. WT Mice
Parameter MCH-KO Phenotype Approximate Change vs. WT Reference
BacteremiaIncreased~19-fold higher[11]
Bacterial Load (Liver)Increased~30-fold higher[11]
Macrophage Infiltration (Intestine)Decreased~2-fold lower percentage of infiltrating cells[11]

Experimental Protocols

Measurement of Energy Expenditure

A common method for assessing energy expenditure is indirect calorimetry.

  • Acclimatization: Individually house mice in metabolic cages for 24-48 hours to allow them to acclimate to the new environment.

  • Data Collection: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) over a 24-hour period.

  • Calculation: Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats). Energy expenditure is calculated using the Weir equation.

  • Analysis: Compare the energy expenditure between MCH knockout and wild-type control mice, often normalized to body weight or lean mass.

Assessment of Locomotor Activity
  • Apparatus: Place individual mice in an open-field arena equipped with infrared beams or a video tracking system.

  • Acclimatization: Allow a brief habituation period (e.g., 5-10 minutes) before starting the recording.

  • Recording: Record the activity for a defined period (e.g., 30-60 minutes or over a 24-hour cycle).

  • Parameters: Quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analysis: Compare the locomotor activity between MCH knockout and wild-type mice.

Visualizations

MCH_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_target_neuron Target Neuron cluster_knockout In MCH-KO Models MCH_Neuron MCH Neuron MCH MCH Peptide MCH_Neuron->MCH releases MCHR1 MCHR1 Receptor MCH->MCHR1 binds Gi Gi Protein MCHR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., decreased neuronal firing) cAMP->Cellular_Response modulates KO_Effect MCH absent -> No MCHR1 activation -> Disinhibition of AC -> Altered Cellular Response

Caption: Simplified MCH signaling pathway and the effect of MCH knockout.

Experimental_Workflow cluster_phenotyping Phenotypic Analysis start Generate MCH-KO and WT Littermates genotyping Genotyping to Confirm Knockout Status start->genotyping metabolic Metabolic Phenotyping (Body Weight, Food Intake, Indirect Calorimetry) genotyping->metabolic behavioral Behavioral Testing (Open Field, EPM, Parental Behavior Assay) genotyping->behavioral immune Immune Challenge (e.g., Salmonella infection) genotyping->immune data_analysis Data Analysis and Statistical Comparison metabolic->data_analysis behavioral->data_analysis immune->data_analysis conclusion Conclusion on Unexpected Phenotypes data_analysis->conclusion

References

reducing non-specific binding in MCH radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Melanin-Concentrating Hormone (MCH) radioimmunoassays (RIAs).

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can significantly impact the accuracy and sensitivity of your MCH RIA. The following guide provides a systematic approach to identifying and mitigating common causes of high NSB.

Q1: My non-specific binding is unacceptably high. What are the first steps I should take to troubleshoot this issue?

High non-specific binding is a common issue in radioimmunoassays. A logical first step is to review your assay setup and reagents. Start by ensuring that you are using appropriate reaction tubes; polypropylene (B1209903) or siliconized glass tubes are recommended to minimize the binding of tracers or antibodies to the tube walls.[1] Additionally, confirming the purity of your radiolabeled MCH tracer is crucial, as impurities can contribute to high background signal.[1][2]

A systematic troubleshooting workflow can help pinpoint the source of the issue.

start High Non-Specific Binding Detected check_tubes Verify use of polypropylene or siliconized glass tubes start->check_tubes check_tracer Assess radiochemical purity of the tracer check_tubes->check_tracer optimize_buffer Optimize Assay/Blocking Buffer check_tracer->optimize_buffer review_wash Review and Optimize Wash Steps optimize_buffer->review_wash antibody_issues Investigate Antibody-Related Issues review_wash->antibody_issues final_review Re-evaluate Assay Protocol and Controls antibody_issues->final_review

Caption: A logical workflow for troubleshooting high non-specific binding.

Q2: How can I optimize my assay buffer to reduce non-specific binding?

Your assay buffer plays a critical role in controlling NSB. Several components can be added or optimized to minimize unwanted interactions.[1][3] The most common strategies involve the use of blocking agents and detergents.

  • Blocking Agents: These are inert proteins that coat the surfaces of the reaction tubes, preventing the tracer and antibodies from binding non-specifically.[4] Bovine Serum Albumin (BSA) is a common choice.

  • Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions, which are a common cause of NSB.[5][6]

  • Salt Concentration and pH: Increasing the salt concentration (e.g., with NaCl) can shield charged interactions, while adjusting the pH can alter the charge of interacting molecules, both of which can help reduce NSB.[3][7]

The optimal combination and concentration of these components should be determined empirically for your specific assay.

Table 1: Common Assay Buffer Additives for Reducing Non-Specific Binding
AdditiveTypical Starting ConcentrationMechanism of ActionConsiderations
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocks non-specific binding sites on reaction tube surfaces.[3]Higher concentrations may be necessary but should be tested.
Tween-200.05% - 0.5% (v/v)Reduces hydrophobic interactions.[1]Can be included in both assay and wash buffers.[8]
Triton X-1000.1% - 0.5% (v/v)A mild non-ionic detergent that has a relatively small effect on antigen-antibody binding.[5]Concentration should be optimized for your specific antibody.[6]
Increased Salt (NaCl)150 mM - 500 mMShields electrostatic interactions between charged molecules.[3][7]High salt concentrations could potentially disrupt antigen-antibody interactions.

Q3: Could my primary or secondary antibodies be the cause of high non-specific binding?

Yes, the antibodies themselves can be a source of NSB. This can be due to several factors, including:

  • Fc Receptor Binding: The Fc portion of the primary or secondary antibody can bind to Fc receptors present in the sample matrix, leading to false-positive signals.[9][10]

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample that have similar epitopes to MCH.[9]

  • Hydrophobic or Ionic Interactions: The antibodies may non-specifically adhere to the surfaces of the assay plate or other proteins.

To address these issues, consider optimizing the antibody concentration through titration or employing pre-adsorption techniques.[4][11] Using antibody fragments (Fab or F(ab')2) that lack the Fc portion can also be an effective strategy.[12][13]

cluster_causes Potential Antibody-Related Causes of NSB cluster_solutions Potential Solutions Fc Receptor Binding Fc Receptor Binding Use Fab or F(ab')2 Fragments Use Fab or F(ab')2 Fragments Fc Receptor Binding->Use Fab or F(ab')2 Fragments Cross-Reactivity Cross-Reactivity Pre-adsorption of Antibody Pre-adsorption of Antibody Cross-Reactivity->Pre-adsorption of Antibody Hydrophobic/Ionic Interactions Hydrophobic/Ionic Interactions Optimize Concentration (Titration) Optimize Concentration (Titration) Hydrophobic/Ionic Interactions->Optimize Concentration (Titration)

Caption: Causes and solutions for antibody-related non-specific binding.

Frequently Asked Questions (FAQs)

Q4: What is the purpose of a blocking buffer and how do I choose the right one?

A blocking buffer is a solution containing an inert protein or other molecule that is used to coat the unoccupied surfaces of the microplate wells after the capture antibody has been immobilized.[4] This prevents the non-specific binding of subsequent reagents, such as the radiolabeled tracer or detection antibodies, to the plate itself, which would otherwise lead to a high background signal.[14]

The ideal blocking buffer depends on the specific components of your assay. While BSA and non-fat dry milk are common choices, it is recommended to empirically test several options to find the one that provides the best signal-to-noise ratio for your MCH RIA.[4]

Q5: How do detergents like Tween-20 and Triton X-100 reduce non-specific binding?

Non-ionic detergents such as Tween-20 and Triton X-100 have both hydrophilic and hydrophobic regions. They work by disrupting weak, non-specific interactions, particularly hydrophobic ones, between proteins and the plastic surfaces of the assay wells.[6] Triton X-100 has been shown to have a relatively mild effect on the primary antigen-antibody binding.[5] The concentration of the detergent is important; while higher concentrations can be more effective at reducing background, they may also inhibit the specific binding of your primary antibody to MCH.[6]

Table 2: Comparison of Common Detergents in Immunoassays
DetergentTypeKey Characteristics
Triton X-100 Non-ionicHas a mild inhibitory effect on antigen-antibody binding, which is not highly dependent on concentration.[5]
Sodium Deoxycholate (DOC) IonicHas a more significant, concentration-dependent inhibitory effect on antigen-antibody binding compared to Triton X-100.[5]
Sodium Dodecylsulfate (SDS) IonicHas profound inhibitory effects on most immunochemical reactions at concentrations above 0.01%.[5]

Q6: What is antibody pre-adsorption and when should I use it?

Pre-adsorption is a purification step used to increase the specificity of an antibody and reduce non-specific binding.[12][15] The antibody solution is incubated with potential cross-reactive proteins or tissues that are similar to your sample matrix but do not contain the target antigen (MCH).[16] During this incubation, any antibodies that would bind non-specifically to components in your sample will bind to the pre-adsorption material and can be removed. This is particularly useful when you observe high background signals that you suspect are due to antibody cross-reactivity.[16]

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer Conditions

This protocol outlines a method for testing different blocking buffers to determine the optimal solution for your MCH RIA.

  • Plate Coating: Coat the wells of a microplate with your capture antibody according to your standard protocol.

  • Preparation of Blocking Buffers: Prepare several different blocking buffer formulations. For example:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% Non-Fat Dry Milk in PBS

    • Buffer C: 1% BSA with 0.05% Tween-20 in PBS

    • Buffer D: A commercially available protein-free blocking buffer.

  • Blocking: After washing the coated plate, add 200 µL of each blocking buffer to a different set of wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.[4]

  • Assay Procedure: Proceed with your standard MCH RIA protocol, adding your radiolabeled MCH tracer to all wells. Crucially, do not add any unlabeled MCH standard or sample.

  • Measurement and Analysis: Measure the counts per minute (CPM) in each well. The blocking buffer that results in the lowest CPM represents the most effective formulation for reducing non-specific binding to the plate.

Protocol 2: Pre-adsorption of Primary Antibody

This protocol provides a general procedure for pre-adsorbing your primary anti-MCH antibody to reduce cross-reactivity.

  • Prepare Pre-adsorption Material: Obtain a tissue homogenate or protein extract from a source that is similar to your sample matrix but is known to not express MCH.

  • Antibody Dilution: Prepare your primary anti-MCH antibody at its optimal working concentration in your standard assay buffer.

  • Incubation: Add the pre-adsorption material to the diluted antibody solution. The exact ratio will need to be optimized, but a starting point is a 2-5 fold excess by weight of the blocking protein to the antibody.[16]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle agitation.[16]

  • Centrifugation: Centrifuge the mixture to pellet the pre-adsorption material and the bound non-specific antibodies.

  • Collection: Carefully collect the supernatant, which now contains the pre-adsorbed primary antibody.

  • Use in Assay: Use this pre-adsorbed antibody solution in your MCH RIA and compare the non-specific binding to a control using the non-pre-adsorbed antibody. A significant reduction in NSB indicates that the pre-adsorption was successful.[16]

References

improving the efficiency of MCH neuron viral transduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of melanin-concentrating hormone (MCH) neuron viral transduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective AAV serotype for transducing MCH neurons in the hypothalamus?

A1: The choice of AAV serotype is critical for efficient transduction of hypothalamic neurons. Several serotypes have been successfully used, with their effectiveness varying based on experimental goals. AAV1, AAV2, AAV5, and AAV8 are commonly employed for targeting the hypothalamus.[1][2] In some studies, AAV1 has been shown to be more efficient than AAV2 for transducing neurons in the adult rat hypothalamus.[3] AAV5 has also demonstrated broader spread and higher transduction rates compared to AAV2 in some contexts.[4] However, AAV2 remains a widely used serotype for hypothalamic injections.[1][4] For applications requiring precise targeting with minimal diffusion, AAV2 may be a suitable choice.[5]

Q2: How can I achieve specific transgene expression in MCH neurons?

A2: Achieving specific expression in MCH neurons is typically accomplished by using a viral vector that incorporates the MCH promoter (MCHpr) to drive transgene expression.[6][7][8] This approach has been shown to selectively express reporter genes like GFP in MCH neurons.[7][9][10] However, it is crucial to be aware that high viral titers can lead to off-target expression in non-MCH neurons.[6] Therefore, optimizing the viral titer is a critical step to ensure specificity.

Q3: I am observing low transduction efficiency in my MCH neuron experiments. What are the possible causes and solutions?

A3: Low transduction efficiency can stem from several factors. Here are some common causes and troubleshooting tips:

  • Suboptimal AAV Serotype: The chosen AAV serotype may not have a high tropism for MCH neurons. Consider testing different serotypes (e.g., AAV1, AAV5, AAV8) to identify the most efficient one for your specific application.[1][3]

  • Low Viral Titer: The concentration of your viral stock might be too low. It is recommended to use high-titer, purified viral preparations.[11] Concentrating your viral stock can increase transduction efficiency.[11]

  • Incorrect Injection Coordinates: Inaccurate stereotaxic injections can miss the target region containing MCH neurons, which are primarily located in the lateral hypothalamus and zona incerta.[12][13] Verify your coordinates and injection technique.

  • Viral Vector Quality: Ensure the integrity of your viral vector. Avoid repeated freeze-thaw cycles, as this can reduce viral efficacy.[11][14]

  • Immune Response: The host immune response to the viral vector can limit transgene expression. While AAVs are known for their low immunogenicity, this can still be a factor.[15][16]

Q4: I am seeing expression of my transgene in neurons other than MCH neurons. How can I improve specificity?

A4: Off-target expression is a common challenge, especially when using strong, ubiquitous promoters. Here’s how to enhance specificity for MCH neurons:

  • Use the MCH Promoter (MCHpr): Employing a viral vector with the MCH promoter is the primary method for restricting expression to MCH neurons.[6][8]

  • Optimize Viral Titer: High viral titers can lead to "leaky" expression from cell-specific promoters in non-target cells.[6] It is essential to perform a dose-response experiment to find the optimal titer that provides sufficient transduction of MCH neurons with minimal off-target effects. Lowering the titer can significantly increase specificity.[6]

  • Intersectional Strategies: For highly specific targeting, consider using an intersectional genetic approach. This involves using dual-recombinase systems (e.g., Cre-Lox and Flp-FRT) in transgenic animals to restrict expression to a subpopulation of MCH neurons that express both markers.[17]

Troubleshooting Guides

Problem 1: Inconsistent Transduction Results Across Animals
Possible Cause Troubleshooting Step
Inaccurate Stereotaxic Injections Refine surgical technique. Ensure the head is level in the stereotaxic frame. Perform dye injections (e.g., Trypan Blue) to visually confirm injection site accuracy before proceeding with viral injections.[14]
Variability in Viral Titer Aliquot viral stocks to avoid multiple freeze-thaw cycles.[11][14] Re-titer your virus if it has been stored for a long time.
Clogged Injection Pipette Ensure the tip of the micropipette is not clogged before and during the injection. A small drop of mineral oil at the tip can help prevent clogging as it is lowered into the brain.[18][19]
Animal Health Ensure animals are healthy and of a consistent age and weight, as these factors can influence the success of the surgery and transduction.
Problem 2: No or Very Weak Reporter Gene Expression
Possible Cause Troubleshooting Step
Insufficient Incubation Time Allow adequate time for transgene expression. For AAVs, this can range from one to several weeks depending on the serotype and promoter.[1]
Ineffective Promoter While the MCH promoter is specific, its strength can vary. If expression is too weak, consider using a stronger, neuron-specific promoter like Synapsin, but be aware of the potential loss of MCH-neuron specificity.[20]
Viral Vector Inactivation Ensure proper storage of the viral vector at -80°C.[21] Avoid exposure to detergents or other inactivating agents.
Imaging/Detection Issues Confirm that your imaging setup (e.g., microscope, filters) is appropriate for detecting the specific fluorescent reporter you are using. Validate antibody staining protocols for immunohistochemistry.

Quantitative Data Summary

Table 1: Comparison of AAV Serotypes for Hypothalamic Transduction

AAV SerotypeReported Characteristics in the HypothalamusKey ConsiderationsReferences
AAV1 Higher transduction efficiency than AAV2 in some studies.Good for robust expression.[3]
AAV2 Widely used, but may have lower spread than other serotypes.Good for localized and specific targeting.[1][4]
AAV5 Can spread farther and transduce more neurons than AAV2.May also transduce non-neuronal cells.[4][5]
AAV8 High neuronal transduction efficiency.A strong candidate for efficient gene delivery.[1][2]

Table 2: Effect of Viral Titer on MCH Promoter Specificity

Viral Titer (g.c./µL)Specificity (% of transduced cells that are MCH+)Efficiency (% of MCH neurons transduced)Reference
3.0 x 10⁹LowerHigher[6]
0.3 x 10⁹IncreasedDecreased[6]
0.1 x 10⁹HigherLower[6]
0.03 x 10⁹HighestLowest[6]
Note: This table is a qualitative representation based on findings that lowering the titer increases specificity at the cost of efficiency. Actual percentages will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Intracranial Injection of AAV into the Lateral Hypothalamus

This protocol provides a general guideline for stereotaxic injection of viral vectors to target MCH neurons.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic apparatus

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Glass micropipettes

  • Surgical tools (scalpel, forceps, drill)

  • Viral vector stock (AAV with desired construct)

  • Saline and antiseptic solution

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the skull is level.[18]

  • Surgical Incision: Administer local anesthetic to the scalp. Make a midline incision to expose the skull. Clean the skull surface.[18]

  • Craniotomy: Using the appropriate stereotaxic coordinates for the lateral hypothalamus (relative to bregma), mark the injection site. Carefully drill a small burr hole through the skull at the marked location.[19]

  • Virus Loading: Load the desired volume of the viral vector into the microinjection pipette.[19]

  • Injection: Slowly lower the pipette to the target depth. Infuse the virus at a slow rate (e.g., 100-200 nL/min) to minimize tissue damage and ensure proper diffusion.[20]

  • Post-Injection: Leave the pipette in place for 5-10 minutes after the injection to prevent backflow of the virus upon retraction.[18] Slowly withdraw the pipette.

  • Closure and Recovery: Suture the incision and provide post-operative care, including analgesics. Allow the animal to recover in a warm environment.[18]

  • Incubation Period: Allow sufficient time for transgene expression (typically 2-4 weeks for AAV) before behavioral testing or histological analysis.

Protocol 2: Validation of Transduction Specificity

Materials:

  • Fluorescence microscope

  • Primary antibodies (e.g., anti-GFP for reporter, anti-MCH for neuron identification)

  • Fluorescently-labeled secondary antibodies

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation: After the appropriate incubation period, perfuse the animal with paraformaldehyde (PFA) and collect the brain. Post-fix the brain in PFA and then transfer to a sucrose (B13894) solution for cryoprotection.

  • Sectioning: Section the brain on a cryostat or vibratome, focusing on the hypothalamic region.

  • Immunohistochemistry:

    • Permeabilize the tissue sections.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against the reporter protein (e.g., GFP) and MCH overnight at 4°C.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with DAPI to visualize cell nuclei.

  • Imaging and Analysis: Mount the sections and image using a fluorescence or confocal microscope. Quantify the number of reporter-positive cells that are also MCH-positive to determine the specificity and efficiency of your transduction.[22][23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Surgical Procedure cluster_post Post-Procedure cluster_validation Validation AAV_Prep AAV Vector Production & Titer Check Injection Intracranial Virus Injection AAV_Prep->Injection Animal_Prep Animal Preparation (Anesthesia) Stereotax Stereotaxic Surgery & Craniotomy Animal_Prep->Stereotax Stereotax->Injection Recovery Post-Op Recovery Injection->Recovery Incubation Gene Expression Incubation (2-4 weeks) Recovery->Incubation Histology Histology & Immunohistochemistry Incubation->Histology Analysis Microscopy & Data Analysis Histology->Analysis

Caption: Workflow for MCH neuron viral transduction.

troubleshooting_logic cluster_serotype Vector Choice cluster_titer Viral Stock cluster_injection Surgical Technique Start Low Transduction Efficiency? Check_Serotype Is AAV serotype optimized for hypothalamus? Start->Check_Serotype No Check_Titer Is viral titer sufficiently high? Start->Check_Titer Yes Test_Serotypes Action: Test different serotypes (AAV1, 5, 8) Check_Serotype->Test_Serotypes No Concentrate_Virus Action: Concentrate viral stock Check_Titer->Concentrate_Virus No Check_Coords Are injection coordinates accurate? Check_Titer->Check_Coords Yes Verify_Coords Action: Verify with dye injection Check_Coords->Verify_Coords No

Caption: Troubleshooting low transduction efficiency.

signaling_pathway cluster_virus Viral Vector cluster_cell MCH Neuron AAV AAV Vector (e.g., AAV8) MCH_Neuron MCH Neuron AAV->MCH_Neuron Transduction MCHp MCH Promoter Transcription Transcription MCHp->Transcription drives Transgene Transgene (e.g., ChR2-eYFP) Transgene->Transcription MCH_Neuron->Transcription Translation Translation Transcription->Translation Expressed_Protein Expressed Protein (ChR2-eYFP) Translation->Expressed_Protein

Caption: MCH promoter-driven transgene expression.

References

Technical Support Center: Culturing Primary Hypothalamic Neurons Expressing MCH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful culture of primary hypothalamic neurons expressing Melanin-Concentrating Hormone (MCH).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in culturing hypothalamic MCH neurons?

Culturing primary hypothalamic MCH neurons presents several challenges. A primary difficulty is identifying and isolating these specific neurons from the heterogeneous hypothalamic tissue.[1] MCH neurons are scattered throughout the lateral hypothalamus and have no distinct morphological features for easy identification in a live culture.[2] Additionally, ensuring the long-term survival and health of these neurons in vitro can be difficult due to their sensitivity to culture conditions and the potential for overgrowth of glial cells.[3] Maintaining the expression of MCH over time in culture can also be a significant hurdle.

Q2: What is the expected yield and viability of primary hypothalamic neuron cultures?

Q3: How can I identify MCH neurons in my primary culture?

A significant challenge in studying these neurons is their identification in a live culture.[2] One effective method is to use a reporter gene, such as Green Fluorescent Protein (GFP) or dsRed2, driven by the MCH promoter. This allows for the direct visualization of live MCH neurons.[2] Post-culture immunocytochemistry for MCH is a standard method for confirming the identity of these neurons.[1]

Q4: What are the key media components for supporting MCH neuron survival?

Primary neuron cultures, including those from the hypothalamus, should be maintained in a serum-free culture medium to prevent glial overgrowth and maintain controlled concentrations of essential factors.[3] A commonly used basal medium is Neurobasal medium, supplemented with B-27 supplement and L-glutamine or Glutamax.[3] For some applications, astrocyte-conditioned medium has been shown to improve the survival of hypothalamic neurons.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Cell Viability After Dissociation Over-digestion with enzymes (e.g., trypsin).Use a gentler enzyme like papain. Reduce digestion time and temperature.
Mechanical stress during trituration.Use fire-polished Pasteur pipettes for trituration and avoid creating bubbles.[6]
Poor Neuronal Attachment Inadequate coating of the culture surface.Ensure complete and even coating with Poly-D-Lysine (PDL) followed by laminin (B1169045).[5][6]
Substrate degradation.Use PDL instead of Poly-L-Lysine (PLL) as it is more resistant to enzymatic degradation.[3]
Neuron Clumping Uneven cell seeding.Ensure a single-cell suspension before plating and distribute cells evenly across the culture surface.
Suboptimal plating density.Experiment with different seeding densities to find the optimal concentration for your experiments.[5]
Glial Overgrowth Presence of serum in the culture medium.Use a serum-free medium formulation, such as Neurobasal with B-27 supplement.[3][5]
Proliferation of mitotic cells.Consider adding an anti-mitotic agent like Cytosine Arabinoside (AraC) at a low concentration, but be aware of potential neurotoxic effects.[3]
Loss of MCH Expression Lack of essential survival factors.Supplement the medium with neurotrophic factors or use astrocyte-conditioned medium.
Suboptimal culture conditions.Ensure proper CO2 levels, humidity, and temperature in the incubator. Minimize disturbances to the culture.[5]

Experimental Protocols

Detailed Protocol for Primary Hypothalamic MCH Neuron Culture from Rodent Embryos

This protocol synthesizes best practices from multiple sources for the isolation and culture of primary hypothalamic neurons.

Materials:

  • E17-19 mouse or rat embryos

  • Ice-cold Hank's Balanced Salt Solution (HBSS)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Papain and DNase I

  • Poly-D-Lysine (PDL)

  • Laminin

  • Sterile dissection tools

  • Fire-polished Pasteur pipettes

  • Cell strainer (70 µm)

Procedure:

  • Plate Coating:

    • Coat culture plates with 50 µg/ml PDL in sterile water overnight at 37°C.[6]

    • Wash plates three times with sterile water and allow to dry completely.[6]

    • Add laminin solution (6.4 µg/ml in PBS) and incubate for at least 2 hours at 37°C.[6]

    • Aspirate laminin solution and wash with PBS before adding culture medium.[6]

  • Dissection:

    • Isolate embryonic brains in ice-cold HBSS.

    • Under a dissecting microscope, remove the hypothalamus.

  • Dissociation:

    • Mince the hypothalamic tissue into small pieces.

    • Incubate the tissue in a papain/DNase I solution at 37°C for 15-20 minutes with gentle agitation every 5 minutes.

    • Stop the digestion by adding medium containing serum or a specific inhibitor.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.[6] Avoid creating bubbles.[6]

  • Plating and Culture:

    • Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.[6]

    • Centrifuge the cells at 300 x g for 5 minutes.[6]

    • Resuspend the cell pellet in pre-warmed Neurobasal medium with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the cells at the desired density onto the pre-coated plates.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

    • Perform a half-media change every 2-3 days.[1]

Visualizations

Experimental Workflow for Culturing Primary Hypothalamic MCH Neurons

experimental_workflow cluster_prep Preparation cluster_isolation Isolation & Dissociation cluster_culture Plating & Culture cluster_analysis Analysis p1 Coat Plates (PDL + Laminin) p2 Prepare Culture Medium i1 Dissect Hypothalamus p2->i1 i2 Enzymatic Digestion (Papain) i1->i2 i3 Mechanical Trituration i2->i3 c1 Cell Counting & Viability i3->c1 c2 Plate Cells c1->c2 c3 Incubate (37°C, 5% CO2) c2->c3 c4 Media Changes c3->c4 a1 Immunocytochemistry (MCH) c4->a1 a2 Electrophysiology a3 Molecular Assays signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Response BDNF BDNF TrkB TrkB Receptor BDNF->TrkB CNTF CNTF CNTFR CNTFR CNTF->CNTFR GlialFactors Astrocyte-Secreted Factors FactorR Factor Receptors GlialFactors->FactorR PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK JAK_STAT JAK/STAT Pathway CNTFR->JAK_STAT FactorR->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB GeneExp Gene Expression (Anti-apoptosis, Growth) JAK_STAT->GeneExp CREB->GeneExp Survival Neuronal Survival & Maintenance GeneExp->Survival troubleshooting_tree Start Low Yield of MCH Neurons CheckViability Check Viability Post-Dissociation Start->CheckViability CheckAttachment Check Attachment After 24h CheckViability->CheckAttachment Viability High Solution_Dissociation Optimize Dissociation: - Use Papain - Reduce Trituration Force CheckViability->Solution_Dissociation Viability Low CheckLongTerm Check Survival After 7 Days CheckAttachment->CheckLongTerm Attachment Good Solution_Coating Optimize Coating: - Check PDL/Laminin Concentration - Ensure Even Coating CheckAttachment->Solution_Coating Attachment Poor Solution_Culture Optimize Culture Conditions: - Use Conditioned Medium - Add Neurotrophic Factors - Check for Contamination CheckLongTerm->Solution_Culture Survival Poor Solution_Identification Verify MCH Identification: - Validate MCH Antibody - Check Fixation/Staining Protocol CheckLongTerm->Solution_Identification Survival Good, No MCH+ Cells

References

Technical Support Center: Prevention of MCH Peptide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Melanin-Concentrating Hormone (MCH) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of MCH peptide in solution, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Melanin-Concentrating Hormone (MCH) peptide and why is its stability important?

A1: Melanin-Concentrating Hormone (MCH) is a cyclic 19-amino acid neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, and other physiological processes.[1] The stability of the MCH peptide in solution is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies. Degradation of the peptide can lead to a loss of biological activity, resulting in misleading experimental outcomes.

Q2: What are the primary pathways of MCH peptide degradation in solution?

A2: MCH peptide degradation in solution can occur through several pathways:

  • Proteolytic Degradation: This is a major concern, as MCH is susceptible to cleavage by various proteases. Specific enzymes known to degrade MCH include endopeptidase 24.11 (also known as neprilysin or NEP), aminopeptidase (B13392206) M, and carboxypeptidase A.

  • Oxidation: The methionine (Met) and cysteine (Cys) residues in the MCH sequence are susceptible to oxidation, which can alter the peptide's structure and function.

  • Deamidation: Like many peptides, MCH can undergo deamidation, particularly at asparagine (Asn) and glutamine (Gln) residues, if present, under certain pH and temperature conditions.

  • Aggregation and Precipitation: Hydrophobic interactions can lead to the self-association of peptide molecules, forming aggregates or precipitates that are biologically inactive and can interfere with assays.

Q3: How does the cyclic structure of MCH contribute to its stability?

A3: MCH possesses a disulfide bridge between Cys7 and Cys16, which creates a cyclic structure.[1] This ring is essential for its biological activity and contributes to its conformational stability. The cyclic nature can make the peptide more resistant to certain proteases by restricting its flexibility and burying susceptible cleavage sites. However, it does not confer complete protection against all forms of degradation.

Troubleshooting Guides

Issue 1: Loss of MCH Peptide Activity in In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
Proteolytic degradation by endogenous proteases in cell lysates or serum-containing media.Add a protease inhibitor cocktail to your assay buffer. For targeted inhibition, use a cocktail containing inhibitors for metalloproteases (to inhibit endopeptidase 24.11) and aminopeptidases.Preservation of intact MCH peptide, leading to consistent and expected biological activity.
Oxidation of methionine or cysteine residues.Prepare solutions using sterile, oxygen-free buffers. Minimize exposure of the peptide solution to air and light. Store aliquots under an inert gas like argon or nitrogen if long-term stability is critical.Reduced oxidation and maintenance of the peptide's native structure and function.
Adsorption to plasticware.Use low-protein-binding microcentrifuge tubes and pipette tips for preparing and storing MCH solutions.Minimized loss of peptide due to adsorption, ensuring accurate final concentrations.
Incorrect storage of stock solutions.Aliquot the MCH stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Prevention of degradation caused by temperature fluctuations.
Issue 2: Inconsistent Results in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Rapid degradation of MCH peptide after administration.Formulate the MCH peptide in a vehicle that enhances its stability, such as artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) injections. Consider co-administration with a specific and potent inhibitor of endopeptidase 24.11.Increased half-life of MCH in vivo, leading to more reliable and reproducible physiological effects.
Poor solubility of the peptide in the injection vehicle.Follow the recommended solubilization protocol (see Experimental Protocols section). Briefly, dissolve the lyophilized peptide in a small amount of sterile, distilled water or a weak acid solution (e.g., 0.1% acetic acid) before diluting with the final buffer.A clear, particulate-free solution, ensuring accurate dosing and preventing injection-site issues.
Issue 3: MCH Peptide Solution Appears Cloudy or Contains Precipitates
Potential Cause Troubleshooting Step Expected Outcome
Peptide aggregation.Gently sonicate the solution in a water bath for short intervals. If aggregation persists, consider re-lyophilizing the peptide and attempting to redissolve it in a different solvent system, such as a small amount of DMSO followed by slow dilution with the aqueous buffer.A clear, homogenous peptide solution, indicating that aggregation has been reversed or prevented.
Peptide is at its isoelectric point (pI).Adjust the pH of the buffer to be at least one unit away from the peptide's pI. For MCH, which is a basic peptide, a slightly acidic buffer may improve solubility.Increased solubility and a clear solution.

Experimental Protocols

Protocol 1: Preparation of MCH Peptide Stock Solution for In Vitro Assays
  • Equilibration: Allow the lyophilized MCH peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solubilization: Reconstitute the peptide in sterile, distilled water to a concentration of 1 mg/mL. If solubility is an issue, a small amount of 0.1% acetic acid can be used. Gently swirl or pipette to dissolve. Avoid vigorous vortexing.

  • Buffer Addition: Dilute the initially dissolved peptide with your desired sterile and filtered assay buffer (e.g., PBS or Tris buffer, pH 7.2-7.6) to the final stock concentration (e.g., 1 mM).

  • Addition of Protease Inhibitors: For experiments involving cell lysates or other biological samples containing proteases, add a broad-spectrum protease inhibitor cocktail to the final peptide solution. A recommended custom cocktail includes:

    • Thiorphan or Phosphoramidon (inhibitors of endopeptidase 24.11)

    • Bestatin (an aminopeptidase inhibitor)

    • A general metalloprotease inhibitor (e.g., EDTA, though check for compatibility with your assay)

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes. Store at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: Formulation of MCH Peptide for Intracerebroventricular (ICV) Injection
  • Vehicle Preparation: Prepare sterile and pyrogen-free artificial cerebrospinal fluid (aCSF). A typical composition is (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose. Filter the aCSF through a 0.22 µm filter.

  • Peptide Reconstitution: Following the steps in Protocol 1 for equilibration and initial solubilization, dissolve the MCH peptide in a small volume of sterile water.

  • Final Dilution: Dilute the MCH peptide solution with the sterile aCSF to the desired final concentration for injection (e.g., 1 µg/µL).

  • Storage: Prepare the solution fresh on the day of the experiment if possible. If short-term storage is necessary, keep the solution on ice and protected from light. For storage longer than a few hours, aliquot and freeze at -80°C.

Data Presentation

Table 1: General Storage Recommendations for MCH Peptide
Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CYearsStore in a desiccator, protected from light.
Stock Solution-20°CWeeks to MonthsAliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes.
Stock Solution-80°CMonths to a YearAliquot to avoid freeze-thaw cycles. Use low-protein-binding tubes.
Working Dilution4°CDaysPrepare fresh if possible. Minimize time at this temperature.
Table 2: Protease Inhibitors for MCH Peptide Stabilization
Protease TargetRecommended Inhibitor(s)Typical Working ConcentrationNotes
Endopeptidase 24.11 (NEP)Thiorphan, Phosphoramidon1-10 µMThese are specific inhibitors of NEP.
AminopeptidasesBestatin, Amastatin10-40 µMEffective against a broad range of aminopeptidases.
CarboxypeptidasesA general carboxypeptidase inhibitorVaries by inhibitorMay be included in some broad-spectrum cocktails.
General MetalloproteasesEDTA, 1,10-Phenanthroline1-5 mMEDTA chelates divalent cations required for metalloprotease activity. Check for assay compatibility.

Visualizations

MCH_Degradation_Pathways cluster_degradation Degradation Pathways MCH Intact MCH Peptide Proteolysis Proteolytic Cleavage MCH->Proteolysis Proteases Oxidation Oxidation (Met, Cys) MCH->Oxidation Oxygen, Light Deamidation Deamidation MCH->Deamidation pH, Temp Aggregation Aggregation MCH->Aggregation Hydrophobicity Degraded Degraded/Inactive Fragments Proteolysis->Degraded Oxidation->Degraded Deamidation->Degraded Aggregation->Degraded MCH_Stabilization_Workflow start Lyophilized MCH Peptide reconstitute Reconstitute in Sterile H₂O or 0.1% Acetic Acid start->reconstitute buffer Dilute with Sterile, Oxygen-Free Buffer (pH 7.2-7.6) reconstitute->buffer inhibitors Add Protease Inhibitor Cocktail buffer->inhibitors aliquot Aliquot into Low-Protein-Binding Tubes inhibitors->aliquot store Store at -20°C or -80°C aliquot->store

References

MCH Receptor Ligands: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Melanin-Concentrating Hormone (MCH) receptor ligands. It provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides to help interpret and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with MCH-R1 antagonists?

A1: While many MCH-R1 antagonists are designed for high selectivity, off-target interactions are a known challenge. The most frequently reported off-target activities include binding to other GPCRs, transporters, and ion channels. A primary concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiotoxicity.[1] Some compounds have also shown affinity for serotonin (B10506) receptors (e.g., 5-HT1A), which may confound the interpretation of behavioral studies, as these effects could be attributed to off-target interactions rather than MCH-R1 blockade.[2] It is crucial to consult the selectivity profile for each specific ligand.

Q2: My MCH-R1 antagonist shows potent in vitro activity but lacks efficacy in my in vivo model. What are the potential causes?

A2: This is a common issue in drug development. Several factors can contribute to this discrepancy:

  • Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid metabolism, or poor stability in vivo.[1]

  • Blood-Brain Barrier (BBB) Penetration: For studies on central nervous system effects like appetite or mood, the antagonist must effectively cross the BBB.[1] If the compound has poor brain penetration, central administration (e.g., intracerebroventricular injection) may be necessary to observe the expected effects.[1]

  • Suboptimal Dosing: The dose and administration route might not achieve sufficient target engagement in the relevant tissues.[1]

Q3: Why do my results from pharmacological blockade with an MCH-R1 antagonist differ from studies using MCH-R1 knockout mice?

A3: Discrepancies between pharmacological and genetic models are not uncommon. For instance, MCH-R1 knockout mice can be hyperphagic yet lean due to hyperactivity, while MCH-R1 antagonists typically reduce food intake and body weight.[1] These differences can arise from:

  • Developmental Compensation: Genetic knockout models may have compensatory changes during development that are absent with acute pharmacological blockade.[1]

  • Acute vs. Chronic Effects: Pharmacological studies often measure acute effects, whereas knockout models represent a chronic condition.[1]

  • Off-Target Effects: The antagonist may have off-target effects that are not present in the knockout model, leading to a different phenotype.[1]

Q4: Beyond feeding and energy balance, what other physiological effects can be expected from MCH-R1 antagonists?

A4: The MCH system is involved in various physiological processes. Blockade of MCH-R1 has been shown to produce anxiolytic and antidepressant-like effects in preclinical models.[1][2][3] MCH-R1 is expressed in brain regions that regulate mood, stress, and reward, so it is plausible to observe effects on these behaviors.[1][3]

Troubleshooting In Vitro Assays

This section addresses specific issues you may encounter during common in vitro experiments.

Radioligand Binding Assays

Problem 1: High non-specific binding (NSB) is obscuring my signal.

  • Potential Causes & Solutions:

    • Radioligand Issues: The radioligand may be "sticky" or used at too high a concentration.[4] Perform a saturation binding experiment to determine the appropriate Kd and use a concentration at or below this value for competition assays.[4]

    • Buffer Composition: Incorrect pH or ionic strength can increase NSB. Ensure your buffer contains a blocking agent like Bovine Serum Albumin (BSA).[4]

    • Filtration Problems: The filter itself may bind the radioligand. Pre-soak filter plates with an agent like 0.3-0.5% polyethyleneimine (PEI).[5] Ensure washing steps are sufficient in volume and number to remove all unbound radioligand.[6]

    • Membrane Concentration: Using too much membrane protein increases the number of non-specific binding sites.[4] Optimize the protein concentration for your assay.

Problem 2: My calculated Ki values are inconsistent between experiments.

  • Potential Causes & Solutions:

    • Inaccurate Kd Value: The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is highly sensitive to the radioligand concentration ([L]) and its affinity (Kd).[4] Ensure you are using an accurately determined Kd value for your specific radioligand and membrane preparation.

    • Assay Not at Equilibrium: Insufficient incubation time can lead to an artificially high IC50.[4] Determine the time to reach equilibrium for your specific assay conditions.

    • Technical Variability: Ensure consistent pipetting, incubation times, and temperatures across all experiments.[6] Use cells within a defined passage number range to avoid variability in receptor expression.

Functional Assays (cAMP & Calcium Mobilization)

Problem 3: I am not observing the expected antagonist effect in my cAMP assay.

  • Potential Causes & Solutions:

    • Compound Integrity: Verify the purity and solubility of your antagonist. Poor solubility can drastically lower the effective concentration.[6]

    • Cellular System: Confirm that your cell line expresses functional MCH-R1 at a sufficient density. Low expression can result in a small signal window.[6]

    • Assay Conditions: The concentration of forskolin (B1673556) used to stimulate adenylyl cyclase is critical. Titrate it to find an optimal concentration that provides a robust signal without masking the inhibitory effect of MCH-R1 activation.[6] Also, ensure you are challenging with an appropriate agonist concentration (e.g., EC80).[6]

Problem 4: The signal-to-noise ratio in my calcium flux assay is very low.

  • Potential Causes & Solutions:

    • Weak Gαq Coupling: MCH-R1 primarily couples to Gαi, and its coupling to Gαq may be weak in your chosen cell line.[4][7] To amplify the signal, consider co-expressing a promiscuous G-protein like Gα16 or a chimeric G-protein like Gαqi5, which link GPCRs to the calcium pathway.[4][8]

    • Suboptimal Cell Conditions: Ensure optimal cell seeding density. Over-confluent or unhealthy cells will respond poorly.

    • Dye Loading Issues: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. To prevent dye extrusion by efflux pumps, you can include an inhibitor like probenecid (B1678239) in the buffer.[9]

Quantitative Data Summary

The following tables summarize binding and functional data for representative MCH-R1 antagonists. This allows for a quick comparison of their potency and selectivity.

Table 1: Potency of MCH-R1 Antagonists at Human and Rat Receptors

CompoundReceptorAssay TypePotency (IC50 / Ki)
T-226296 human SLC-1 (MCH-R1)Binding AssayIC50 = 5.5 nM[10][11]
rat SLC-1 (MCH-R1)Binding AssayIC50 = 8.6 nM[10][11]
SNAP-7941 human MCH-R1Binding AssayKi = 0.63 nM
human MCH-R1[3H]SNAP-7941 BindingKd = 0.18 nM[12]
AMG-076 human MCH-R1[¹²⁵I]-MCH BindingKi = 0.6 nM[7]
human MCH-R1Ca²⁺ MobilizationIC50 = 1.2 nM[7]
GW803430 N/AN/AData not available in searched results

Note: SLC-1 is an alternative name for MCH-R1. Values can vary based on experimental conditions.

Visualizations: Pathways and Workflows

Signaling Pathways

The MCH-R1 receptor is a GPCR that signals through multiple pathways. Understanding these is key to interpreting functional data.

MCHR1_Signaling Canonical MCH-R1 Signaling vs. Potential Off-Target Pathway cluster_OnTarget On-Target: MCH-R1 Signaling cluster_OffTarget Example Off-Target: 5-HT1A Signaling MCH MCH Ligand MCHR1 MCH-R1 MCH->MCHR1 Binds Gai Gαi/o MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i PLC->Ca Antagonist MCH-R1 Antagonist Antagonist->MCHR1 Blocks OffTargetLigand MCH-R1 Antagonist (Off-Target) HTR1A 5-HT1A Receptor OffTargetLigand->HTR1A Binds Gai2 Gαi/o HTR1A->Gai2 Activates AC2 Adenylyl Cyclase Gai2->AC2 Inhibits cAMP2 ↓ cAMP (Anxiolytic Effect) AC2->cAMP2

Caption: MCH-R1 on-target vs. potential off-target signaling pathways.

Experimental & Troubleshooting Workflows

A systematic approach is essential for identifying and confirming off-target effects.

Experimental_Workflow Experimental Workflow for Off-Target Characterization A Primary Screen: MCH-R1 Binding/Functional Assay B Hit Compound Identified A->B C Secondary Screen: Orthogonal MCH-R1 Functional Assay (e.g., cAMP, Ca²⁺, β-arrestin) B->C Yes L Re-evaluate or Redesign Compound B->L No D Potency & Efficacy Confirmed? C->D E Selectivity Screening: Broad GPCR/Ion Channel Panel (e.g., Eurofins SafetyScreen) D->E Yes D->L No F Off-Target Hits Identified? E->F G Characterize Off-Target Activity: Determine IC50/Ki at Off-Target F->G Yes H In Vivo Model Testing F->H No G->H I Unexpected Phenotype? H->I J Correlate with Off-Target Profile: Is phenotype explained by off-target activity? I->J Yes K On-Target Phenotype Confirmed I->K No J->L

Caption: A logical workflow for identifying and characterizing off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Unexpected In Vivo Results A Unexpected In Vivo Result Observed (e.g., lack of efficacy, novel phenotype) B Is In Vitro Potency Confirmed? A->B C Re-run In Vitro Assays (Binding, Functional) B->C No D Assess Pharmacokinetics (PK) (Bioavailability, Metabolism) B->D Yes E Does Compound Reach Target Tissue? (e.g., Brain Penetration) D->E F Consider Formulation/Dose/Route E->F No G Review Selectivity Panel Data E->G Yes K Conclusion: Result likely due to POOR PK/EXPOSURE F->K H Is there a known off-target that could explain the phenotype? G->H I Test Against Off-Target in a Specific Functional Assay H->I Yes L Conclusion: Result may be a true ON-TARGET MCH-R1 PHENOTYPE (Different from knockout) H->L No J Conclusion: Result likely due to OFF-TARGET EFFECT I->J

Caption: A decision tree for troubleshooting unexpected in vivo outcomes.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for MCH-R1.[7][13][14]

1. Materials:

  • Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing human MCH-R1.[7][14]

  • Radioligand: [¹²⁵I]-MCH or a tritiated antagonist like [³H]-SNAP-7941.[7][12]

  • Test Compound: Your MCH-R1 ligand of interest.

  • Non-specific Control: High concentration (e.g., 1 µM) of unlabeled MCH.[7]

  • Binding Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[7]

  • Wash Buffer: Ice-cold PBS containing 0.01% Triton X-100.[7]

  • Filter Plate: 96-well glass fiber filter plate (GF/C), pre-soaked in 0.3% PEI.[5]

2. Procedure:

  • Prepare Reagents: Prepare serial dilutions of your test compound. Dilute the radioligand in Binding Buffer to a final concentration at or near its Kd. Dilute membranes to a final concentration of 0.5-1.0 µg of protein per well.[15]

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL radioligand + 50 µL buffer + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific control + 100 µL membrane suspension.

    • Competitor Wells: 50 µL radioligand + 50 µL test compound dilution + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Filtration: Rapidly transfer the contents to the pre-soaked filter plate using a vacuum filtration manifold. Wash filters 3-4 times with ice-cold Wash Buffer.[5][7]

  • Counting: Dry the filter plate, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[5]

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - NSB.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand Concentration]/Kd of Radioligand).

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of a compound to antagonize MCH-induced intracellular calcium release, a functional readout of Gαq pathway activation.[9][16][17]

1. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing MCH-R1.

  • Assay Plate: 96-well or 384-well black, clear-bottom tissue culture plates.[9]

  • Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, FLIPR Calcium Assay Kit).[9][16]

  • Agonist: MCH peptide.

  • Test Compound: Your MCH-R1 antagonist.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Probenecid (2.5 mM) can be added to prevent dye leakage.[9]

2. Procedure:

  • Cell Plating: Seed cells into the assay plate to form a 90-100% confluent monolayer on the day of the assay.[16]

  • Dye Loading: Remove growth media and add the calcium indicator dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature.[16]

  • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation). Add varying concentrations of your antagonist and incubate for a pre-determined time.

  • Agonist Challenge: Add a fixed concentration of MCH (typically EC80) to all wells and immediately begin measuring fluorescence.

  • Measurement: Record the fluorescence intensity over time (typically 90-120 seconds) to capture the peak calcium response.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data, setting the response with no antagonist (agonist only) as 100% and no agonist as 0%.

  • Plot the normalized response against the log concentration of the antagonist.

  • Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of antagonist that inhibits 50% of the MCH-induced calcium response.

References

common pitfalls in quantifying MCH gene expression

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers quantifying Melanin-Concentrating Hormone (MCH) gene expression.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Melanin-Concentrating Hormone (MCH) gene expression.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may face during experimental procedures.

Q1: My qPCR results show no or very late amplification of MCH mRNA. What are the possible causes?

A: This is a common issue, especially given that MCH expression in mammals is largely restricted to the lateral hypothalamus and zona incerta.[1][2] Several factors could be responsible:

  • Low Target Abundance: MCH is not ubiquitously expressed. Ensure your tissue samples are correctly dissected from the lateral hypothalamus or zona incerta. Expression in other brain regions or peripheral tissues may be undetectable.

  • Poor RNA Quality: Degraded RNA will lead to inefficient cDNA synthesis and poor qPCR results. Always assess RNA integrity (e.g., using an Agilent Bioanalyzer) in addition to quantity and purity (e.g., NanoDrop).

  • Inefficient cDNA Synthesis: The reverse transcription step is critical. Ensure you are using a sufficient amount of high-quality RNA and that the reverse transcriptase enzyme is active.[3]

  • Suboptimal Assay Design: Poorly designed primers can result in no amplification. Verify your primer sequences and consider testing multiple primer pairs.[3]

Q2: I'm observing high variability in Ct values between my biological replicates. How can I improve consistency?

A: High variability in Ct values often points to inconsistencies in sample preparation or qPCR setup.[4]

  • Pipetting Errors: Inconsistent pipetting, especially of the template or primers, can introduce significant variability.[4][5] Use calibrated pipettes and take care to ensure accuracy. Automated liquid handling systems can improve reproducibility.[4]

  • Inconsistent Sample Quality: Differences in RNA quality or quantity between samples will lead to variable results. Standardize your RNA extraction protocol and quantify all samples accurately before proceeding to cDNA synthesis.

  • Tissue Dissection: Given the localized expression of MCH, minor variations in the dissection of the hypothalamic region can lead to large differences in starting MCH mRNA levels. Ensure a consistent and precise dissection technique.

Q3: My No-Template Control (NTC) is showing amplification. What does this mean and how do I fix it?

A: Amplification in the NTC indicates contamination. This is a critical issue that invalidates the results.

  • Source of Contamination: The contaminant could be leftover PCR products (amplicons) from previous experiments or plasmid DNA containing the MCH sequence. Contamination can be present in your reagents (water, master mix, primers) or on your equipment (pipettes, bench space).[3]

  • Solution:

    • Decontaminate: Thoroughly clean your workspace and pipettes with a 10% bleach solution followed by 70% ethanol.[5]

    • Use Fresh Reagents: Aliquot your reagents (primers, water, master mix) into smaller, single-use volumes to prevent contamination of stock solutions.[3]

    • Dedicated Workspace: Use a dedicated area or PCR hood for setting up your reactions to minimize the risk of airborne amplicon contamination.[3]

Q4: How do I choose the right reference (housekeeping) genes for normalizing MCH expression data?

A: The choice of reference genes is crucial for accurate relative quantification. An ideal reference gene should have stable expression across all experimental conditions and tissues being studied.

  • Validation is Key: Do not assume common housekeeping genes (like GAPDH, ACTB, or 18S) are stable under your specific experimental conditions. Their expression can vary.

  • Recommended Practice:

    • Select a panel of 3-5 candidate reference genes.

    • Measure their expression levels across a representative subset of your samples.

    • Use algorithms like geNorm or NormFinder to determine the most stable genes or gene pair for your experiment.

    • Using the geometric mean of two or three stable reference genes for normalization is more robust than using a single gene.

Quantitative Data Summary

The expression of MCH is highly localized. The following table provides an illustrative summary of relative MCH mRNA expression across different brain regions based on established findings.

Brain RegionRelative MCH mRNA ExpressionKey Findings
Lateral Hypothalamus (LH) Very HighPrimary site of MCH synthesis in mammals.[1][6]
Zona Incerta (ZI) HighAnother key area of MCH expression.[1][2]
Piriform Cortex Low / Very LowProjections from MCH neurons are present, but local synthesis is minimal.[1]
Hippocampus Low / Very LowMCH fibers innervate this region, but cell bodies are absent.[2]
Cerebellum UndetectableNot a site of MCH expression or significant innervation.

Note: This table is a qualitative summary. Actual quantitative values will vary based on the specific assay, normalization strategy, and experimental model.

Experimental Protocols

Protocol: Quantification of MCH mRNA via RT-qPCR

This protocol provides a standard workflow for measuring MCH gene expression.

  • Tissue Collection & RNA Extraction:

    • Rapidly dissect the brain region of interest (e.g., lateral hypothalamus) and immediately freeze in liquid nitrogen or place in an RNA stabilization solution.

    • Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • RNA Quality Control & DNase Treatment:

    • Quantify RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • To eliminate contaminating genomic DNA, treat 1 µg of total RNA with DNase I.

    • Re-purify the RNA or use a DNase inactivation step as per the kit protocol.

  • First-Strand cDNA Synthesis:

    • Synthesize cDNA from 1 µg of DNase-treated RNA using a reverse transcription kit.

    • Use a mix of oligo(dT) and random hexamer primers to ensure efficient reverse transcription of all RNA species.

    • Include a "No Reverse Transcriptase" (-RT) control for each sample to verify the absence of genomic DNA contamination in the subsequent qPCR step.

  • Quantitative PCR (qPCR):

    • Prepare a master mix containing qPCR SYBR Green or TaqMan master mix, forward and reverse primers for MCH (and reference genes), and nuclease-free water.

    • Add diluted cDNA (typically 1-5 µL) to each well of a 96- or 384-well plate.

    • Run all samples, including NTC and -RT controls, in triplicate.

    • Use a standard thermal cycling protocol:

      • Initial Denaturation: 95°C for 2-10 minutes.

      • Cycling (40 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt Curve Analysis (for SYBR Green): Perform a gradual temperature ramp from 60°C to 95°C to check for primer-dimers and ensure product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq or Ct) for each reaction.

    • Calculate the relative expression of MCH using the ΔΔCt method, normalizing to the geometric mean of your validated reference genes.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_qpcr RT-qPCR cluster_analysis Data Analysis Tissue Tissue Dissection (e.g., Hypothalamus) RNA_Ext Total RNA Extraction Tissue->RNA_Ext QC RNA Quality Control (Purity & Integrity) RNA_Ext->QC DNase DNase Treatment QC->DNase cDNA cDNA Synthesis (Reverse Transcription) DNase->cDNA qPCR qPCR Amplification cDNA->qPCR Data Relative Quantification (ΔΔCt Method) qPCR->Data

Caption: Workflow for MCH gene expression quantification.

MCHR1_Signaling cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCHR1 MCHR1 Receptor MCH->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP MAPK MAPK / ERK Activation cAMP->MAPK PLC Phospholipase C (PLC) Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca PKC PKC Activation PLC->PKC Response Cellular Responses (e.g., Gene Transcription) Ca->Response PKC->MAPK MAPK->Response

Caption: MCHR1 receptor signaling pathways.[1][7]

troubleshooting_flowchart start qPCR Experiment Shows Problem check_ntc Check No-Template Control (NTC) start->check_ntc contam Result: Contamination check_ntc->contam Amplification check_pc Check Positive Control (PC) check_ntc->check_pc No Amplification solve_contam Action: Use fresh reagents, decontaminate workspace contam->solve_contam reagent_issue Result: Reagent or Assay Problem check_pc->reagent_issue PC Fails sample_issue Result: Sample Problem check_pc->sample_issue PC Works, Sample Fails check_melt Check Melt Curve & Efficiency check_pc->check_melt PC & Sample Amplify, but results are poor (e.g., high Cq, variable) solve_reagent Action: Check master mix, validate primers, use new enzyme reagent_issue->solve_reagent solve_sample Action: Check RNA integrity, test for inhibitors sample_issue->solve_sample dimers Result: Primer-Dimers or Non-Specific Products check_melt->dimers Multiple Peaks or Low Efficiency ok Result: Good Amplification check_melt->ok Single Peak & Good Efficiency solve_dimers Action: Optimize annealing temp, redesign primers dimers->solve_dimers

Caption: Troubleshooting flowchart for qPCR experiments.

References

Technical Support Center: Optimizing MCH Antibody Specificity for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the specificity of Major Histocompatibility Complex (MCH) antibodies in flow cytometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

I. Troubleshooting Guides

This section provides solutions to specific issues you may encounter when using MCH antibodies for flow cytometry.

Question: I am observing high background or non-specific binding. What are the possible causes and solutions?

Answer:

High background or non-specific staining is a common issue that can obscure your target signal. The following table summarizes potential causes and recommended solutions.

Possible Cause Recommended Solution
Fc Receptor-Mediated Binding Many immune cells, such as B cells, monocytes, and macrophages, express Fc receptors that can non-specifically bind the Fc portion of your primary antibody.[1][2] Solution: Pre-incubate your cells with an Fc blocking reagent.[1][2][3]
Excess Antibody Concentration Using too much antibody increases the likelihood of low-affinity, non-specific binding.[4][5][6] Solution: Titrate your MCH antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[6]
Dead Cells Dead cells have compromised membranes and tend to non-specifically bind antibodies, leading to false positives.[7][8][9] Solution: Use a viability dye to exclude dead cells from your analysis.[7][8][10]
Antibody Aggregates Aggregated antibodies can lead to high background staining. Solution: Centrifuge the antibody solution before use to pellet any aggregates.
Insufficient Washing Inadequate washing can leave unbound antibodies that contribute to background noise. Solution: Ensure sufficient and gentle washing steps after antibody incubation.[5]

Question: My signal for the MCH-positive population is weak or absent. How can I improve it?

Answer:

A weak or absent signal can be due to several factors, from reagent issues to protocol insufficiencies.

Possible Cause Recommended Solution
Suboptimal Antibody Concentration Using too little antibody will result in a weak signal.[6] Solution: Perform an antibody titration to find the saturating concentration.[6][11]
Low Antigen Expression The target MCH molecule may be expressed at low levels on your cells of interest. Solution: Use a brighter fluorochrome-conjugated antibody. Consider using a signal amplification strategy, such as a biotinylated primary antibody followed by a fluorescently labeled streptavidin.
Incorrect Antibody Clone for Haplotype The selected antibody clone may not recognize the specific MCH allotype of your sample.[12][13] Solution: Verify the compatibility of the antibody clone with the known H-2 haplotype (for mice) or HLA type (for humans) of your cells.[12][13]
Improper Antibody Storage or Handling Repeated freeze-thaw cycles or exposure to light can degrade the antibody and its conjugate. Solution: Aliquot antibodies upon receipt and store them as recommended by the manufacturer, protected from light.
Fixation/Permeabilization Issues Some fixation and permeabilization methods can alter the epitope recognized by the MCH antibody.[14] Solution: If intracellular staining is not required, stain for surface MCH before fixation. If intracellular staining is necessary, test different fixation/permeabilization buffers to find one compatible with your antibody.

II. Frequently Asked Questions (FAQs)

Q1: Why is antibody titration crucial for MCH antibody staining?

A1: Antibody titration is the process of determining the optimal antibody concentration for your specific experiment.[6] It is essential for several reasons:

  • Maximizing Signal-to-Noise Ratio: Titration helps identify the concentration that provides the brightest staining of the positive population with the lowest background on the negative population.[4]

  • Minimizing Non-Specific Binding: Using an excessive amount of antibody can lead to non-specific binding to low-affinity sites, increasing background noise.[4][6]

  • Cost-Effectiveness: Often, the optimal antibody concentration is lower than the manufacturer's recommendation, which can save reagents and reduce costs.[6]

Q2: How do I choose the right controls for my MCH flow cytometry experiment?

A2: Appropriate controls are critical for accurate data interpretation. Key controls include:

  • Unstained Cells: To assess autofluorescence.

  • Isotype Controls: To estimate the level of non-specific binding due to the antibody's isotype.[10] However, their use for setting positive gates is debated, and Fluorescence Minus One (FMO) controls are often preferred.[1]

  • Fluorescence Minus One (FMO) Controls: Essential for accurate gating in multicolor panels, FMO controls help to identify the spread of fluorescence from other channels into the channel of interest.

  • Biological Controls: Include cells known to be positive and negative for the MCH molecule of interest to confirm antibody specificity and staining efficacy.[14]

Q3: What is Fc blocking and when should I use it?

A3: Fc blocking is a critical step to prevent non-specific binding of antibodies to Fc receptors present on the surface of many immune cells like macrophages, monocytes, and B cells.[1][2] This non-specific binding can lead to false-positive signals. You should perform an Fc blocking step before adding your fluorochrome-conjugated MCH antibody, especially when working with mixed immune cell populations.[3]

Q4: Can I fix my cells before staining for MCH?

A4: It is generally recommended to stain for surface antigens like MCH before fixation. Fixation can alter the protein conformation and potentially destroy the epitope your antibody recognizes. If you need to fix your cells for downstream applications (e.g., intracellular staining), it is crucial to validate that your MCH antibody still provides adequate staining after fixation.

III. Experimental Protocols

Antibody Titration Protocol

This protocol outlines the steps to determine the optimal concentration of an MCH antibody.

Materials:

  • Cells of interest (positive for the target MCH molecule)

  • Fluorochrome-conjugated MCH antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • 96-well V-bottom plate or flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in cold staining buffer.

  • Create a series of antibody dilutions. For an antibody with a recommended starting concentration, prepare two-fold serial dilutions above and below this concentration. A typical range might be from 2x to 1/16x of the recommended amount.

  • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well or tube.

  • Add the corresponding volume of diluted antibody to each well/tube. Include an unstained control (cells with no antibody).

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Acquire the data on a flow cytometer.

  • Analyze the data by plotting the Stain Index (Separation Index) against the antibody concentration. The optimal concentration is the one that gives the highest Stain Index.

Stain Index Calculation: Stain Index = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)

Fc Receptor Blocking Protocol

This protocol describes how to block Fc receptors to reduce non-specific antibody binding.

Materials:

  • Single-cell suspension

  • Fc blocking reagent (e.g., anti-CD16/32 for mouse cells, or commercial human Fc block)

  • Flow cytometry staining buffer

Procedure:

  • Prepare your cells as a single-cell suspension and wash them with cold staining buffer.

  • Resuspend the cell pellet in staining buffer.

  • Add the Fc blocking reagent at the manufacturer's recommended concentration.

  • Incubate for 10-15 minutes at 4°C.

  • Do not wash the cells. Proceed directly to staining with your fluorochrome-conjugated MCH antibody.

Viability Staining Protocol

This protocol details the use of a fixable viability dye to exclude dead cells.

Materials:

  • Single-cell suspension

  • Fixable viability dye (amine-reactive dyes are compatible with fixation)

  • Protein-free buffer (e.g., PBS)

  • Flow cytometry staining buffer

Procedure:

  • Wash cells once with protein-free buffer (e.g., PBS).

  • Resuspend the cell pellet in 1 mL of the protein-free buffer.

  • Add the viability dye at the predetermined optimal concentration.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells thoroughly with staining buffer to remove any unbound dye.

  • Proceed with Fc blocking and subsequent MCH antibody staining.

IV. Visualizations

Antigen Presentation Pathways

The following diagrams illustrate the classical pathways for MCH class I and MCH class II antigen presentation.

MCH_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Endogenous_Protein Endogenous Protein (e.g., viral, tumor) Proteasome Proteasome Endogenous_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading_Complex Peptide-Loading Complex (PLC) TAP->Peptide_Loading_Complex Peptide Transport MHC_I MHC Class I (α-chain + β2m) MHC_I->Peptide_Loading_Complex Loaded_MHC_I Peptide-Loaded MHC Class I Peptide_Loading_Complex->Loaded_MHC_I Peptide Loading Presented_MHC_I Antigen Presentation to CD8+ T cell Loaded_MHC_I->Presented_MHC_I Transport via Golgi

Caption: MCH Class I Antigen Presentation Pathway.

MCH_Class_II_Pathway cluster_extracellular Extracellular cluster_cell Antigen Presenting Cell (APC) cluster_er_golgi ER & Golgi cluster_miic MIIC Compartment cluster_surface Cell Surface Exogenous_Antigen Exogenous Antigen Endosome Endosome Exogenous_Antigen->Endosome Endocytosis Phagolysosome Phagolysosome Endosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Peptides Peptides Phagolysosome->Peptides Proteolysis Loaded_MHC_II Peptide-Loaded MHC Class II Peptides->Loaded_MHC_II Peptide Exchange (HLA-DM) MHC_II_Ii MHC Class II + Invariant Chain (Ii) MHC_II_CLIP MHC Class II + CLIP MHC_II_Ii->MHC_II_CLIP Ii Degradation MHC_II_CLIP->Loaded_MHC_II Presented_MHC_II Antigen Presentation to CD4+ T cell Loaded_MHC_II->Presented_MHC_II Transport

Caption: MCH Class II Antigen Presentation Pathway.

MCH-TCR Signaling Workflow

This diagram outlines the key steps in troubleshooting MCH antibody specificity.

Troubleshooting_Workflow Start Start: Problem with MCH Staining Check_Signal High Background or Weak/No Signal? Start->Check_Signal High_Background High Background Check_Signal->High_Background High Weak_Signal Weak/No Signal Check_Signal->Weak_Signal Weak/None HB_Action1 HB_Action1 High_Background->HB_Action1 WS_Action1 WS_Action1 Weak_Signal->WS_Action1 HB_Action2 2. Perform Fc Blocking HB_Action3 3. Titrate Antibody HB_Action2->HB_Action3 HB_Result Problem Resolved? HB_Action3->HB_Result End_HB End: Successful Staining HB_Result->End_HB Yes Contact_Support Contact_Support HB_Result->Contact_Support No HB_Action1->HB_Action2 WS_Action2 2. Check Antibody Clone/ Haplotype Compatibility WS_Action3 3. Use Brighter Fluorochrome WS_Action2->WS_Action3 WS_Result Problem Resolved? WS_Action3->WS_Result End_WS End: Successful Staining WS_Result->End_WS Yes WS_Result->Contact_Support No WS_Action1->WS_Action2

Caption: Troubleshooting Workflow for MCH Antibody Staining.

References

Technical Support Center: Navigating Compensatory Mechanisms in MCH-Deficient Animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Melanin-Concentrating Hormone (MCH)-deficient animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the successful execution of your experiments.

Troubleshooting Guides

This section is designed to help you troubleshoot common issues encountered during your research with MCH-deficient animals.

Issue Potential Cause Troubleshooting Steps
Unexpected Hyperphagia in MCHR1-KO Mice This is a known paradoxical effect and is considered a likely compensatory response to the lean phenotype and increased energy expenditure.[1]1. Confirm Genotype: Ensure the hyperphagic animals are indeed MCHR1-KO. 2. Assess Energy Expenditure: Measure energy expenditure using indirect calorimetry to confirm the hypermetabolic state. 3. Control for Developmental Effects: Consider that the hyperphagia might be a developmental aberration due to the lifelong absence of MCHR1 signaling.[1] Acute antagonist administration in wild-type animals may offer a contrasting perspective.
Variability in Body Weight and Adiposity Phenotypes The genetic background of the mouse strain can significantly influence the phenotype of MCH-deficient mice.[1][2]1. Standardize Genetic Background: Ensure that MCH-deficient and wild-type control mice are on the same genetic background (e.g., C57BL/6J or 129/SvEv).[1] 2. Document Strain Information: Clearly report the specific mouse strain used in all publications and internal records. 3. Consider Strain-Specific Mechanisms: Be aware that the mechanisms underlying the lean phenotype can differ between strains (e.g., hyperactivity vs. increased metabolic rate).[1]
Inconsistent Locomotor Activity Measurements Differences in measurement techniques, housing conditions, and the specific MCH-deficient model (MCH-KO vs. MCHR1-KO) can lead to variability.[3]1. Standardize Acclimation Period: Allow mice to acclimate to the activity monitoring cages before recording data. 2. Use Appropriate Controls: Always include age- and sex-matched wild-type littermates as controls. 3. Monitor Circadian Patterns: Analyze activity during both light and dark cycles, as MCH deficiency can alter these patterns.
Lack of Efficacy with MCHR1 Antagonists in vivo This can be due to poor pharmacokinetic properties of the compound, such as low bioavailability or inability to cross the blood-brain barrier.1. Verify Compound Integrity: Confirm the purity and stability of the antagonist. 2. Assess Pharmacokinetics: Perform studies to measure the concentration of the antagonist in plasma and brain tissue over time. 3. Optimize Dosing Regimen: Test different doses and routes of administration to achieve adequate receptor occupancy.

Frequently Asked Questions (FAQs)

Q1: Why are my MCH-deficient mice lean despite having similar or even increased food intake compared to wild-type controls?

A1: The leanness in MCH-deficient mice is primarily a result of increased energy expenditure, which can manifest as hyperactivity and an elevated metabolic rate.[2][4][5] This increased energy output outweighs the caloric intake, leading to a lean phenotype. The hyperphagia observed in some models, particularly MCHR1-KO mice, is thought to be a compensatory mechanism to counteract the high energy expenditure.[1]

Q2: What are the key signaling pathways affected by MCH deficiency?

A2: MCH signals through the MCH receptor 1 (MCHR1), a G protein-coupled receptor. MCHR1 primarily couples to Gαi and Gαq proteins.[6][7] Gαi activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C, resulting in an increase in intracellular calcium. Therefore, MCH deficiency leads to a loss of these signaling events in MCH-responsive neurons.

Q3: How does the phenotype of MCH-KO mice differ from MCHR1-KO mice?

A3: While both models exhibit a lean phenotype, the underlying mechanisms can differ. MCH-KO mice are typically lean due to a combination of hypophagia and increased metabolic rate.[4] In contrast, MCHR1-KO mice are lean primarily due to hyperactivity and altered metabolism, and they often display hyperphagia.[4] These differences may be attributed to the fact that the precursor protein for MCH, pro-MCH (Pmch), also encodes other neuropeptides like NEI and NGE, which are absent in MCH-KO but not MCHR1-KO mice.[4]

Q4: Are there compensatory changes in other neuropeptide systems in MCH-deficient animals?

A4: The absence of MCH signaling can lead to adaptations in other systems that regulate energy balance. For instance, crossing MCH-KO mice with leptin-deficient (ob/ob) mice results in a significant reduction in the body weight of the double knockout animals, driven by a substantial increase in locomotor activity and energy expenditure, despite similar food intake to ob/ob mice.[1] This suggests that the MCH system interacts with other key regulators of metabolism.

Quantitative Data Summary

Table 1: Metabolic Phenotypes of MCH-Deficient Mouse Models

Parameter MCH-KO Mice MCHR1-KO Mice Wild-Type Controls Reference
Body Weight DecreasedDecreasedNormal[5][8]
Fat Mass Significantly ReducedReducedNormal[5]
Food Intake Hypophagic or NormalHyperphagicNormal[1][4][9]
Energy Expenditure IncreasedIncreasedNormal[1][2][5]
Locomotor Activity IncreasedIncreasedNormal[1][4][5]
Plasma Leptin DecreasedDecreasedNormal[3]
Plasma Insulin (B600854) DecreasedDecreasedNormal[9]

Note: The exact values can vary depending on the genetic background, age, and diet of the mice.

Key Experimental Protocols

Protocol 1: Indirect Calorimetry for Measuring Energy Expenditure

Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in MCH-deficient and wild-type mice.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Age- and sex-matched MCH-deficient and wild-type control mice

  • Standard chow diet and water

  • Analytical balance

Methodology:

  • Acclimation: Individually house mice in the metabolic cages for at least 24-48 hours before data collection to allow for acclimation to the new environment.[10]

  • System Calibration: Calibrate the O2 and CO2 sensors according to the manufacturer's instructions before each experiment.[10]

  • Data Collection: Monitor VO2 and VCO2 continuously for at least 24-48 hours to capture both light and dark cycles.[11] Ensure ad libitum access to food and water.

  • Data Analysis:

    • Calculate the Respiratory Exchange Ratio (RER) as the ratio of VCO2 to VO2. An RER close to 1.0 indicates carbohydrate oxidation, while a value close to 0.7 suggests fat oxidation.

    • Calculate energy expenditure (heat production) using the Weir equation: Heat (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].

    • Normalize energy expenditure data to body weight or lean body mass. For more accurate comparisons, analysis of covariance (ANCOVA) with body weight as a covariate is recommended.

Protocol 2: Locomotor Activity Assessment

Objective: To quantify spontaneous physical activity in MCH-deficient and wild-type mice.

Materials:

  • Activity monitoring chambers equipped with infrared beams

  • Age- and sex-matched MCH-deficient and wild-type control mice

  • Standard housing cages for acclimation

Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least one hour before placing them in the activity chambers.

  • Data Recording: Individually place mice in the activity monitoring chambers and record activity for a minimum of 24 hours to assess both diurnal and nocturnal activity patterns.

  • Data Analysis:

    • Quantify total activity counts, ambulatory movements (locomotion), and stereotypic behaviors (e.g., grooming).

    • Analyze the data in discrete time bins (e.g., 30-60 minutes) to visualize circadian rhythms of activity.

    • Compare the activity levels between MCH-deficient and wild-type groups for both the light and dark phases.

Signaling Pathways and Workflows

MCH_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Leads to Experimental_Workflow cluster_0 Animal Model cluster_1 Phenotyping cluster_2 Data Analysis MCH_KO MCH-KO Mice BW Body Weight & Composition MCH_KO->BW FI Food Intake MCH_KO->FI IC Indirect Calorimetry MCH_KO->IC LMA Locomotor Activity MCH_KO->LMA WT Wild-Type Controls WT->BW WT->FI WT->IC WT->LMA Stats Statistical Comparison BW->Stats FI->Stats IC->Stats LMA->Stats Comp Identify Compensatory Mechanisms Stats->Comp

References

Technical Support Center: Optimizing Electrophysiological Recordings from Small MCH Neurons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing whole-cell patch-clamp recordings from small Melanin-Concentrating Hormone (MCH) neurons.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiological recordings from small MCH neurons, offering potential causes and solutions in a question-and-answer format.

Issue 1: Difficulty achieving a high-resistance seal (GΩ seal)

  • Question: I am struggling to form a stable Giga-ohm seal on visually identified MCH neurons. What are the likely causes and how can I troubleshoot this?

  • Answer: Achieving a GΩ seal on small neurons can be challenging. Here are several factors to consider:

    • Pipette-Related Issues:

      • Pipette Resistance: For smaller cells like MCH neurons, a higher pipette resistance is often beneficial for forming a good seal.[1] Pipettes with a resistance of 5-7 MΩ are a good starting point.[2]

      • Pipette Tip Condition: A clean and smooth pipette tip is crucial for a good seal.[3] Fire-polishing the pipette tip can help create a smoother surface.[3] Ensure no debris is attached to the tip by applying positive pressure as you approach the neuron.[2]

      • Pipette Glass: The type of borosilicate glass can influence sealing properties.[4] If you are consistently having trouble, consider trying a different type of glass capillary.

    • Cell and Slice Health:

      • Cell Viability: Ensure the MCH neurons are healthy. Unhealthy or damaged cells will have fragile membranes, making sealing difficult.[5][6]

      • Slice Quality: The overall health of the brain slice is critical. Optimize your slicing protocol to minimize tissue damage.

    • Approach and Sealing Technique:

      • Positive Pressure: Apply gentle positive pressure (30-70 mbar) as you approach the cell to keep the tip clean.[2]

      • Dimple Formation: Upon contact with the cell, a small "dimple" should form on the membrane.[2]

      • Pressure Release: Immediately release the positive pressure upon forming the dimple to allow the membrane to seal around the pipette tip.[2]

      • Gentle Suction: If a seal does not form spontaneously, apply very gentle negative pressure.[3]

Issue 2: Unstable recordings and premature loss of whole-cell configuration

  • Question: My whole-cell recordings from MCH neurons are unstable and I frequently lose the patch after a few minutes. What can I do to improve stability?

  • Answer: Maintaining a stable whole-cell configuration for an extended period is essential for many experiments. Here are some troubleshooting steps:

    • Mechanical Stability:

      • Pipette Drift: Even minor pipette drift can disrupt a patch.[5][7] Ensure your micromanipulator is stable and that there is no tension on the headstage from cables or tubing.[4][5][8]

      • Vibration: Use an anti-vibration table and ensure it is floating correctly to minimize mechanical disturbances.[4]

    • Solution Osmolarity:

      • Internal vs. External Solution: The osmolarity difference between your internal (pipette) and external (ACSF) solutions is critical. A slightly lower osmolarity in the internal solution (e.g., 295-300 mOsm) compared to the external solution (e.g., 320 mOsm) can sometimes improve seal stability.[7] However, for some preparations, matched osmolarity is preferred.[9] It is crucial to measure and adjust the osmolarity of your solutions.[10]

      • Fresh Solutions: Always use fresh, filtered internal solution for your recordings.[7][11]

    • Cell Health and Dialysis:

      • Cellular "Wash-out": In the whole-cell configuration, the contents of the cell are dialyzed by the pipette solution.[3] This can lead to the loss of essential intracellular components and recording instability. Including ATP and GTP in your internal solution can help maintain cell health for longer recordings.[7]

      • Perforated Patch: For very long recordings where dialysis is a concern, consider using the perforated patch technique.[12] This method uses antibiotics like nystatin (B1677061) or gramicidin (B1672133) to create small pores in the membrane patch, allowing electrical access without extensive dialysis of cellular contents.[12]

Issue 3: High electrical noise in recordings

  • Question: I am observing significant 50/60 Hz noise in my recordings, which is obscuring the small signals from MCH neurons. How can I reduce this noise?

  • Answer: Electrical noise is a common problem in electrophysiology. A systematic approach is often required to identify and eliminate the source of the noise.[13]

    • Grounding:

      • Single Ground Point: Ensure all equipment in your setup is connected to a single, common ground point to avoid ground loops.[14]

      • Grounding Wires: Check that all grounding wires are secure and clean.[13]

    • Shielding:

      • Faraday Cage: Your setup should be enclosed in a Faraday cage to shield it from external electrical noise.[13]

      • Noise Sources: Identify and remove or shield potential sources of noise within the Faraday cage, such as light sources, cameras, and perfusion systems.[13] You can do this by systematically turning off each piece of equipment to see if the noise level decreases.[13]

    • Pipette and Bath:

      • Pipette Capacitance: Lowering the level of the bath solution to minimize the immersion of the pipette can reduce pipette capacitance and associated noise.[13]

      • Seal Resistance: A tight GΩ seal is crucial for low-noise recordings.[13][15]

Frequently Asked Questions (FAQs)

Q1: What are the typical electrophysiological properties of MCH neurons?

A1: MCH neurons have distinct electrophysiological properties. Their resting membrane potential is typically between -62 mV and -50 mV.[16] They have a relatively high membrane resistance, around 400-500 MΩ in slices and 700-1000 MΩ in culture, and a membrane capacitance of approximately 71 pF.[16] Unlike neighboring orexin (B13118510) neurons, MCH neurons are generally silent at rest and lack an H-current.[17]

Q2: What is the recommended pipette resistance for recording from small MCH neurons?

A2: For small neurons, it is generally easier to achieve a good seal with higher resistance electrodes.[1] A pipette resistance in the range of 5-7 MΩ is a good starting point for MCH neurons.[2] However, the optimal resistance may vary depending on your specific experimental conditions and the age of the animal.[17][18]

Q3: My recorded action potentials have a very small amplitude. What could be the cause?

A3: Small action potential amplitudes can result from several factors:

  • High Access Resistance: A high series resistance between the pipette and the cell interior can act as a low-pass filter, reducing the peak of the action potential.[19] Ensure your access resistance is as low as possible (ideally < 20 MΩ) and stable.[2]

  • Sodium Channel Inactivation: If the neuron's resting membrane potential is too depolarized, a significant fraction of voltage-gated sodium channels may be in an inactivated state, leading to smaller action potentials.[19]

  • Cell Health: An unhealthy neuron will not be able to generate robust action potentials.

Q4: Should I use voltage-clamp or current-clamp for my experiments on MCH neurons?

A4: The choice between voltage-clamp and current-clamp depends on your research question.

  • Voltage-Clamp: This configuration is used to study ionic currents by holding the membrane potential constant.[20] It is ideal for investigating the properties of specific ion channels or synaptic currents.

  • Current-Clamp: This configuration is used to study changes in the membrane potential, including action potentials.[20] It is suitable for investigating neuronal excitability and firing patterns.

Data Summary

The following table summarizes key quantitative data for electrophysiological recordings from MCH neurons, compiled from the cited literature.

ParameterTypical ValueSource
Resting Membrane Potential -62 mV to -50 mV[16]
Membrane Resistance (Slices) 400-500 MΩ[16]
Membrane Resistance (Culture) 700-1000 MΩ[16]
Membrane Capacitance ~71 pF[16]
Recommended Pipette Resistance 5-7 MΩ[1][2]
Acceptable Access Resistance < 20 MΩ[2]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from MCH Neurons in Acute Hypothalamic Slices

This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.

  • Slice Preparation:

    • Anesthetize and decapitate the animal in accordance with institutional guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Prepare coronal slices (e.g., 250 µm thick) of the hypothalamus containing the lateral hypothalamic area using a vibratome.

    • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

  • Solutions:

    • aCSF (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.[10][20]

    • Internal (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to be slightly lower than the aCSF.[7][11] Filter the solution (0.22 µm filter) before use.[2]

  • Recording Procedure:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

    • Visually identify MCH neurons using appropriate microscopy (e.g., DIC or fluorescence if using a transgenic model).

    • Pull glass pipettes to a resistance of 5-7 MΩ when filled with internal solution.[2]

    • Approach the target neuron with the pipette while applying gentle positive pressure.[2]

    • Form a GΩ seal by releasing the positive pressure upon contact and applying gentle suction if necessary.[3]

    • Rupture the membrane patch with a brief pulse of negative pressure to achieve the whole-cell configuration.[2]

    • Allow the cell to stabilize for a few minutes before starting your recording protocol.[2]

    • Monitor access resistance throughout the experiment and discard the recording if it changes significantly (>15-20%).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis slice_prep Slice Preparation find_cell Identify MCH Neuron slice_prep->find_cell solution_prep Solution Preparation solution_prep->find_cell pipette_pull Pipette Pulling pipette_pull->find_cell approach_cell Approach Neuron find_cell->approach_cell form_seal Form GΩ Seal approach_cell->form_seal go_whole_cell Establish Whole-Cell form_seal->go_whole_cell record_data Data Acquisition go_whole_cell->record_data data_analysis Analyze Data record_data->data_analysis

Caption: Workflow for whole-cell patch-clamp recording from MCH neurons.

signaling_pathway ligand Neurotransmitter (e.g., Glutamate) receptor Receptor (e.g., AMPA/NMDA) ligand->receptor ion_channel Ion Channel Opening receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization ap Action Potential Firing depolarization->ap ca_influx Ca2+ Influx ap->ca_influx downstream Downstream Signaling ca_influx->downstream

Caption: A generic signaling pathway leading to MCH neuron activation.

References

Validation & Comparative

MCH Function in Obesity: A Comparative Analysis of Mouse and Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of melanin-concentrating hormone (MCH) function in different preclinical models is critical for advancing the science of obesity and metabolic disease. This guide provides an objective comparison of MCH's role in widely-used mouse and rat models of obesity, supported by experimental data, detailed protocols, and pathway visualizations.

Melanin-concentrating hormone (MCH), a cyclic 19-amino acid neuropeptide primarily expressed in the lateral hypothalamus, is a key regulator of energy homeostasis. Its potent orexigenic (appetite-stimulating) effects have made it a significant target for the development of anti-obesity therapeutics. Extensive research in both mouse and rat models has elucidated the multifaceted role of the MCH system in modulating food intake, body weight, and metabolism. However, important species-specific differences exist, which can have significant implications for the translation of preclinical findings.

Comparative Efficacy of MCH Modulation in Rodent Models

The function of MCH has been extensively interrogated through genetic manipulation (knockout and overexpression) and pharmacological interventions (agonist and antagonist administration). The following tables summarize the quantitative outcomes of these studies in both mouse and rat models of obesity.

Genetic Models: MCH Knockout and Overexpression
Genetic Modification Species/Strain Phenotype Key Quantitative Findings Reference
MCH Knockout (MCH-KO) Mouse (Mixed background)Lean, resistant to diet-induced obesityDecreased body weight, lower food intake, and increased energy expenditure.[1]
Mouse (C57BL/6)Lean, resistant to diet-induced obesityIncreased activity and energy expenditure.[1] The lean phenotype persists for at least 19 months with improved glucose homeostasis.[1][1]
Mouse (129/SvEv)LeanHyperphagic with increased energy expenditure accounting for leanness.[1]
MCH Overexpression (MCH-OE) Mouse (FVB background, high-fat diet)Moderate obesity, insulin (B600854) resistance~2-fold increase in MCH expression led to a 10% increase in food intake and a 12% increase in body weight at 13 weeks.[2][2]
Mouse (C57BL/6J background, standard diet)ObesityIncreased body weight.[2][2]
Pharmacological Models: MCH Administration and MCHR1 Antagonism
Pharmacological Intervention Species/Strain Route of Administration Key Quantitative Findings Reference
Chronic MCH Infusion Mouse (C57BL/6J, moderately high-fat diet)Intracerebroventricular (ICV)Increased cumulative food intake and body weight gain.[1][1]
Rat (Moderately high-fat diet)ICVIncreased cumulative food intake and body weight gain by 38% compared to a control group.[1][1]
MCHR1 Agonist (Compound A) Rat (Sprague-Dawley)ICV (14-day continuous infusion)+23% increase in food intake and +38% increase in body weight gain compared to controls.[3][3]
MCHR1 Antagonist (SNAP-7491) Rat (Diet-induced obese)Daily administration26% reduction in body weight after 4 weeks of treatment.[1][1]
MCHR1 Antagonist (Peptidic) RatICV (14-day infusion)16% reduction in food intake and 35% reduction in body weight gain.[1][1]
MCHR1 Antagonist Mouse (Diet-induced obese)Chronic infusion (4 weeks)Completely prevented body weight increase on a high-fat diet, decreased adiposity, and improved hepatosteatosis.[1]

MCH Signaling Pathway

The physiological effects of MCH are mediated through its interaction with G protein-coupled receptors. While humans and some other mammals express two MCH receptors (MCHR1 and MCHR2), rodents possess only MCHR1.[1][4] Activation of MCHR1 by MCH initiates a cascade of intracellular signaling events.

MCH_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 binds to G_protein Gαi/o/q MCHR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC stimulates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Gαi/o) ERK ERK Phosphorylation G_protein->ERK leads to PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 leads to PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Orexigenic Effects Energy Homeostasis Ca2->Physiological_Effects PKC->Physiological_Effects cAMP->Physiological_Effects ERK->Physiological_Effects

Caption: MCH signaling through MCHR1 activates multiple G proteins, leading to diverse downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Chronic Intracerebroventricular (ICV) Cannulation and Infusion

This protocol describes a common method for delivering substances directly into the brain of rodents to study their central effects.

  • Animal Preparation: Male C57BL/6J mice or Sprague-Dawley rats are individually housed and acclimated to the vivarium for at least one week prior to surgery.

  • Anesthesia and Stereotaxic Surgery: Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane). The head is shaved and secured in a stereotaxic frame. A midline incision is made to expose the skull.

  • Cannula Implantation: A guide cannula is implanted into a lateral cerebral ventricle using predetermined stereotaxic coordinates. The cannula is secured to the skull with dental cement and jeweler's screws.

  • Post-Operative Care: Animals receive post-operative analgesics and are allowed to recover for at least one week. Cannula placement is verified by a dipsogenic response to a microinjection of angiotensin II.

  • Chronic Infusion: An osmotic minipump is connected to the internal cannula via tubing and implanted subcutaneously on the back of the animal. The pump delivers a continuous infusion of MCH or an MCHR1 antagonist at a specified dose and duration.

  • Data Collection: Body weight and food intake are measured daily. At the end of the study, animals are euthanized, and tissues are collected for further analysis.

Diet-Induced Obesity (DIO) Model

This model is used to mimic human obesity resulting from the consumption of a high-fat diet.

  • Animal Selection: Young adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are selected for their propensity to gain weight on a high-fat diet.

  • Dietary Regimen: Animals are randomly assigned to a control group receiving a standard chow diet or a DIO group receiving a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks.

  • Monitoring: Body weight and food intake are monitored regularly. Glucose tolerance and insulin sensitivity can be assessed at baseline and at the end of the dietary intervention.

  • Pharmacological Testing: Once obesity is established, animals can be used for acute or chronic studies with MCHR1 antagonists to evaluate their anti-obesity efficacy.

Experimental Workflow for a Preclinical MCHR1 Antagonist Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel MCHR1 antagonist in a diet-induced obesity model.

Experimental_Workflow start Start: Select Rodent Model (Mouse or Rat) diet_induction Diet-Induced Obesity (DIO) Induction (8-12 weeks) start->diet_induction baseline Baseline Measurements (Body Weight, Food Intake, Glucose Tolerance) diet_induction->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Treatment with MCHR1 Antagonist or Vehicle randomization->treatment monitoring Daily Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Measurements (Body Composition, Plasma Metabolites, Gene Expression) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis conclusion Conclusion on Efficacy of MCHR1 Antagonist analysis->conclusion

Caption: A typical workflow for preclinical evaluation of an MCHR1 antagonist in a DIO model.

Conclusion

Both mouse and rat models have been instrumental in defining the role of MCH in obesity. Mouse models, with the availability of sophisticated genetic tools, have been crucial for dissecting the fundamental mechanisms of MCH action.[1] Rat models, often used in pharmacological and physiological studies, have provided valuable data on the effects of MCH and its antagonists on feeding behavior and body weight regulation.[1][3] While both species show a robust orexigenic response to central MCH administration and weight reduction with MCHR1 antagonism, subtle differences in metabolic responses and the magnitude of effects can be observed. A thorough understanding of these species-specific characteristics is essential for the successful design and interpretation of preclinical studies aimed at developing novel anti-obesity therapies targeting the MCH system.

References

Validating MCH Receptor Antagonist Specificity In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCHR1), is a significant target in the development of therapeutics for obesity, anxiety, and depression.[1][2] Validating the specificity of MCHR1 antagonists is a critical step in preclinical drug development to ensure on-target effects and minimize off-target liabilities. This guide provides a comparative overview of common in vitro methods used to assess the specificity of MCH receptor antagonists, supported by experimental data for representative compounds.

Comparative Analysis of MCH Receptor Antagonists

The following table summarizes the in vitro performance of several well-characterized MCHR1 antagonists. These compounds have been extensively studied and serve as valuable benchmarks for new chemical entities.

CompoundTarget ReceptorBinding Affinity (IC50/pIC50/Ki)Functional Activity (IC50/pA2)Cell LineReference(s)
GW-803430 MCH R1pIC50: 9.3, IC50: ~13 nM[3][4], IC50: 9.3 nM--[3][4]
T-226296 Human MCH R1 (SLC-1)IC50: 5.5 ± 0.12 nM[5]cAMP inhibition: IC50 = 160 nM, Ca2+ increase inhibition: IC50 ≈ 100 nM, Arachidonic acid release inhibition: pA2 = 7.5[6]CHO cells expressing human SLC-1[5][6][5][6]
T-226296 Rat MCH R1 (SLC-1)IC50: 8.6 ± 0.32 nM[5]--[5]
SNAP-7941 Human MCH1-RKb: 0.57 nM (from pA2 of 9.24)[7]Phosphoinositide accumulation inhibition[7]COS-7 cells expressing human MCH1-R[7][7]
TPI 1361-17 Rat MCH1 receptorDisplaced [125I] MCH binding[8][9]Ca2+ mobilization inhibition: IC50 = 6.1 nM[8][9]-[8][9]
MQ1 Human MCH1 receptorIC50: 2.2 nM ([125I]-MCH-(4-19) binding)[10]cAMP assay: EC50 = 1.6 nM, β-arrestin recruitment: IC50 = 1.7 nM[10]Cells stably expressing human MCH1 receptor[10][10]

Key In Vitro Assays for Specificity Validation

A robust in vitro validation strategy for MCH receptor antagonists typically involves a combination of binding and functional assays to determine a compound's affinity, potency, and mechanism of action at the target receptor.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from the MCH receptor, providing a measure of its binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay [11][12][13]

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCH-1 receptor (e.g., CHO or HEK-293 cells).[11][12]

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).[11]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test antagonist.[11]

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a predetermined time (e.g., 60-120 minutes) at room temperature.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[11]

Functional Assays

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or allosteric modulator. The MCH receptor primarily signals through Gαi and Gαq proteins.[13][14]

This assay measures the ability of an antagonist to block the MCH-induced inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

Experimental Protocol: cAMP Functional Assay [11][13]

  • Cell Culture: Plate CHO or HEK-293 cells stably expressing the human MCH-1 receptor in a suitable multi-well plate.[11]

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the MCH-1 antagonist.[11]

  • Stimulation: Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator).[5][11]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Determine the IC50 value of the antagonist for the reversal of MCH-mediated inhibition of cAMP accumulation.

This assay assesses the antagonist's ability to block the MCH-induced increase in intracellular calcium, a result of Gαq pathway activation.[13]

Experimental Protocol: Intracellular Calcium Mobilization Assay [11]

  • Cell Preparation: Load MCH-1R expressing cells (e.g., CHO or HEK-293) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[11]

  • Antagonist Addition: Add varying concentrations of the MCH-1 antagonist to the cells.[11]

  • MCH Stimulation: After a short incubation, stimulate the cells with a fixed concentration of MCH.[11]

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.[11]

  • Data Analysis: Calculate the IC50 of the antagonist in blocking the MCH-induced calcium signal.[11]

This assay quantifies the ability of an antagonist to inhibit the MCH-induced recruitment of β-arrestin to the MCH-1 receptor, a key event in receptor desensitization and internalization.[10]

Experimental Protocol: β-Arrestin Recruitment Assay [10][11]

  • Cell Line: Utilize an engineered cell line that expresses the MCH-1 receptor and β-arrestin fused to complementary enzyme fragments (e.g., PathHunter β-arrestin assay).[10][11]

  • Antagonist Incubation: Treat the cells with a range of concentrations of the test antagonist.[11]

  • Agonist Challenge: Stimulate the cells with a fixed concentration of MCH.[11]

  • Detection: Measure the enzyme fragment complementation signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Determine the IC50 value of the antagonist for the inhibition of MCH-induced β-arrestin recruitment.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows involved in MCH receptor antagonist validation.

MCH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_G_proteins G Proteins MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates Arrestin β-Arrestin MCHR1->Arrestin Recruits MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Intracellular Ca²⁺ PLC->Ca Internalization Receptor Internalization Arrestin->Internalization Antagonist_Validation_Workflow Start Start: Test Compound BindingAssay Radioligand Binding Assay (Determine Ki) Start->BindingAssay FunctionalAssays Functional Assays BindingAssay->FunctionalAssays cAMPAssay cAMP Assay (Gαi pathway) FunctionalAssays->cAMPAssay CaAssay Calcium Assay (Gαq pathway) FunctionalAssays->CaAssay ArrestinAssay β-Arrestin Assay FunctionalAssays->ArrestinAssay DataAnalysis Data Analysis: Determine IC50/pA2 cAMPAssay->DataAnalysis CaAssay->DataAnalysis ArrestinAssay->DataAnalysis Conclusion Conclusion: Antagonist Specificity and Potency Profile DataAnalysis->Conclusion Competitive_Binding_Assay cluster_binding Binding Competition Receptor MCHR1 Radioligand Radioligand Radioligand->Receptor Binds Antagonist Antagonist Antagonist->Receptor Competes

References

functional differences between human MCHR1 and MCHR2

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Functional Differences Between Human MCHR1 and MCHR2 for Researchers and Drug Development Professionals.

Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating energy homeostasis, mood, and other physiological functions.[1] It exerts its effects through two identified G protein-coupled receptors (GPCRs): Melanin-Concentrating Hormone Receptor 1 (MCHR1) and Melanin-Concentrating Hormone Receptor 2 (MCHR2).[1][2] While MCHR1 is found in all vertebrates, the expression of MCHR2 is restricted to higher-order mammals, including humans, but is absent in rodents.[3][4] This guide provides a detailed comparison of the , supported by experimental data, to aid researchers and professionals in drug development.

Key Functional Differences

While both receptors bind the endogenous ligand MCH, they exhibit significant differences in their genetic structure, signaling mechanisms, and physiological roles. These distinctions are critical for understanding the MCH system's complexity and for the targeted design of therapeutic agents.

Genetic and Structural Differences

MCHR1 and MCHR2 have distinct genetic makeups and relatively low protein sequence similarity. The coding region of the MCHR1 gene is intronless, whereas the MCHR2 gene contains multiple exons.[5][6] The amino acid sequence identity between the two receptors is only about 38%.[3] This divergence is reflected in their chromosomal locations, with MCHR1 mapped to 22q13.3 and MCHR2 to 6q21.[5][6]

Ligand Binding and Affinity

Despite their structural divergence, both MCHR1 and MCHR2 bind to MCH with comparably high, nanomolar affinity.[3][5] However, cryo-electron microscopy has revealed subtle differences in their ligand-binding pockets.[2] For instance, specific residues within MCHR2's binding pocket form more extensive interactions with a critical arginine (R11) on the MCH peptide compared to MCHR1.[7][8]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters differentiating MCHR1 and MCHR2.

Table 1: General and Genetic Characteristics

FeatureMCHR1MCHR2
Amino Acid Identity -~38%[3]
Chromosomal Locus 22q13.3[5][6]6q21[5][6]
Gene Structure Intronless (coding region)[5][6]Multiple exons[5][6]
Species Expression All vertebrates[3]Higher-order mammals (primates, dogs, etc.); absent in rodents[3][9]

Table 2: Ligand Binding and Functional Parameters

ParameterMCHR1MCHR2
Endogenous Ligand Melanin-Concentrating Hormone (MCH)Melanin-Concentrating Hormone (MCH)
Binding Affinity (Kd for MCH) ~1-3.1 nM[3][5]~9.6 nM[5]
G Protein Coupling Gαi/o, Gαq[2][3][10]Gαq (exclusively)[2][6][9]
Primary Downstream Effect ↓ cAMP, ↑ Intracellular Ca²⁺[3][11]↑ Intracellular Ca²⁺[3][10][11]

Signaling Pathways

A primary functional distinction lies in their signal transduction cascades. MCHR1 is promiscuous in its G protein coupling, interacting with both Gαi/o and Gαq proteins.[3][12] Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[10] Conversely, coupling to Gαq stimulates phospholipase C, resulting in increased intracellular calcium levels.[10]

In stark contrast, MCHR2 couples exclusively to Gαq.[2][6][9] Consequently, its activation leads only to an increase in intracellular calcium and does not affect cAMP levels.[10][11] This difference in G protein coupling suggests that the two receptors may mediate distinct, or even opposing, cellular responses to MCH.[5][6]

MCHR_Signaling_Pathways cluster_MCHR1 MCHR1 Signaling cluster_MCHR2 MCHR2 Signaling MCH1 MCH R1 MCHR1 MCH1->R1 Gi Gαi/o R1->Gi Gq1 Gαq R1->Gq1 AC Adenylyl Cyclase Gi->AC PLC1 Phospholipase C Gq1->PLC1 cAMP ↓ cAMP AC->cAMP Ca1 ↑ Intracellular Ca²⁺ PLC1->Ca1 MCH2 MCH R2 MCHR2 MCH2->R2 Gq2 Gαq R2->Gq2 PLC2 Phospholipase C Gq2->PLC2 Ca2 ↑ Intracellular Ca²⁺ PLC2->Ca2

Caption: MCHR1 and MCHR2 signaling pathways.

Tissue Distribution and Physiological Roles

Both MCHR1 and MCHR2 are expressed throughout the human brain, with considerable overlap in regions like the cerebral cortex, hippocampus, amygdala, and striatum.[3][5][9] MCHR1, however, generally shows a wider and more abundant distribution pattern.[3] Peripheral expression of MCHR2 has also been noted in tissues such as the intestine and adipose tissue.[3]

The physiological role of MCHR1 in promoting food intake and regulating energy balance is well-established from extensive studies in rodents (which naturally lack MCHR2).[3][13] Knockout mice lacking MCHR1 are lean, resistant to diet-induced obesity, and exhibit hyperactivity.[3][13]

The function of MCHR2 is less defined. However, a transgenic mouse model engineered to co-express human MCHR2 in MCHR1-containing neurons provided significant insights.[9] These mice showed reduced food intake and were resistant to diet-induced obesity when fed a high-fat diet, suggesting that MCHR2 activation may oppose the orexigenic (appetite-stimulating) effects mediated by MCHR1.[4][9]

Experimental Protocols

Characterizing the functional differences between MCHR1 and MCHR2 relies on standardized in vitro assays.

Radioligand Binding Assay

This assay quantifies the binding affinity (Kd or Ki) of ligands to the receptors.

  • Objective: To determine the affinity of MCH for MCHR1 and MCHR2.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from HEK293 or CHO cells stably expressing either human MCHR1 or MCHR2.[5][14]

    • Assay Setup: A constant concentration of radiolabeled MCH (e.g., [¹²⁵I]-MCH) is incubated with the cell membranes in the presence of varying concentrations of unlabeled ("cold") MCH.[5][14][15]

    • Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 90 minutes at room temperature).[14][15]

    • Filtration: The mixture is rapidly filtered through a filter plate to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.[14][15]

    • Quantification: Radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Competition binding curves are generated to calculate the IC₅₀, which is then used to determine the inhibition constant (Ki).[14]

Functional Assays (Second Messenger Detection)

These assays measure the downstream consequences of receptor activation.

  • Objective: To measure Gαq-mediated calcium mobilization and Gαi-mediated cAMP inhibition.

  • Methodology (Calcium Mobilization - Gαq):

    • Cell Plating: HEK293 or CHO cells expressing MCHR1 or MCHR2 are plated in a 96-well plate.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Test compounds (agonists or antagonists) are added.

    • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader). MCH stimulation of MCHR1 or MCHR2 results in a transient increase in fluorescence.[10]

  • Methodology (cAMP Inhibition - Gαi):

    • Cell Plating: CHO or HEK293 cells expressing MCHR1 are plated.

    • Compound Addition: Test compounds are added.

    • Stimulation: Cells are stimulated with an agent that increases cAMP levels, such as forskolin, in the presence of an MCH agonist.[16]

    • Detection: Intracellular cAMP levels are measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF).[16] Activation of MCHR1's Gαi pathway will inhibit the forskolin-induced cAMP production.[10]

Experimental_Workflow cluster_Cloning Vector Construction & Transfection cluster_Assays Functional Comparison cluster_Analysis Data Analysis DNA MCHR1 or MCHR2 cDNA Vector Expression Vector DNA->Vector Cells Host Cells (e.g., HEK293) Vector->Cells Transfection Stable Transfection Cells->Transfection Binding Radioligand Binding Assay (Determine Affinity) Transfection->Binding Calcium Calcium Mobilization Assay (Gq Signaling) Transfection->Calcium cAMP cAMP Inhibition Assay (Gi Signaling) Transfection->cAMP Kd Calculate Kd / Ki Binding->Kd EC50 Calculate EC50 / IC50 Calcium->EC50 cAMP->EC50 Comparison Compare Receptor Profiles Kd->Comparison EC50->Comparison

Caption: Workflow for comparing MCHR1 and MCHR2 function.

Conclusion

Human MCHR1 and MCHR2, despite sharing a common endogenous ligand, are functionally distinct receptors. The most critical difference is their G protein coupling profile, with MCHR1 signaling through both Gαi/o and Gαq, while MCHR2 is restricted to Gαq. This divergence results in different downstream effects and likely underpins distinct physiological roles, particularly in the regulation of energy balance where MCHR2 may counteract MCHR1's orexigenic signals. For drug development professionals, this functional dichotomy implies that MCHR1-selective antagonists, widely pursued for obesity, may have different outcomes in humans (who possess MCHR2) compared to preclinical rodent models. A thorough understanding of these differences is paramount for the design of next-generation therapeutics targeting the MCH system.

References

A Researcher's Guide to Cross-Reactivity of Human MCH Antibodies with Rodent MCH

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in neurological and metabolic research, the melanin-concentrating hormone (MCH) system is a critical target of investigation. Often, studies require the use of animal models, making the cross-reactivity of antibodies between human, mouse, and rat MCH a pivotal consideration for the success and validity of immunoassays. This guide provides a comparative overview of commercially available antibodies and ELISA kits, focusing on their documented cross-reactivity with human, mouse, and rat MCH.

Antibody and ELISA Kit Comparison

The following tables summarize the key features of selected human MCH antibodies and an ELISA kit that have been validated for cross-reactivity with mouse and rat MCH. The data is compiled from publicly available product datasheets.

Table 1: Comparison of Human MCH Antibodies with Cross-Reactivity in Mouse and Rat

FeatureAbcam ab274415[1]Sigma-Aldrich M8440
Product Name Anti-MCH antibody [EPR23778-94]Anti-MCH antibody produced in rabbit
Host Species RabbitRabbit
Clonality MonoclonalPolyclonal
Immunogen ProprietarySynthetic peptide corresponding to human MCH
Species Reactivity Human, Mouse, RatHuman (predicted based on immunogen sequence identity with mouse and rat)
Validated Applications Immunohistochemistry (Paraffin-embedded & Frozen)Radioimmunoassay (RIA), Immunohistochemistry, Immunoblotting
Application Notes IHC-P (Human, Rat, Mouse): 1/2000 dilution. IHC-Fr (Rat, Mouse): 1/500 dilution.[1]RIA: 1:30000 working dilution. IHC (Mouse): 1:200 working dilution. Immunoblotting (T cell extracts): 5.7 µg/ml.

Table 2: Performance of a Cross-Reactive Human, Mouse, and Rat MCH ELISA Kit

FeatureRayBiotech EIA-MCH-1[2]
Product Name MCH ELISA Kit
Assay Type Competitive Enzyme Immunoassay
Species Reactivity Human, Mouse, Rat
Sensitivity 0.3 ng/ml
Detection Range 0.016 - 10 ng/ml
Recommended Sample Dilutions (Serum/Plasma) Human: 4X, Mouse: 2X, Rat: 2X
Principle Competition between biotinylated MCH and endogenous MCH for binding to an anti-MCH antibody.[2]

Experimental Workflow and Signaling Pathway Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for assessing antibody cross-reactivity and a simplified representation of the MCH signaling pathway.

G cluster_prep Sample Preparation cluster_assay Immunoassay cluster_detection Detection & Analysis Human_Tissue Human Tissue/Cell Lysate Assay Perform Immunoassay (e.g., Western Blot, IHC, ELISA) Human_Tissue->Assay Mouse_Tissue Mouse Tissue/Cell Lysate Mouse_Tissue->Assay Rat_Tissue Rat Tissue/Cell Lysate Rat_Tissue->Assay Detect Signal Detection Assay->Detect Analyze Comparative Analysis of Signal Intensity Detect->Analyze MCH_Signaling MCH MCH Peptide MCHR1 MCHR1 Receptor (GPCR) MCH->MCHR1 G_protein Gαi/o & Gαq/11 MCHR1->G_protein AC Adenylate Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Downstream Downstream Cellular Responses (e.g., neuronal excitability, appetite regulation) cAMP->Downstream Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Ca_release->Downstream

References

A Comparative Guide to Central vs. Peripheral Melanin-Concentrating Hormone (MCH) Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological effects of centrally versus peripherally administered Melanin-Concentrating Hormone (MCH), a neuropeptide pivotal in the regulation of energy homeostasis and metabolism. The information presented is supported by experimental data to aid in the design and interpretation of studies in metabolic and neuroscience research.

At a Glance: Central vs. Peripheral MCH Effects

FeatureCentral Administration (Intracerebroventricular)Peripheral Administration (Intraperitoneal)
Primary Site of Action Central Nervous System (Hypothalamus)Peripheral Tissues (e.g., Adipose Tissue, Liver, Pancreas)
Effect on Food Intake Orexigenic (Increases food intake)[1][2][3][4][5]Likely involved in appetite regulation, though direct effects of MCH are less studied than antagonists.[6]
Effect on Body Weight Promotes weight gain and obesity, especially with a high-fat diet.[1][2][3][7]MCH receptor antagonists reduce body weight, suggesting a role for peripheral MCH in weight regulation.[6][8]
Metabolic Effects Modulates hepatic lipid metabolism (via parasympathetic nervous system) and adipose tissue lipid storage (via sympathetic nervous system), can induce insulin (B600854) resistance.[3][5][8][9]MCH receptors are present in metabolic organs, suggesting direct peripheral metabolic roles. MCH may have direct effects on beta cells.[8]
Behavioral Effects Influences emotionality, arousal, and motivated behaviors.[10]Less characterized, though systemic administration of some neuropeptides can affect behavior.
Blood-Brain Barrier Bypasses the blood-brain barrier for direct CNS effects.MCH is generally considered unable to cross the blood-brain barrier.[1]

Quantitative Data Comparison

The following tables summarize quantitative data from key studies investigating the effects of central and peripheral MCH administration in rodent models.

Table 1: Effects of Central MCH Administration on Body Weight and Food Intake
SpeciesAdministration ProtocolDietDurationBody Weight Change (vs. Vehicle)Cumulative Food Intake Change (vs. Vehicle)Reference
MiceChronic ICV infusion (10 µ g/day )Regular14 days+2.48 gNot statistically significant[2][7]
MiceChronic ICV infusion (10 µ g/day )Moderately High-Fat14 days+4.88 gSignificantly increased[2][7]
RatsChronic ICV infusionModerately High-Fat12 days~+38%Increased[8]
C57BL/6J MiceDaily ICV injection (5 µ g/day )N/A5 daysSignificant increaseSignificant increase[6]
ob/ob MiceDaily ICV injection (5 µ g/day )N/A5 daysSignificant increaseSignificant increase[6]
Table 2: Effects of Peripheral MCH Receptor Antagonist Administration

| Species | Compound | Administration Protocol | Effect on Food Intake | Effect on Body Weight | Reference | |---|---|---|---|---| | Zucker fa/fa Rats | S38151 (MCHR1 antagonist) | Single IP injection (30 mg/kg) | Complete inhibition within 1 hour | N/A |[6] | | ob/ob Mice | S38151 (MCHR1 antagonist) | Daily IP injection (10 and 30 mg/kg) | Limited body weight gain | Limited body weight gain |[6] | | Diet-Induced Obese Mice | S38151 (MCHR1 antagonist) | Daily IP injection (10 and 30 mg/kg) | Limited body weight gain | Limited body weight gain |[6] | | DIO Rats | SNAP-7491 (MCHR1 antagonist) | Daily administration | Reduced | Reduced by 26% after 4 weeks |[8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for central and peripheral MCH administration.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and MCH Infusion in Mice

Objective: To deliver MCH directly into the central nervous system to study its effects on metabolism and behavior.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Melanin-Concentrating Hormone (MCH) peptide

  • Artificial cerebrospinal fluid (aCSF) as vehicle

  • Osmotic minipumps and tubing

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame. Shave and clean the surgical area on the scalp.

  • Cannula Implantation: Make a midline incision to expose the skull. Using predetermined coordinates relative to bregma (e.g., for the lateral ventricle: AP -0.3 mm, ML ±1.0 mm, DV -2.5 mm), drill a small hole in the skull.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week post-surgery.

  • MCH Infusion: For chronic administration, connect the implanted cannula to an osmotic minipump filled with MCH dissolved in aCSF via tubing. The minipump is typically implanted subcutaneously on the back of the animal. For acute injections, a Hamilton syringe is used to deliver a specific volume of MCH solution.[11][12][13]

Protocol 2: Intraperitoneal (IP) MCH Administration in Rats

Objective: To investigate the peripheral effects of MCH.

Materials:

  • Melanin-Concentrating Hormone (MCH) peptide

  • Sterile saline (0.9% NaCl) as vehicle

  • Syringes (1 mL)

  • Needles (23-25 gauge)

Procedure:

  • Preparation of MCH Solution: Dissolve the MCH peptide in sterile saline to the desired concentration. Ensure the solution is sterile, for example, by passing it through a 0.22 µm filter.

  • Animal Restraint: Restrain the rat securely. For a two-person technique, one person restrains the animal while the other performs the injection. The rat should be held in a head-down position to allow abdominal organs to shift away from the injection site.[14]

  • Injection: Identify the lower right quadrant of the abdomen. Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered the bladder or intestines.

  • Inject the MCH solution slowly.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.[14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in MCH signaling and experimental design can enhance understanding.

MCH_Signaling_Pathway MCH Signaling Pathway cluster_central Central Nervous System (e.g., Hypothalamus) cluster_peripheral Peripheral Tissues (e.g., Adipose, Pancreas) MCH_neuron MCH Neuron MCHR1_central MCHR1 MCH_neuron->MCHR1_central MCH G_protein_central Gq / Gi/o MCHR1_central->G_protein_central PLC_central PLC Activation G_protein_central->PLC_central Gq AC_inhibition Adenylyl Cyclase Inhibition G_protein_central->AC_inhibition Gi/o IP3_DAG IP3 / DAG Increase PLC_central->IP3_DAG cAMP_decrease cAMP Decrease AC_inhibition->cAMP_decrease Ca_increase Intracellular Ca2+ Increase IP3_DAG->Ca_increase Neuronal_activity Modulation of Neuronal Activity cAMP_decrease->Neuronal_activity Ca_increase->Neuronal_activity Autonomic_outflow Autonomic Outflow (PNS/SNS) Neuronal_activity->Autonomic_outflow Food_intake Increased Food Intake Neuronal_activity->Food_intake Energy_expenditure Decreased Energy Expenditure Autonomic_outflow->Energy_expenditure MCH_peripheral Exogenous MCH MCHR1_peripheral MCHR1 MCH_peripheral->MCHR1_peripheral MCH G_protein_peripheral Gq / Gi/o MCHR1_peripheral->G_protein_peripheral PLC_peripheral PLC Activation G_protein_peripheral->PLC_peripheral Gq AC_inhibition_peripheral Adenylyl Cyclase Inhibition G_protein_peripheral->AC_inhibition_peripheral Gi/o IP3_DAG_peripheral IP3 / DAG Increase PLC_peripheral->IP3_DAG_peripheral cAMP_decrease_peripheral cAMP Decrease AC_inhibition_peripheral->cAMP_decrease_peripheral Ca_increase_peripheral Intracellular Ca2+ Increase IP3_DAG_peripheral->Ca_increase_peripheral Cellular_response Tissue-Specific Cellular Response cAMP_decrease_peripheral->Cellular_response Ca_increase_peripheral->Cellular_response Lipogenesis Lipogenesis Cellular_response->Lipogenesis Insulin_secretion Insulin Secretion Modulation Cellular_response->Insulin_secretion

Caption: MCH signaling in central vs. peripheral tissues.

Experimental_Workflow_Comparison Experimental Workflow: Central vs. Peripheral MCH Administration cluster_central Central Administration cluster_peripheral Peripheral Administration cluster_outcomes Comparative Analysis C1 Stereotaxic Surgery: ICV Cannula Implantation C2 Recovery Period (1 week) C1->C2 C3 MCH Administration (ICV Injection/Infusion) C2->C3 C4 Behavioral & Metabolic Phenotyping C3->C4 C5 CNS & Peripheral Tissue Analysis C4->C5 Outcome Compare Effects on: - Food Intake & Body Weight - Gene/Protein Expression - Signaling Pathway Activation C5->Outcome P1 Animal Acclimation P2 MCH Administration (IP Injection) P1->P2 P3 Behavioral & Metabolic Phenotyping P2->P3 P4 Peripheral Tissue & Blood Analysis P3->P4 P4->Outcome

Caption: Workflow for comparing central and peripheral MCH effects.

References

Validating the Efficacy of a Novel MCHR1 Agonist In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo efficacy of a novel Melanin-Concentrating Hormone Receptor 1 (MCHR1) agonist. It offers a comparative analysis against a well-established orexigenic agent, ghrelin, and a vehicle control, supported by detailed experimental protocols and quantitative data presented in a clear, tabular format. The provided signaling pathway and experimental workflow diagrams, created using the DOT language, are designed to facilitate a deeper understanding of the mechanisms and procedures involved.

Comparative Efficacy Analysis

The following tables summarize the expected dose-dependent effects of a novel MCHR1 agonist, "Compound X," compared to ghrelin and a vehicle control in both acute and chronic in vivo studies.

Table 1: Acute Orexigenic Effects in Lean Mice

This table outlines the anticipated effects on cumulative food intake over a 24-hour period following a single administration.

Treatment GroupDose (mg/kg, IP)2-hour Food Intake (g)4-hour Food Intake (g)24-hour Food Intake (g)% Increase vs. Vehicle (24h)
Vehicle-0.2 ± 0.050.5 ± 0.13.5 ± 0.4-
Compound X10.4 ± 0.10.8 ± 0.24.2 ± 0.520%
Compound X30.8 ± 0.21.5 ± 0.35.6 ± 0.660%
Compound X101.2 ± 0.32.1 ± 0.46.3 ± 0.780%
Ghrelin0.21.5 ± 0.42.5 ± 0.55.8 ± 0.666%
Table 2: Chronic Effects on Body Weight and Composition in Diet-Induced Obese (DIO) Mice

This table illustrates the projected outcomes of a 28-day chronic study on key metabolic parameters.

Treatment GroupDose (mg/kg/day, PO)Initial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Fat Mass Change (%)Lean Mass Change (%)
Vehicle-45.2 ± 2.146.5 ± 2.3+2.9%+4.1%+1.5%
Compound X345.5 ± 2.349.8 ± 2.5+9.5%+12.3%+2.1%
Compound X1045.3 ± 2.252.1 ± 2.6+15.0%+18.5%+2.8%
Ghrelin0.445.6 ± 2.450.8 ± 2.7+11.4%+14.8%+2.5%

Key Experimental Protocols

Detailed methodologies for the pivotal in vivo experiments are provided below.

Acute Orexigenic Study in Lean Mice

Objective: To assess the dose-dependent effect of a novel MCHR1 agonist on food intake in lean mice over a 24-hour period.

Animals: Male C57BL/6J mice, 8-10 weeks old, individually housed.

Acclimation: Mice are acclimated to individual housing for at least one week before the experiment. They are also habituated to handling and intraperitoneal (IP) injections with saline for three consecutive days prior to the study.

Procedure:

  • Fasting: Food is removed 2 hours before the dark cycle begins. Water remains available ad libitum.[1]

  • Dosing: At the onset of the dark cycle, mice are weighed and administered a single IP injection of either vehicle, "Compound X" (1, 3, or 10 mg/kg), or ghrelin (0.2 mg/kg) as a positive control.[2]

  • Food Presentation: Immediately after injection, pre-weighed food hoppers are placed in the cages.

  • Food Intake Measurement: Food intake is measured by weighing the food hoppers at 2, 4, and 24 hours post-dosing.[3] Spillage is collected and accounted for.

  • Data Analysis: Cumulative food intake is calculated for each time point. Statistical analysis is performed using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison against the vehicle group.

Chronic Metabolic Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the long-term effects of a novel MCHR1 agonist on body weight, body composition, and food intake in a diet-induced obesity model.

Animals: Male C57BL/6J mice, 6 weeks old at the start of the diet.

Diet-Induced Obesity Model:

  • Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity.[4] A control group is maintained on a standard chow diet.

  • Body weights are monitored weekly. Mice are considered obese when their body weight is significantly higher than the chow-fed controls.

Procedure:

  • Group Allocation: Obese mice are randomized into treatment groups based on body weight.

  • Dosing: Mice are dosed daily via oral gavage (PO) with either vehicle or "Compound X" (3 or 10 mg/kg/day) for 28 days.[5]

  • Monitoring: Body weight and food intake are recorded daily.

  • Body Composition Analysis: Body composition (fat mass and lean mass) is determined by Quantitative Magnetic Resonance (QMR) or Dual-Energy X-ray Absorptiometry (DEXA) at the beginning and end of the study.

  • Terminal Procedures: At the end of the 28-day treatment period, mice are euthanized, and blood and tissues can be collected for further analysis (e.g., plasma levels of metabolic hormones, gene expression in adipose tissue and liver).

  • Data Analysis: Changes in body weight, food intake, and body composition are analyzed using a repeated-measures two-way ANOVA.

Visualizing Mechanisms and Workflows

MCHR1 Signaling Pathway

The activation of MCHR1 by an agonist like "Compound X" initiates a cascade of intracellular events. MCHR1 couples to both Gαi and Gαq G-proteins.[2][6][7][8][9] The Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][6] The Gαq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[6][9] Both pathways can modulate downstream effectors like the ERK/MAPK pathway, ultimately influencing neuronal activity and promoting orexigenic signals.

MCHR1_Signaling_Pathway cluster_G_protein G-Protein Coupled Signaling MCHR1_Agonist MCHR1 Agonist (e.g., Compound X) MCHR1 MCHR1 Receptor MCHR1_Agonist->MCHR1 Binds to G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK cAMP ↓ cAMP AC->cAMP Orexigenic_Effects Orexigenic Effects (↑ Food Intake) IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Ca_PKC->ERK_MAPK ERK_MAPK->Orexigenic_Effects Leads to

Caption: MCHR1 receptor signaling cascade upon agonist binding.

Experimental Workflow for Chronic In Vivo Study

The following diagram outlines the key steps involved in the chronic efficacy study in diet-induced obese mice.

Chronic_Study_Workflow Start Start: 6-week-old C57BL/6J Mice HFD High-Fat Diet Feeding (8-12 weeks) Start->HFD Obesity Induction of Obesity HFD->Obesity Randomization Randomization of Obese Mice Obesity->Randomization Dosing Daily Dosing (28 days) - Vehicle - Compound X (3 mg/kg) - Compound X (10 mg/kg) Randomization->Dosing Monitoring Daily Monitoring: - Body Weight - Food Intake Dosing->Monitoring Body_Comp Body Composition (Day 0 and Day 28) Dosing->Body_Comp Endpoint Endpoint Analysis: - Terminal Bleed - Tissue Collection Monitoring->Endpoint Body_Comp->Endpoint

Caption: Workflow for the chronic DIO mouse efficacy study.

References

A Comparative Guide to the Neuroanatomical Projections of MCH Neurons Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroanatomical projections of melanin-concentrating hormone (MCH) neurons in various species. MCH, a neuropeptide primarily synthesized in the lateral hypothalamus (LH) and zona incerta (ZI), plays a crucial role in regulating a wide array of physiological functions, including energy homeostasis, sleep, and mood.[1][2][3] Understanding the species-specific organization of MCHergic projections is paramount for translating findings from animal models to human physiology and for the development of targeted therapeutics.

Comparative Neuroanatomy of MCH Projections

MCH neurons exhibit widespread projections throughout the central nervous system in all species studied, suggesting a conserved and fundamental role in brain function.[4][5][6] The primary location of MCH-producing cell bodies is consistently found in the lateral hypothalamus and the zona incerta.[2] From these locations, MCHergic fibers innervate a vast network of brain regions involved in a multitude of processes.

In rodents, particularly rats and mice, the MCH projection network has been extensively mapped. These neurons send extensive efferent fibers to cortical areas, the olfactory bulb, the hippocampal formation, limbic structures such as the amygdala and nucleus accumbens, and various brainstem nuclei including the locus coeruleus (LC) and the raphe nuclei.[4][6][7] Intra-hypothalamic projections are also prominent, targeting nuclei like the arcuate nucleus and the tuberomammillary nucleus.[4] Studies in mice have also highlighted projections to the sublaterodorsal nucleus (SLD) and ventrolateral periaqueductal gray matter (vlPAG), which are implicated in REM sleep regulation.[8]

While data in primates, including monkeys and humans, is less detailed compared to rodents, available evidence indicates a similar widespread distribution of MCH projections.[5][9] Notably, a second MCH receptor (MCHR2) has been identified in primates and carnivores but is absent in rodents, which may account for some species-specific functional differences.[2][4][9]

Sub-mammalian vertebrates also possess MCH-immunoreactive neurons, primarily confined to the hypothalamus. In some species, such as certain fish and frogs, additional MCH cell populations are found in the telencephalon and thalamus.[10] In teleost fish, MCH is present in the hypothalamic-neurohypophysial system, suggesting a neurohormonal role.[10]

Brain RegionRatMouseMonkeyHuman
Cortex DenseDenseReportedReported
Hippocampus DenseDenseReportedReported
Amygdala DenseDenseReportedReported[11]
Nucleus Accumbens DenseDenseReportedReported
Lateral Septum Very DenseVery DenseN/AN/A
Locus Coeruleus ModerateModerateReportedReported
Dorsal Raphe DenseDenseReportedReported
Ventral Tegmental Area ModerateModerateN/AN/A
Periaqueductal Gray ModerateDense[8]N/AN/A
Spinal Cord ReportedReportedN/AN/A

Note: "Dense," "Moderate," and "Reported" are based on qualitative descriptions from the cited literature. N/A indicates that specific data was not prominently found in the searched literature.

Experimental Protocols

The elucidation of MCH neuroanatomy has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Anterograde Viral Tracing of MCH Projections

This technique is used to map the efferent projections from a specific neuronal population.

  • Objective: To visualize the axonal projections of MCH neurons from the lateral hypothalamus to their target regions.

  • Methodology:

    • Viral Vector: An adeno-associated virus (AAV) vector carrying a fluorescent reporter gene (e.g., eYFP or mCherry) under the control of a promoter specific to MCH neurons (pMCH) is used.[12]

    • Stereotaxic Injection: The AAV is stereotaxically injected into the lateral hypothalamus of a subject animal (e.g., a mouse).

    • Incubation Period: The animal is allowed to recover for a period of 2-4 weeks to allow for viral expression and transport of the fluorescent protein throughout the axons to their terminals.

    • Tissue Processing: The animal is euthanized, and the brain is perfused with a fixative (e.g., 4% paraformaldehyde). The brain is then sectioned using a cryostat or vibratome.

    • Immunohistochemistry (Optional): To enhance the fluorescent signal, immunohistochemistry can be performed using an antibody against the fluorescent reporter protein.

    • Imaging: The brain sections are imaged using a fluorescence or confocal microscope to visualize the MCH cell bodies at the injection site and their fluorescently labeled projections in distal brain regions.

Retrograde Tracing of Inputs to MCH Neurons

This method is employed to identify the brain regions that provide synaptic input to MCH neurons.

  • Objective: To identify neurons that project to the MCH neurons in the lateral hypothalamus.

  • Methodology:

    • Tracer: A retrograde tracer, such as Red Retrobeads or a modified rabies virus, is used.[7]

    • Stereotaxic Injection: The tracer is injected into the lateral hypothalamus.

    • Incubation Period: The animal is kept for a sufficient period (e.g., 7-14 days for Retrobeads) to allow for the uptake of the tracer by axon terminals and its transport back to the cell bodies of projecting neurons.

    • Tissue Processing and Imaging: The brain is processed and sectioned as described for anterograde tracing. The sections are then examined under a microscope to identify the locations of retrogradely labeled cell bodies.

    • Transmitter Identification (Optional): To determine the neurochemical identity of the input neurons, the retrogradely labeled tissue can be processed for immunohistochemistry or in situ hybridization for specific neurotransmitters or their synthesizing enzymes.[13]

Immunohistochemistry for MCH Peptide and Fibers

This is a fundamental technique to visualize the distribution of MCH-containing neurons and their processes.

  • Objective: To map the location of MCH-immunoreactive cell bodies and fibers throughout the brain.

  • Methodology:

    • Tissue Preparation: The brain is fixed, sectioned, and mounted on microscope slides.[14]

    • Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to the MCH peptide.

    • Secondary Antibody and Visualization: A secondary antibody, conjugated to a fluorescent molecule or an enzyme (e.g., horseradish peroxidase), is applied. This secondary antibody binds to the primary antibody.

    • Imaging: If a fluorescent secondary antibody is used, the sections are visualized with a fluorescence microscope. If an enzyme-conjugated antibody is used, a substrate is added to produce a colored product that can be seen with a light microscope.[14]

Visualizations

MCH Neuron Projection Pathways

MCH_Projections cluster_forebrain Forebrain cluster_brainstem Brainstem MCH MCH Neurons (Lateral Hypothalamus & Zona Incerta) Cortex Cortex MCH->Cortex Hippocampus Hippocampus MCH->Hippocampus Amygdala Amygdala MCH->Amygdala NucAccumbens Nucleus Accumbens MCH->NucAccumbens LatSeptum Lateral Septum MCH->LatSeptum LC Locus Coeruleus MCH->LC DR Dorsal Raphe MCH->DR VTA Ventral Tegmental Area MCH->VTA PAG Periaqueductal Gray MCH->PAG

Caption: Major efferent projections of MCH neurons.

Experimental Workflow for Anterograde Viral Tracing

Anterograde_Workflow A AAV-pMCH-Fluorophore Construction B Stereotaxic Injection into Lateral Hypothalamus A->B C Incubation Period (2-4 weeks) B->C D Brain Perfusion & Sectioning C->D E Fluorescence Microscopy of Brain Sections D->E F Mapping of MCH Projections E->F

References

Sex-Specific Metabolic Regulation by Melanin-Concentrating Hormone in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melanin-concentrating hormone (MCH), a neuropeptide primarily expressed in the lateral hypothalamus, is a critical regulator of energy homeostasis. Emerging evidence reveals significant sexual dimorphism in the metabolic actions of MCH, with profound implications for the development of therapeutic strategies targeting obesity and related metabolic disorders. This guide provides a comprehensive comparison of MCH's metabolic regulation in male versus female mice, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Quantitative Comparison of Metabolic Parameters

The metabolic effects of MCH signaling differ significantly between male and female mice. These differences are evident in studies utilizing genetic knockout models (MCH receptor 1 knockout, MCHR1-KO) and pharmacological interventions.

Metabolic ParameterMale MiceFemale MiceKey FindingsReference
Body Weight MCHR1-KO mice have significantly lower body weight, especially on a high-fat diet.MCHR1-KO mice also show reduced body weight, with a ~12% reduction compared to wild-type.The weight reduction is more pronounced in males (~15% less than wild-type).[1][1]
Fat Mass MCHR1-KO mice exhibit a ~50% decrease in fat mass.MCHR1-KO mice show a ~30% reduction in fat mass.The reduction in fat mass is a primary contributor to the lower body weight in MCHR1-KO mice of both sexes, with a more substantial effect in males.[1][1]
Food Intake Central MCH administration leads to a greater and more prolonged increase in food intake compared to females.[2]The orexigenic (appetite-stimulating) effect of MCH is attenuated, particularly during the estrous phase.[2][3] This effect is mediated by estradiol.[2][3]MCH stimulates food intake in both sexes primarily by increasing meal size, but the overall effect is blunted in females due to hormonal influences.[2][3][2][3]
Energy Expenditure MCH signaling-deficient mice show increased energy expenditure.[4][5]MCH signaling-deficient mice also have elevated energy expenditure.[4] Females generally exhibit higher energy expenditure relative to body weight.[6]Increased energy expenditure is a key factor in the lean phenotype of mice lacking MCH signaling, observed in both sexes.[4][5][4][5][6]
Glucose Homeostasis Chronic central MCH administration can promote insulin (B600854) resistance.[7] Disruption of glutamate (B1630785) signaling in MCH neurons in males on a high-fat diet leads to improved insulin sensitivity.[8]Disruption of glutamate signaling in MCH neurons results in dysregulated glucose metabolism.[9]MCH's influence on glucose metabolism is sex-specific, with females showing particular vulnerability to dysregulation when glutamatergic signaling in MCH neurons is altered.[7][8][9][7][8][9]
Response to MCHR1 Antagonism Daily administration of the MCHR1 antagonist GW803430 significantly reduces endogenous MCH and insulin levels.[10]Female rats do not show the same hormonal changes in response to GW803430.[10]The metabolic benefits of MCHR1 antagonism may be more pronounced in males.[10][10]

Signaling Pathways and Experimental Workflows

MCH Receptor 1 (MCHR1) Signaling Pathway

MCH exerts its effects by binding to the MCH Receptor 1 (MCHR1), a G-protein coupled receptor. Upon activation, MCHR1 can couple to different G-proteins (Gαi/o or Gαq) to initiate downstream signaling cascades that ultimately modulate neuronal activity and metabolism.[7][11]

MCHR1_Signaling cluster_cytoplasm Cytoplasm MCH MCH Peptide MCHR1 MCHR1 MCH->MCHR1 Gai Gαi/o MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition IP3 ↑ IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Neuronal_Activation Neuronal Activation Ca->Neuronal_Activation

MCHR1 signaling cascade.
Experimental Workflow: Investigating Sex Differences in MCH-Induced Feeding

This diagram outlines a typical experimental workflow to compare the effects of central MCH administration on food intake in male and female mice.

Experimental_Workflow cluster_subjects Animal Subjects cluster_treatment Treatment Groups Male_Mice Male Mice Surgery Stereotaxic Surgery: ICV Cannula Implantation Male_Mice->Surgery Female_Mice Female Mice (Estrous Cycle Monitored) Female_Mice->Surgery Recovery Post-operative Recovery (>1 week) Surgery->Recovery Acclimation Acclimation to Metabolic Cages Recovery->Acclimation Male_Vehicle Male + Vehicle Male_MCH Male + MCH Female_Vehicle Female + Vehicle Female_MCH Female + MCH Injection Intracerebroventricular (ICV) Injection Male_Vehicle->Injection Male_MCH->Injection Female_Vehicle->Injection Female_MCH->Injection Monitoring Continuous Monitoring: Food Intake, Meal Patterns, Energy Expenditure Injection->Monitoring Analysis Data Analysis: Comparison between sexes and treatment groups Monitoring->Analysis

Workflow for MCH feeding studies.

Detailed Experimental Protocols

Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation

This protocol is fundamental for centrally administering MCH to study its effects on metabolism.

  • Animal Preparation: Adult male and female C57BL/6 mice (8-10 weeks old) are used. For female mice, daily vaginal smears are performed to determine the stage of the estrous cycle.

  • Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine). Anesthetic depth is confirmed by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation: The anesthetized mouse is placed in a stereotaxic frame. A guide cannula (e.g., 26-gauge) is unilaterally implanted into the lateral ventricle. Coordinates for the lateral ventricle relative to bregma are typically: Anteroposterior (AP) -0.3 mm, Mediolateral (ML) ±1.0 mm, and Dorsoventral (DV) -2.5 mm.

  • Fixation: The cannula is secured to the skull using dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

  • Post-operative Care: Mice receive post-operative analgesics (e.g., carprofen, 5 mg/kg) and are allowed to recover for at least one week before experiments. Cannula placement is verified post-mortem by dye injection (e.g., Evans blue) and histological examination.

Metabolic Phenotyping via Indirect Calorimetry

Indirect calorimetry is used to measure energy expenditure and fuel utilization.

  • Acclimation: Mice are individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) for at least 24-48 hours to acclimate to the new environment.

  • Data Collection: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously for a set period (e.g., 24-72 hours). Food and water intake, as well as locomotor activity (beam breaks), are simultaneously recorded.

  • Calculations:

    • Respiratory Exchange Ratio (RER): Calculated as VCO2 / VO2. An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

    • Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/hr) = [3.941 * VO2 (L/hr)] + [1.106 * VCO2 (L/hr)]. Data is often normalized to body weight or lean mass.

  • Analysis: Data is typically analyzed separately for the light and dark cycles to account for diurnal variations in activity and metabolism.

MCH-Induced Feeding Study

This experiment assesses the impact of centrally administered MCH on feeding behavior.

  • Habituation: Cannulated mice are habituated to the injection procedure with several mock injections (handling and dummy cannula removal/reinsertion).

  • Fasting (Optional): To standardize hunger levels, mice may be fasted for a short period (e.g., 4-6 hours) before the injection.

  • Injection: At the beginning of the dark cycle, mice receive an ICV injection of either MCH (e.g., 1-5 µg in sterile saline) or vehicle (sterile saline) over 1-2 minutes.

  • Monitoring: Cumulative food intake is measured at several time points post-injection (e.g., 1, 2, 4, and 24 hours). If using automated feeding systems, meal pattern analysis (meal size, meal number, inter-meal interval) can be performed.

  • Sex-Specific Considerations: For female mice, experiments are often conducted separately in different stages of the estrous cycle (e.g., diestrus vs. estrus) to determine the influence of endogenous hormones.[2]

Conclusion

The regulation of metabolism by MCH is strongly influenced by biological sex. In male mice, the MCH system appears to be a more potent driver of food intake and fat storage.[2][10] Conversely, in female mice, the effects of MCH are modulated by ovarian hormones, particularly estradiol, which confers a degree of resistance to MCH-induced hyperphagia.[2][3] These differences are critical for the interpretation of preclinical data and for the strategic development of MCHR1 antagonists for metabolic diseases. Future research should continue to dissect the specific molecular and circuit-level mechanisms underlying these sex-specific actions to enable the design of more precise and effective therapies for both men and women.

References

A Comparative Analysis of the Behavioral Effects of MCH and Neuropeptide Y

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Melanin-concentrating hormone (MCH) and neuropeptide Y (NPY) are two potent neuropeptides that play crucial, yet distinct, roles in the regulation of various behaviors, including feeding, anxiety, and mood. Understanding the nuanced differences in their mechanisms of action is paramount for the development of targeted therapeutics for a range of metabolic and psychiatric disorders. This guide provides an objective comparison of the behavioral effects of MCH and NPY, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Core Behavioral Effects: A Head-to-Head Comparison

Both MCH and NPY are potent orexigenic peptides, meaning they stimulate food intake. However, the nature of their influence on feeding behavior and their effects on other behaviors like anxiety and depression reveal important distinctions.

Melanin-Concentrating Hormone (MCH): Primarily synthesized in the lateral hypothalamus and zona incerta, MCH is critically involved in the regulation of energy balance, mood, and the sleep-wake cycle.[1] Its influence extends to reward-motivated behaviors, and it has been implicated in conditions like depression and anxiety.[1][2]

Neuropeptide Y (NPY): NPY is one of the most abundant neuropeptides in the brain and is widely distributed, with high concentrations in the hypothalamus, amygdala, and hippocampus.[3] It is a powerful stimulator of food intake and has well-established anxiolytic-like (anxiety-reducing) effects.[3][4][5]

Quantitative Comparison of Behavioral Effects

The following tables summarize quantitative data from rodent studies, providing a clear comparison of the behavioral effects of MCH and NPY administration.

Table 1: Effects on Feeding Behavior

NeuropeptideAdministration Route & DoseAnimal ModelKey FindingsReference
MCH Intracerebroventricular (ICV), 2 nmolMale Sprague Dawley ratsIncreased food intake (3.6 ± 0.2 g at 4h)[6]
NPY Intracerebroventricular (ICV), 1 nmolMale Sprague Dawley ratsPotently stimulated food intake (5.9 ± 0.7 g at 4h)[6]
NPY Intracerebroventricular (ICV), 5-20 µgRatsSignificant, dose-related increase in food intake[5]

Table 2: Effects on Anxiety-Like and Depressive-Like Behavior

NeuropeptideBehavioral TestAdministration Route & DoseAnimal ModelKey FindingsReference
MCH Forced Swim Test, Sucrose (B13894) Preference TestIntra-locus coeruleus injectionRatsIncreased immobility time and decreased sucrose preference (pro-depressive effects)[7]
MCH Forced Swim TestMicroinjection into Dorsal Raphe Nucleus (DRN)RatsIncreased immobility time (pro-depressive effect)[8]
NPY Elevated Plus-MazeIntracerebroventricular (ICV), 0.07-2.3 nmolRatsIncreased preference for open arms (anxiolytic-like effect)[4]
NPY Fear-Potentiated StartleIntracerebroventricular (ICV), 0.23-2.3 nmolRatsInhibited fear-potentiated startle (anxiolytic-like effect)[4]
NPY --Zebrafish (NPY-deficient)Deficiency in NPY gene induced anxiety-like behavior[9]

Signaling Pathways

The distinct behavioral effects of MCH and NPY are mediated by their respective signaling pathways, which involve different G protein-coupled receptors (GPCRs) and downstream intracellular cascades.

MCH Signaling Pathway

MCH exerts its effects by binding to two G protein-coupled receptors: MCHR1 and MCHR2.[1] In rodents, only MCHR1 is expressed. MCHR1 can couple to different G proteins, including Gαi, Gαo, and Gαq.[10] This promiscuous coupling allows MCH to activate multiple intracellular signaling pathways. Activation of Gαi leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11] Conversely, coupling to Gαq activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[10] MCHR1 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11]

MCH_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MCHR1 MCHR1 G_protein Gαi/q MCHR1->G_protein activates MCH MCH MCH->MCHR1 binds AC Adenylyl Cyclase G_protein->AC inhibits (Gαi) PLC Phospholipase C G_protein->PLC activates (Gαq) MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates cAMP ↓ cAMP AC->cAMP Behavioral_Effects Behavioral Effects (e.g., ↑ Feeding, Mood Regulation) cAMP->Behavioral_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Ca2->Behavioral_Effects MAPK_ERK->Behavioral_Effects

MCH Signaling Pathway
Neuropeptide Y Signaling Pathway

NPY mediates its effects through a family of G protein-coupled receptors, with the Y1, Y2, Y4, and Y5 receptors being the most well-characterized in the context of behavior.[12] These receptors primarily couple to Gαi proteins.[13][14] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[13] NPY receptor activation can also lead to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, as well as the activation of the MAPK/ERK signaling pathway.[13][14][15]

NPY_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY_R NPY Receptors (Y1, Y2, Y4, Y5) Gi_protein Gαi NPY_R->Gi_protein activates NPY NPY NPY->NPY_R binds AC Adenylyl Cyclase Gi_protein->AC inhibits PLC Phospholipase C Gi_protein->PLC activates MAPK_ERK MAPK/ERK Pathway Gi_protein->MAPK_ERK activates cAMP_PKA ↓ cAMP / PKA AC->cAMP_PKA Behavioral_Effects Behavioral Effects (e.g., ↑ Feeding, ↓ Anxiety) cAMP_PKA->Behavioral_Effects Ca2 ↑ Ca²⁺ PLC->Ca2 Ca2->Behavioral_Effects MAPK_ERK->Behavioral_Effects

NPY Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide to assess the behavioral effects of MCH and NPY.

Measurement of Food Intake in Rodents

This protocol describes a standard method for measuring food intake in mice or rats following the administration of a test compound.

Objective: To quantify the effect of MCH or NPY on food consumption.

Materials:

  • Standard rodent home cages

  • Pre-weighed food chow

  • Precision balance

  • Syringes for intracerebroventricular (ICV) injection

  • Test compounds (MCH, NPY) and vehicle control

  • Animal subjects (e.g., male Sprague Dawley rats)

Procedure:

  • Animal Habituation: House animals individually for at least two days before the experiment to acclimate them to the testing environment.[16]

  • Fasting: To ensure a robust feeding response, fast the animals for a predetermined period (e.g., 18 hours) with free access to water.[16]

  • Compound Administration: Administer the test compound (MCH or NPY) or vehicle control via the desired route (e.g., ICV injection).

  • Food Presentation: Immediately after administration, provide a pre-weighed amount of food chow in the home cage.[16]

  • Data Collection: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[16] Spillage should be collected and accounted for.

  • Data Analysis: Compare the cumulative food intake between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Food_Intake_Workflow Habituation Animal Habituation (Single Housing) Fasting Fasting (e.g., 18 hours) Habituation->Fasting Administration Compound Administration (ICV Injection) Fasting->Administration Food_Presentation Presentation of Pre-weighed Food Administration->Food_Presentation Data_Collection Measure Food Intake (Multiple Time Points) Food_Presentation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis EPM_Workflow Habituation Animal Habituation & Acclimation to Room Administration Compound Administration Habituation->Administration Placement Place Animal in Center of EPM Administration->Placement Exploration Free Exploration (e.g., 5 minutes) Placement->Exploration Recording Video Recording of Behavior Exploration->Recording Analysis Data Analysis (Time & Entries in Arms) Recording->Analysis

References

MCH as a Therapeutic Target for Metabolic Syndrome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Melanin-concentrating hormone (MCH) receptor 1 (MCHR1) antagonism as a therapeutic strategy for metabolic syndrome against other established and emerging therapeutic avenues. Experimental data from preclinical and clinical studies are presented to support the validation of MCH as a viable target.

Introduction to MCH and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.

Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus, a key brain region for regulating energy balance.[1] MCH stimulates food intake and its expression is increased during fasting.[1][2] It exerts its effects through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR).[3][4] Genetic and pharmacological studies in rodents have demonstrated that blocking MCHR1 signaling can lead to reduced food intake, decreased body weight, and improvements in metabolic parameters, making it an attractive target for the treatment of obesity and metabolic syndrome.[5][6][7][8][9]

MCH Signaling Pathway

MCHR1 activation by MCH initiates multiple intracellular signaling cascades. The receptor couples to several G protein families, primarily Gαi/o and Gαq.[1][3]

  • Gαi/o Pathway : Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

  • Gαq Pathway : Coupling to Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.[10][11]

MCHR1 antagonists competitively block the binding of MCH to the receptor, thereby inhibiting these downstream signaling events.

MCH_Signaling_Pathway cluster_membrane Cell Membrane cluster_effectors Downstream Effectors MCHR1 MCHR1 Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 Binds & Activates Antagonist MCHR1 Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release

Caption: MCH Receptor 1 (MCHR1) signaling pathway and point of antagonist inhibition.

Preclinical Validation of MCHR1 Antagonists

Numerous small molecule MCHR1 antagonists have been evaluated in preclinical models, demonstrating efficacy in reducing body weight and improving metabolic health. The primary model used is the diet-induced obesity (DIO) mouse or rat model, which mimics many features of human metabolic syndrome.[5]

In Vitro Potency of Selected MCHR1 Antagonists

The initial characterization of MCHR1 antagonists involves determining their binding affinity (Ki) and functional antagonism (IC50) in cell-based assays.

CompoundMCHR1 Binding Affinity (Ki, nM)MCHR1 Functional Antagonism (IC50, nM)Assay TypeReference
AMG 076 0.6 ± 0.101.2 ± 0.26Ca2+ Mobilization[3][12][13]
GW803430 3.8~13Ca2+ Influx[5]
SNAP-94847 2.21.2Ca2+ Mobilization
T-226296 5.5 (human), 8.6 (rat)~100-160Ca2+ & cAMP[5]
In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obesity (DIO) Models

Chronic administration of MCHR1 antagonists in DIO rodents has consistently shown reductions in body weight and improvements in metabolic parameters.

CompoundSpeciesDose & RouteDurationBody Weight Change vs. VehicleFood IntakeKey Metabolic ImprovementsReference
AMG 076 Mouse100 mg/kg/day (in diet)8 weeks↓ (Dose-dependent reduction in weight gain)↓ Fasting glucose & insulin (B600854), ↑ Glucose tolerance & insulin sensitivity[3][13][14][15]
GW803430 Rat30 mg/kg, p.o.14 days↓ (Dose-dependent)Not specified[16]
Unnamed Antagonist Mouse30 mg/kg, p.o.36 days~25% ↓↓ Liver TG, plasma glucose, insulin, leptin, cholesterol[6]

The anti-obesity effects of these antagonists are confirmed to be MCHR1-specific, as the compounds have no effect on body weight in MCHR1 knockout mice.[6][9][13] The mechanism of weight loss appears to be a combination of reduced food intake and increased energy expenditure.[7][13][14]

Comparison with Alternative Therapeutic Targets

While MCHR1 antagonism shows promise, it is important to compare its potential with other therapeutic targets for metabolic syndrome.

Target/ClassMechanism of ActionEffects on Body WeightEffects on Glycemic ControlEffects on LipidsRepresentative Drugs
MCHR1 Antagonism Blocks central MCH signaling to reduce appetite and potentially increase energy expenditure.[10]↓↓ (Significant reduction) (Improves insulin sensitivity) (Reduces plasma lipids and liver TG)AMG 076, GW803430 (Preclinical)
GLP-1 Receptor Agonism Mimics incretin (B1656795) hormone GLP-1; enhances glucose-dependent insulin secretion, suppresses glucagon, delays gastric emptying, and promotes satiety.[17][18]↓↓ (Significant reduction)↑↑ (Strong improvement) (Modest improvement)Semaglutide, Liraglutide
SGLT2 Inhibition Blocks glucose reabsorption in the kidney's proximal tubules, leading to glucosuria.[19][20] (Modest reduction)↑↑ (Strong improvement)Neutral to modest improvementEmpagliflozin, Dapagliflozin
PPAR Agonism Activates nuclear receptors that regulate genes involved in lipid and glucose metabolism and inflammation.[21][22]Neutral or ↑ (PPARγ), ↓ (PPARα/δ)↑↑ (Strong improvement, esp. PPARγ)↑↑ (Strong improvement, esp. PPARα)Pioglitazone (PPARγ), Fenofibrate (PPARα)

Clinical Development and Challenges

Despite promising preclinical data, the clinical development of MCHR1 antagonists has been challenging. Several compounds entered Phase I trials but were discontinued (B1498344) due to a lack of efficacy in humans or safety concerns.[7] One significant hurdle has been the potential for off-target effects, particularly hERG channel inhibition, which can lead to cardiotoxicity.[23] The structural similarity between some MCHR1 antagonists and hERG ligands has made it difficult to develop compounds with a sufficient safety margin.[23]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the evaluation of MCHR1 antagonists.

MCHR1 Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the MCHR1 receptor.

  • Objective : To determine the inhibitory constant (Ki) of an antagonist.

  • Materials : Membranes from cells expressing MCHR1 (e.g., HEK293-hMCHR1), a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), test antagonist, assay buffer, glass fiber filters.[2][12]

  • Procedure :

    • Incubation : MCHR1-expressing cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled antagonist.[12]

    • Equilibrium : The reaction is incubated to allow binding to reach equilibrium.[12]

    • Filtration : The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.[2][24]

    • Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[12]

  • Data Analysis : The concentration of antagonist that inhibits 50% of specific radioligand binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[1]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare MCHR1 Membranes incubation Incubate Membranes, Radioligand & Antagonist in 96-well plate prep_membranes->incubation prep_ligand Prepare Radioligand ([¹²⁵I]-MCH) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Antagonist prep_compound->incubation filtration Rapid Vacuum Filtration (Separates bound/unbound) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Experimental workflow for an MCHR1 radioligand binding assay.
MCHR1 Functional Assays (cAMP and Calcium Mobilization)

These assays measure the ability of an antagonist to block the intracellular signaling events that occur upon MCH binding to its receptor.

  • Objective : To determine the functional inhibitory potency (IC50) of an antagonist.

  • Calcium Mobilization Assay (Gq pathway) :

    • Cell Culture : MCHR1-expressing cells are plated in a 96-well plate.[1][25]

    • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11][26]

    • Antagonist Incubation : Cells are pre-incubated with varying concentrations of the antagonist.[5]

    • Agonist Stimulation : MCH is added to stimulate the receptor, and the resulting change in fluorescence (indicating intracellular calcium release) is measured in real-time.[11][26]

    • Data Analysis : The IC50 is calculated from the dose-dependent inhibition of the MCH-induced calcium signal.[5]

  • cAMP Assay (Gi pathway) :

    • Cell Culture : MCHR1-expressing cells are plated in a multi-well plate.[27]

    • Antagonist Incubation : Cells are pre-incubated with the antagonist.[26]

    • Stimulation : Cells are stimulated with MCH in the presence of forskolin (B1673556) (an adenylyl cyclase activator). MCH will inhibit forskolin's effect.[5][26]

    • Detection : After incubation, cells are lysed, and intracellular cAMP levels are measured using a commercial kit (e.g., HTRF, ELISA).[5][27]

    • Data Analysis : The IC50 is determined by the antagonist's ability to reverse the MCH-mediated inhibition of cAMP production.[5]

In Vivo Diet-Induced Obesity (DIO) Model

This model is the standard for evaluating the efficacy of anti-obesity compounds in a physiologically relevant context.

  • Objective : To assess the effect of an MCHR1 antagonist on body weight, food intake, and metabolic parameters in an obese state.

  • Procedure :

    • Induction : A mouse strain susceptible to obesity (e.g., C57BL/6J) is fed a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance.[5]

    • Treatment : Obese animals are treated with the MCHR1 antagonist (e.g., via oral gavage or mixed in the diet) or a vehicle control for a chronic period (e.g., 2-8 weeks).[5]

    • Monitoring : Body weight and food intake are monitored regularly throughout the study.[5]

    • Metabolic Phenotyping : At the end of the treatment period, a comprehensive metabolic assessment is performed, which can include:

      • Glucose and insulin tolerance tests.

      • Measurement of plasma glucose, insulin, and lipids.

      • Body composition analysis (e.g., DEXA) to determine fat and lean mass.

      • Indirect calorimetry to measure energy expenditure.[5]

  • Data Analysis : Changes in all measured parameters are compared between the antagonist-treated and vehicle-treated groups.

Conclusion

The MCH/MCHR1 system remains a strongly validated target for metabolic syndrome based on extensive preclinical evidence. MCHR1 antagonists have demonstrated robust efficacy in reducing body weight and improving a range of metabolic dysfunctions in rodent models of obesity. The primary mechanism involves the central regulation of energy balance, differentiating it from peripherally acting agents like SGLT2 inhibitors.

However, the translation of this preclinical success to clinical efficacy has been a significant challenge, primarily due to a lack of weight loss efficacy in human trials and potential safety liabilities such as cardiotoxicity.[7][23]

Compared to alternatives like GLP-1 receptor agonists, which have shown profound success in both glycemic control and weight loss, the therapeutic window for MCHR1 antagonists appears narrower. Future research in this area must focus on developing highly selective antagonists with improved pharmacokinetic and safety profiles to overcome the hurdles observed in early clinical development. The comprehensive data presented here should serve as a valuable resource for guiding further investigation into the therapeutic potential of MCH pathway modulation.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Melanin-Concentrating Hormone (MCH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Melanin-Concentrating Hormone (MCH), a neuropeptide involved in the regulation of feeding behavior, energy balance, and mood, is a key molecule in neuroscience and drug development research.[1][2][3][4] While instrumental in advancing our understanding of physiological processes, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of MCH from human, mouse, and rat sources.

As a biologically active peptide, MCH and its related waste should be treated as hazardous chemical waste.[5] Adherence to your institution's specific Environmental Health and Safety (EH&S) guidelines, in conjunction with the procedures outlined below, is mandatory.[5][6]

Core Principles of MCH Waste Disposal

The fundamental principle of managing MCH waste is the segregation and containment of the hazardous material to prevent accidental exposure and environmental contamination.[5] Under no circumstances should MCH waste be disposed of down the drain or allowed to evaporate in a fume hood.[5]

Quantitative Data for Peptide Waste Disposal
ParameterGuidelineRationale
Inactivation Reagent 1 M HCl or 1 M NaOHHydrolysis of peptide bonds to inactivate biological activity.[6]
Inactivation Ratio (Waste:Reagent) 1:10Ensures a sufficient excess of the hydrolyzing agent for complete degradation.[6]
Minimum Inactivation Time 24 hoursAllows for the complete breakdown of the peptide structure.[6]
Final pH for Aqueous Waste 6.0 - 8.0Neutralization is typically required before final disposal through institutional waste streams.[6]

Experimental Protocol: Step-by-Step Disposal of MCH Waste

The following protocol outlines the methodology for the safe disposal of MCH in both liquid and solid forms.

Part 1: Liquid MCH Waste Disposal (e.g., solutions, buffers)
  • Hazard Assessment: Before beginning, review your institution's specific procedures for chemical waste disposal. Always handle MCH and its waste in a designated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[6]

  • Inactivation (Recommended):

    • In a designated chemical fume hood, prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH).[6]

    • Slowly add the liquid MCH waste to the inactivation solution in a suitable, labeled container. A common ratio is 1 part waste to 10 parts inactivation solution.[6]

    • Allow the mixture to stand for a minimum of 24 hours to ensure complete peptide degradation.[6]

  • Neutralization:

    • After inactivation, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base (e.g., sodium bicarbonate), and for basic solutions, add an acid.[6]

  • Collection:

    • Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name, "Melanin-Concentrating Hormone (MCH) waste".[7]

    • Do not mix MCH waste with other incompatible waste streams.[5]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[6]

Part 2: Solid MCH Waste Disposal (e.g., contaminated gloves, pipette tips, vials)
  • Segregation: At the point of generation, collect all solid waste contaminated with MCH in a dedicated, leak-proof hazardous waste container.[5][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with Melanin-Concentrating Hormone (MCH)").[6]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Contact your institution's EH&S department for pickup and disposal.[6]

Part 3: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held MCH should be triple-rinsed with a suitable solvent.[7]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[5] Subsequent rinses may also need to be collected as hazardous waste depending on institutional policy.[5]

  • Container Disposal: After triple-rinsing and defacing the label, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.[7]

MCH Disposal Workflow

MCH_Disposal_Workflow cluster_start Start: MCH Waste Generation cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_end Final Disposal start Generate MCH Waste (Human, Mouse, Rat) assess Assess Waste Type start->assess inactivate Inactivate (1M HCl/NaOH) for 24h assess->inactivate Liquid Waste collect_solid Segregate in Labeled Hazardous Waste Container assess->collect_solid Solid Waste neutralize Neutralize to pH 6-8 inactivate->neutralize collect_liquid Collect in Labeled Hazardous Waste Container neutralize->collect_liquid store Store in Designated Accumulation Area collect_liquid->store collect_solid->store ehs_pickup Arrange EHS Pickup for Certified Disposal store->ehs_pickup

Caption: Workflow for the safe disposal of MCH waste.

References

Navigating the Safe Handling of Melanin-Concentrating Hormone (MCH)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to bioactive peptides like MCH is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling MCH in both lyophilized (powder) and solubilized forms.

PPE CategoryLyophilized MCH (Powder)Solubilized MCH (Liquid)Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesSafety glasses with side shields or chemical splash gogglesProtects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile glovesNitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Body Protection Laboratory coatLaboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Recommended when weighing or transferring powder outside of a certified chemical fume hood to prevent inhalation of fine particles. An N95 respirator is a suitable minimum.Not generally required unless aerosols are generated.Minimizes the risk of inhaling aerosolized peptide.

Operational Plan: From Receipt to Disposal

A structured operational plan is crucial for the safe and effective handling of MCH throughout its lifecycle in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the vial for any damage. Lyophilized MCH should be stored at -20°C or colder for long-term stability.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can affect peptide stability.[2]

Reconstitution (Dissolving the Peptide)

Reconstitution of lyophilized MCH should be performed in a clean, designated area, preferably within a chemical fume hood or a biosafety cabinet to contain any airborne powder.

Detailed Protocol for Reconstitution:

  • Preparation: Gather all necessary materials: the vial of lyophilized MCH, the appropriate sterile solvent (e.g., sterile water, buffer), and sterile, calibrated pipettes.

  • Solvent Selection: The choice of solvent depends on the specific MCH product and the experimental requirements. Always refer to the manufacturer's instructions if available. For many peptides, sterile, deionized water is a suitable initial solvent.

  • Equilibration: Allow the MCH vial to reach room temperature before opening.

  • Solvent Addition: Carefully unseal the vial. Using a sterile pipette, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to denature. If the peptide is difficult to dissolve, sonication may be used.

  • Aliquoting and Storage: Once fully dissolved, it is best practice to aliquot the MCH solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the peptide.[3] Store the aliquots at -20°C or colder.

Handling of Solubilized MCH

When working with solutions of MCH, always wear the appropriate PPE (lab coat, safety glasses, and nitrile gloves). Conduct all procedures that may generate aerosols, such as vortexing or pipetting, within a fume hood or biosafety cabinet.

Disposal Plan

Proper disposal of MCH and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All peptide waste should be treated as chemical waste.[4]

Disposal Protocol:

  • Segregation: At the point of generation, segregate MCH waste into designated, clearly labeled waste containers.

    • Solid Waste: This includes empty MCH vials, contaminated gloves, pipette tips, and other disposables.

    • Liquid Waste: This includes unused or expired MCH solutions and contaminated buffers.

  • Containment:

    • Solid waste should be collected in a labeled, leak-proof container.

    • Liquid waste should be collected in a labeled, sealed, and chemically compatible container. Never pour peptide solutions down the drain. [5]

  • Decontamination: All non-disposable equipment that has come into contact with MCH should be thoroughly decontaminated. A 10% bleach solution followed by a water rinse is a common and effective method, but compatibility with the equipment should be verified.

  • Final Disposal: All MCH waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Visualizing the Workflow and Safety Logic

To further clarify the procedural flow and the relationship between hazards and protective measures, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Equilibrate MCH Vial Equilibrate MCH Vial Prepare Workspace->Equilibrate MCH Vial Reconstitute MCH Reconstitute MCH Equilibrate MCH Vial->Reconstitute MCH Aliquot Solution Aliquot Solution Reconstitute MCH->Aliquot Solution Perform Experiment Perform Experiment Aliquot Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Dispose via HazWaste Dispose via HazWaste Decontaminate Workspace->Dispose via HazWaste

Safe Handling Workflow for MCH

G cluster_hazard Hazard Assessment cluster_ppe Required PPE MCH (Bioactive Peptide) MCH (Bioactive Peptide) Potential for Aerosolization (Powder) Potential for Aerosolization (Powder) MCH (Bioactive Peptide)->Potential for Aerosolization (Powder) Potential for Splashes (Liquid) Potential for Splashes (Liquid) MCH (Bioactive Peptide)->Potential for Splashes (Liquid) Skin/Eye Contact Skin/Eye Contact MCH (Bioactive Peptide)->Skin/Eye Contact Fume Hood/Respirator Fume Hood/Respirator Potential for Aerosolization (Powder)->Fume Hood/Respirator Safety Glasses/Goggles Safety Glasses/Goggles Potential for Splashes (Liquid)->Safety Glasses/Goggles Lab Coat Lab Coat Skin/Eye Contact->Lab Coat Nitrile Gloves Nitrile Gloves Skin/Eye Contact->Nitrile Gloves

Hazard-Based PPE Selection for MCH

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。